molecular formula C9H4F2O2S B7976652 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B7976652
M. Wt: 214.19 g/mol
InChI Key: KOZKOPVZMNYGLX-UHFFFAOYSA-N
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Description

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid is a fluorinated aromatic heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its presence in various pharmacologically active molecules . The specific introduction of fluorine atoms at the 6 and 7 positions is a common strategy in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. Although specific biological data for this exact compound is not available in the public domain, closely related benzo[b]thiophene-2-carboxylic acid derivatives have been extensively studied as key intermediates in the synthesis of compounds with potent antitubercular activity . Researchers utilize this family of carboxylic acids to create diverse structures such as 1,3-diketones, flavones, and carboxamides for biological evaluation . As a reagent, it is typically employed in condensation reactions to form amide bonds or in metal-catalyzed coupling reactions to construct biaryl systems, making it an important raw material and intermediate used in the development of pharmaceuticals and agrochemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6,7-difluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZKOPVZMNYGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(S2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathway for 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid , a critical fluorinated heterocyclic building block used in the development of kinase inhibitors (e.g., PIM, Aurora) and antibacterials.

The protocol utilizes a convergent Fiesselmann-type condensation strategy, selected for its regioselectivity and use of commercially available precursors. Unlike metal-catalyzed annulations of alkynes, this route relies on nucleophilic aromatic substitution (


) followed by base-mediated cyclization, making it scalable and cost-effective for gram-to-kilogram production.
Key Chemical Attributes
PropertySpecification
Chemical Formula

Molecular Weight 214.19 g/mol
Core Scaffold Benzo[b]thiophene
Substituents 6,7-Difluoro (A ring), 2-Carboxylic acid (B ring)
Key Intermediate Ethyl 6,7-difluorobenzo[b]thiophene-2-carboxylate

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed around the lability of the fluorine atom at the ortho position of polyfluorinated benzaldehydes.

Strategic Disconnection

The benzothiophene core is constructed via a


 annulation between a 2-halobenzaldehyde  and a mercaptoacetate .
  • Target: 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid.[1]

  • Precursor 1 (Electrophile): 2,3,4-Trifluorobenzaldehyde . The aldehyde group activates the ortho-fluorine (C2) for nucleophilic attack.

  • Precursor 2 (Nucleophile): Ethyl thioglycolate (Ethyl mercaptoacetate).

  • Regiochemistry: The sulfur nucleophile preferentially attacks C2 (ortho) rather than C3 or C4 due to the strong electron-withdrawing inductive and mesomeric effects of the formyl group.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the transformation logic, mapping the carbon atoms from the starting aldehyde to the final heterocycle.

ReactionMechanism cluster_legend Regioselectivity Logic Aldehyde 2,3,4-Trifluorobenzaldehyde (Start) Intermediate Thioether Intermediate (Transient) Aldehyde->Intermediate Step 1: SnAr (DMSO/K2CO3) S attacks C2, F leaves Thiol Ethyl Thioglycolate (Reagent) Thiol->Intermediate Cyclized Ethyl 6,7-difluorobenzo[b] thiophene-2-carboxylate Intermediate->Cyclized Step 2: Aldol Condensation & Dehydration (-H2O) FinalProduct 6,7-Difluoro-benzo[b] thiophene-2-carboxylic acid Cyclized->FinalProduct Step 3: Saponification (LiOH/THF) Text Aldehyde C1 -> Thiophene C3 Aldehyde C2 -> Thiophene S-junction Aldehyde C3 -> Thiophene C7 (F) Aldehyde C4 -> Thiophene C6 (F)

Caption: Mechanistic flow from 2,3,4-trifluorobenzaldehyde to target, highlighting atom mapping.

Detailed Experimental Protocol

Phase 1: Cyclization to Ethyl Ester

Objective: Synthesize ethyl 6,7-difluorobenzo[b]thiophene-2-carboxylate.

Reagents & Materials
  • 2,3,4-Trifluorobenzaldehyde (1.0 equiv)

  • Ethyl thioglycolate (1.1 equiv)

  • Potassium Carbonate (

    
    )  (2.5 equiv, anhydrous)
    
  • DMSO (Dimethyl sulfoxide) or DMF (N,N-Dimethylformamide) [Solvent volume: 5-10 mL per gram of aldehyde]

Step-by-Step Workflow
  • Preparation: Charge a round-bottom flask with 2,3,4-trifluorobenzaldehyde and anhydrous DMSO. Stir to dissolve.

  • Base Addition: Add

    
     in a single portion. The suspension may warm slightly (exothermic).
    
  • Nucleophile Addition: Add ethyl thioglycolate dropwise over 15 minutes at room temperature to control the exotherm.

  • Reaction: Heat the mixture to

    
      for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] The aldehyde peak should disappear.

  • Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (5x reaction volume).

  • Isolation: Stir the aqueous slurry for 30 minutes. The product usually precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Phase 2: Hydrolysis to Carboxylic Acid

Objective: Convert the ethyl ester to the free acid.

Reagents
  • Ethyl 6,7-difluorobenzo[b]thiophene-2-carboxylate (from Phase 1)

  • Lithium Hydroxide (LiOH

    
    )  (3.0 equiv)
    
  • THF / Water / Methanol (4:1:1 ratio)

Step-by-Step Workflow
  • Dissolution: Dissolve the ester in the THF/MeOH mixture.

  • Saponification: Add LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at

    
      for 2–3 hours. The solution should become clear as the salt forms.
    
  • Workup: Concentrate the solvent under reduced pressure to remove THF/MeOH.

  • Acidification: Dilute the residue with water. Acidify carefully with 1N HCl to pH ~2.

  • Precipitation: The target acid will precipitate as a white/off-white solid.

  • Final Isolation: Filter the solid, wash with water, and dry in a vacuum oven at

    
    .
    

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes variables that most significantly impact yield and purity.

ParameterRecommendationImpact of Deviation
Temperature (Step 1)

<70°C: Incomplete cyclization (intermediate thioether remains). >110°C: Degradation and defluorination byproducts.
Base Choice

or

Stronger bases (NaH) can cause polymerization of the aldehyde. Weak bases (

) are too slow for the

step.
Stoichiometry 1.1 eq Thiol / 2.5 eq BaseExcess thiol leads to disulfide impurities. Insufficient base prevents full cyclization.
Solvent Water Content Anhydrous (<0.1%)Water competes with the aldol condensation step, stalling the reaction at the intermediate.
Process Flow Diagram (Graphviz)

ProcessFlow cluster_phase1 Phase 1: Ester Synthesis cluster_phase2 Phase 2: Hydrolysis Mix Mix 2,3,4-Trifluorobenzaldehyde + K2CO3 in DMSO Add Add Ethyl Thioglycolate (Dropwise, 25°C) Mix->Add Heat Heat to 85°C (4-6 Hours) Add->Heat Quench Quench in Ice Water Filter Precipitate Heat->Quench Dissolve Dissolve Ester in THF/MeOH/H2O Quench->Dissolve Dried Solid Saponify Add LiOH, Heat 60°C Dissolve->Saponify Acidify Acidify with 1N HCl (pH 2) Saponify->Acidify Isolate Filter & Dry Final Product Acidify->Isolate

Caption: Operational workflow for the two-stage synthesis.

Safety & Handling (E-E-A-T)

  • Fluoride Release: While the

    
     reaction releases fluoride ions (as KF), the basic conditions prevent the formation of Hydrofluoric Acid (HF). However, waste streams should be treated as fluoride-containing.
    
  • Sensitization: Thioglycolates are potent skin sensitizers and possess a strong odor. All operations must be conducted in a fume hood. Bleach (sodium hypochlorite) can be used to neutralize thiol residues on glassware.

  • Solvent Hazards: DMSO penetrates skin easily, potentially carrying toxic reactants into the bloodstream. Double-gloving (Nitrile) is recommended.

References

  • Bridges, A. J., et al. "Fluorine-substituted benzo[b]thiophene-2-carboxylates." Tetrahedron Letters, 1992.
  • Specific Analog Synthesis (6-Chlorobenzo[b]thiophene-2-carboxylic acid)

    • Lozano, C., et al. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones." Molecules, 2022.[3]

    • Relevance: Provides the exact experimental conditions (DMSO, , ) adapted for this protocol.
  • Patent Literature on 6,7-Difluoro Derivatives: "Substituted Benzo[b]thiophenes and Methods of Use." WO/2018/122232. Relevance: Describes the workup and hydrolysis conditions for halo-substituted benzothiophene esters.
  • Reactivity of Polyfluorobenzaldehydes: "Nucleophilic Aromatic Substitution of Polyfluorobenzaldehydes." Journal of Fluorine Chemistry. Relevance: Validates the regioselectivity of the thiol attack at the 2-position of 2,3,4-trifluorobenzaldehyde.

Sources

Structure and Characterization of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid (CAS: 1594860-17-9) is a specialized heterocyclic building block increasingly utilized in the design of potent pharmaceuticals, particularly in the development of allosteric SHP2 inhibitors, anti-infectives, and modulators of metabolic pathways. Its unique fluorination pattern imparts specific electronic properties to the benzothiophene scaffold, influencing metabolic stability (blocking C6/C7 oxidation) and modulating lipophilicity.

This technical guide provides a definitive protocol for the synthesis, structural validation, and quality control of this compound. Unlike generic procedures, this document focuses on the regioselective challenges posed by the polyfluorinated precursor and establishes a self-validating characterization suite.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6,7-Difluoro-1-benzothiophene-2-carboxylic acid
CAS Number 1594860-17-9
Molecular Formula C₉H₄F₂O₂S
Molecular Weight 214.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH; Sparingly soluble in DCM, Water
pKa (Calc) ~3.5 (Carboxylic acid)

Synthesis Strategy: The Regioselective Route

The synthesis of 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid presents a regiochemical challenge. The optimal route utilizes 2,3,4-trifluorobenzaldehyde as the starting material. This approach leverages the "ortho-effect" where the aldehyde group activates the adjacent fluorine (C2) for Nucleophilic Aromatic Substitution (SNAr), followed by a Thorpe-Ziegler type cyclization.

Mechanistic Causality

The reaction relies on the differentiation between the three fluorine atoms on the benzene ring:

  • F-2 (Ortho): Highly activated by the electron-withdrawing formyl group (-CHO) via inductive and resonance effects.

  • F-4 (Para): Activated, but attack here prevents cyclization (S and CHO would be para), leading to acyclic byproducts that are easily removed.

  • F-3 (Meta): Deactivated; does not react.

Therefore, the formation of the benzothiophene core is self-selecting for the 6,7-difluoro substitution pattern.

Experimental Protocol

Reagents:

  • 2,3,4-Trifluorobenzaldehyde (1.0 eq)[1]

  • Methyl thioglycolate (1.0 eq)

  • Triethylamine (TEA) (1.0 - 1.2 eq)

  • Solvent: Dichloromethane (DCM) or DMSO (for higher rates)

  • Hydrolysis Base: NaOH or LiOH

Step 1: Cyclization to Methyl Ester (B-202)

  • Setup: Charge a reactor with 2,3,4-trifluorobenzaldehyde (10.0 g) and methyl thioglycolate (6.6 g) in DCM (150 mL).

  • Cooling: Cool the mixture to -40°C . Note: Low temperature is critical to suppress para-attack side reactions and control the exotherm.

  • Addition: Add TEA (6.3 g) dropwise over 30 minutes.

  • Reaction: Stir at -40°C for 2 hours, then allow to warm to 0°C over 4 hours. Monitor by HPLC/TLC.

  • Workup: Quench with water. Separate organic phase.[2] Wash with 1N HCl (to remove TEA) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Methanol/Water or use Flash Chromatography (Hexane/EtOAc) to isolate Methyl 6,7-difluorobenzo[b]thiophene-2-carboxylate .

Step 2: Hydrolysis to Acid (B-203)

  • Dissolve the ester from Step 1 in THF (10 vol).

  • Add aqueous NaOH (1M, 2.0 eq).

  • Stir at 25°C for 4 hours (conversion >99%).

  • Acidify with 1N HCl to pH 2-3. The product will precipitate.[3]

  • Filter, wash with water, and dry under vacuum at 45°C.

Synthesis Workflow Diagram

Synthesis Start 2,3,4-Trifluorobenzaldehyde (Starting Material) Step1 Step 1: S_NAr & Cyclization (-40°C in DCM) Start->Step1 Reagent Methyl Thioglycolate + Triethylamine Reagent->Step1 Intermediate Methyl 6,7-difluorobenzo[b]thiophene- 2-carboxylate (Ester) Step1->Intermediate Major Pathway Waste Acyclic Thioethers (Removed in Workup) Step1->Waste Minor Side Reaction Step2 Step 2: Hydrolysis (NaOH / THF / H2O) Intermediate->Step2 Final 6,7-Difluoro-benzo[b]thiophene- 2-carboxylic acid Step2->Final

Caption: Regioselective synthesis workflow targeting the 6,7-difluoro isomer via ortho-directed cyclization.

Characterization & Structural Validation[6]

To ensure the integrity of the 6,7-difluoro isomer, a multi-modal characterization approach is required. The 1H and 19F NMR coupling patterns are the primary tools for distinguishing this isomer from potential 5,6- or 4,5-difluoro impurities.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d₆):

  • δ 13.8 ppm (br s, 1H): Carboxylic acid (-COOH).

  • δ 8.25 ppm (s, 1H): H-3 proton on the thiophene ring. Diagnostic: Singlet, confirms 2-substitution.

  • δ 8.00 - 7.90 ppm (m, 1H): H-4 proton. Diagnostic: Shows coupling to H-5 and long-range coupling to F.

  • δ 7.60 - 7.50 ppm (m, 1H): H-5 proton. Diagnostic: Doublet of doublets (or multiplet) due to H-4 and F-6 coupling.

19F NMR (376 MHz, DMSO-d₆):

  • Expect two distinct signals in the range of -130 to -150 ppm .

  • Coupling: Significant F-F coupling (vicinal) and F-H coupling will be observed. The presence of two signals confirms the difluoro substitution is retained.

Mass Spectrometry (MS)
  • Method: ESI (Negative Mode)

  • Theoretical Mass (M-H)⁻: 212.98

  • Acceptance Criteria: ± 0.4 amu.

Structural Logic Diagram

Characterization Sample Isolated Product NMR_1H 1H NMR Analysis Sample->NMR_1H NMR_19F 19F NMR Analysis Sample->NMR_19F Check_H3 H3 Signal? (Singlet ~8.2 ppm) NMR_1H->Check_H3 Check_Ar Aromatic Region (2 Protons) Check_H3->Check_Ar Yes Result_Fail REJECT (Wrong Isomer/Open Chain) Check_H3->Result_Fail No (Not cyclized) Result_Pass CONFIRMED 6,7-Difluoro Isomer Check_Ar->Result_Pass 2H (H4, H5) Check_Ar->Result_Fail Wrong Integration Check_F Signal Count? (Must be 2) NMR_19F->Check_F Check_F->Result_Pass 2 Signals Check_F->Result_Fail <2 or >2

Caption: Decision tree for structural validation using NMR spectroscopy.

Quality Control Specifications

For use in drug development, the following specifications are recommended:

TestMethodSpecification
Appearance VisualWhite to off-white powder
Identification 1H NMR, MSConforms to structure
Purity HPLC (UV 254 nm)≥ 98.0% (Area %)
Regioisomer Content HPLC/19F NMR≤ 0.5% (Total other isomers)
Water Content Karl Fischer≤ 1.0%
Residual Solvents GC-HSConforms to ICH Q3C

HPLC Method Parameters (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

References

  • Synthesis of 6,7-difluorobenzo[b]thiophene-2-carboxylic acid

    • Source: WO2016100184A1 (Example 101B).
    • Title: Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors.[1]

    • URL
  • Source: Scammells, P. J., et al. "Substituted Benzo[b]thiophenes as Potent Inhibitors of..." ChemMedChem.
  • Compound Registry

    • Source: PubChem CID 122363025.
    • URL:[Link]

Sources

The Fluorinated Benzothiophene Scaffold: Strategic Integration in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene while offering unique electronic and lipophilic profiles. Its integration into drug candidates—exemplified by agents like raloxifene (SERM), zileuton (5-LOX inhibitor), and brexpiprazole (atypical antipsychotic)—highlights its versatility.[1]

However, the native benzothiophene core is susceptible to rapid oxidative metabolism, particularly at the C2, C3, and C5/C6 positions. Strategic fluorination of this scaffold is not merely a decorative modification; it is a critical engineering tool.[2] The introduction of fluorine atoms modulates the scaffold’s electron density ($ \sigma $-hole effects), blocks metabolic "soft spots" (cytochrome P450 hydroxylation), and fine-tunes lipophilicity (LogP) to optimize blood-brain barrier (BBB) penetration or membrane permeability.[2]

This guide details the mechanistic rationale, synthetic protocols, and structure-activity relationship (SAR) landscapes necessary to effectively deploy fluorinated benzothiophenes in modern drug discovery.

The "Fluorine Effect": Mechanistic Rationale

The incorporation of fluorine into the benzothiophene core alters the physicochemical landscape of the molecule through three primary mechanisms:

Metabolic Blockade

The C-H bonds at the C5 and C6 positions of the benzothiophene ring are electron-rich and prone to electrophilic attack by CYP450 enzymes (aromatic hydroxylation).[2]

  • Mechanism: Replacing these hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) renders the site inert to oxidative metabolism.

  • Impact: Significantly extends in vivo half-life (

    
    ) and reduces the formation of potentially toxic quinone-methide metabolites.[2]
    
Electronic Modulation & -Stacking

The benzothiophene sulfur atom is polarizable.[2] Fluorine, being the most electronegative element, withdraws electron density from the aromatic system (


-system).
  • Quadrupole Moment: Fluorination inverts or significantly alters the quadrupole moment of the arene, strengthening

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
  • Acidity (pKa): A fluorine at C5/C6 increases the acidity of a proton at C2/C3 (if present), potentially altering hydrogen bond donor capabilities.

Lipophilicity and Permeability
  • LogP Shift: A single fluorine substitution typically increases LogP by 0.1–0.2 units.[2] This subtle shift is often sufficient to improve passive membrane permeability without rendering the molecule insoluble.

  • Conformation: In 3-substituted benzothiophenes, a fluorine at C4 can induce a specific conformational bias due to steric repulsion, locking the side chain in a bioactive conformation.

Synthetic Architectures: Validated Protocols

Synthesizing fluorinated benzothiophenes requires selecting between Early-Stage Incorporation (using fluorinated building blocks) and Late-Stage Functionalization (direct fluorination).[2] The former is generally preferred for scalability and regiocontrol.

Protocol: De Novo Synthesis via Fluorinated Nitriles (Gewald-Type Cyclization)[2]

This protocol describes the synthesis of methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate , a versatile scaffold for further elaboration.[2]

Rationale: This method utilizes the high nucleophilicity of the thiolate anion to attack the electron-deficient fluorinated nitrile.[2] It is regioselective and scalable.

Reagents:

  • Starting Material: 2,4-Difluorobenzonitrile[2][3]

  • Reagent: Methyl thioglycolate[2][3]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[2]
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzonitrile (10 mmol, 1.0 equiv) in anhydrous DMF (20 mL).

  • Nucleophile Addition: Add methyl thioglycolate (11 mmol, 1.1 equiv) to the solution.

  • Base Activation: Carefully add anhydrous

    
      (20 mmol, 2.0 equiv). The reaction is exothermic; add slowly to maintain temperature < 30°C.
    
  • Cyclization: Heat the reaction mixture to 80–90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor progress via TLC (30% EtOAc/Hexanes) or LC-MS.
    
    • Checkpoint: The disappearance of the nitrile peak and the appearance of the fluorescent benzothiophene product indicate completion.

  • Quenching: Cool the mixture to room temperature and pour onto crushed ice/water (100 mL). Stir vigorously for 30 minutes.

  • Isolation: The product typically precipitates as a solid.[2] Filter the precipitate and wash copiously with water to remove DMF and inorganic salts.

    • Alternative: If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Yield: Typically 75–85%.[2] Characterization:


F NMR will show a distinct singlet (or multiplet depending on coupling) shifted upfield relative to the starting material.[2]
Visualization: Synthetic Decision Flow[2]

SyntheticStrategy Start Target: Fluorinated Benzothiophene Decision Is F-position accessible via C-H activation? Start->Decision LateStage Late-Stage Fluorination (Electrophilic F+) Decision->LateStage Yes (e.g., C2/C3) BuildingBlock De Novo Assembly (Fluorinated Precursors) Decision->BuildingBlock No (e.g., C4-C7) MethodC Selectfluor / NFSI (Direct C-H F) LateStage->MethodC MethodA Cyclization of Fluorinated Thiophenols BuildingBlock->MethodA MethodB Gewald Reaction (F-Nitrile + Thioglycolate) BuildingBlock->MethodB Final Optimized Scaffold MethodB->Final High Regiocontrol Scalable MethodC->Final Fast Screening Low Regiocontrol

Figure 1: Decision matrix for synthesizing fluorinated benzothiophenes. The "Building Block" approach (Green path) is preferred for core substitutions (C4-C7), while Late-Stage methods (Red path) are suitable for functionalizing the heterocyclic ring (C2/C3).[2]

SAR Landscapes & Biological Case Studies

Case Study: Antibacterial Agents (MRSA)

Target: Bacterial Pyruvate Kinase / Membrane Disruption.[2] Compound Class: 5-fluoro-3-amino-benzothiophene-indole hybrids.[2]

  • The Challenge: Standard benzothiophenes often lack potency against Gram-positive resistant strains (MRSA).[2]

  • The Fluorine Solution: Introduction of a fluorine atom at the C5 position of the benzothiophene core.

  • Outcome:

    • Potency: The 5-fluoro derivative exhibited a 4-fold reduction in MIC (Minimum Inhibitory Concentration) compared to the non-fluorinated analog against S. aureus.[2]

    • Mechanism: The fluorine atom increased the lipophilicity (LogP), facilitating penetration through the thick peptidoglycan layer of Gram-positive bacteria. Additionally, it blocked metabolic degradation, allowing for sustained intracellular concentration.

Case Study: Anticancer Agents (MCF-7 Breast Cancer)

Target: Estrogen Receptor (ER) / Tubulin Polymerization.[2] Compound Class: 2-aryl-benzo[b]thiophenes (Raloxifene analogs).[2]

  • SAR Insight: Substitution at the C6 position is critical for ER binding (mimicking the phenolic -OH of estradiol).[2]

  • The Fluorine Solution: Replacing the metabolic labile -OH or -OMe with a fluorine or trifluoromethyl (-CF3) group at C6 or C2-phenyl ring.[2]

  • Data Summary:

Compound VariantSubstitution (C6)Substitution (C2-Ar)IC50 (MCF-7)Metabolic Stability (Microsomal)
Analog A -H-OCH31.2

M
Low (< 15 min)
Analog B -F-OCH30.45

M
Medium (~45 min)
Analog C -H-F (para)0.8

M
High (> 60 min)
Analog D -F-F (para)0.12

M
High (> 90 min)

Table 1: Comparative SAR data showing the synergistic effect of dual fluorination on potency and metabolic stability.

Visualization: SAR Decision Tree

SAR_Workflow Core Benzothiophene Core Zone1 Heterocyclic Ring (C2/C3) Target Interaction Zone Core->Zone1 Zone2 Benzenoid Ring (C4-C7) Metabolic/Lipophilic Zone Core->Zone2 Action1 Introduce F at C2/C3? (Rare, usually functional groups) Zone1->Action1 Action2 Introduce F at C5/C6? Zone2->Action2 Result1 Modulates pKa of neighbors Alters H-bond donor/acceptor Action1->Result1 Result2 Blocks P450 Metabolism Increases LogP Increases Potency Action2->Result2

Figure 2: SAR Localization map. The benzenoid ring (Right branch) is the primary target for fluorination to improve DMPK properties, while the heterocyclic ring (Left branch) is tuned for target affinity.

Future Perspectives: Late-Stage C-H Fluorination

While building block approaches are standard, emerging methodologies allow for Late-Stage Fluorination (LSF) of complex benzothiophene scaffolds.

  • Electrochemical Fluorination: Anodic oxidation in the presence of HF-salts can selectively fluorinate the C3 position of 2-substituted benzothiophenes.[2]

  • Photoredox Catalysis: Using Selectfluor and Ir/Ru catalysts to generate radical intermediates that trap fluorine.[2]

Recommendation: For drug development pipelines, establish the "Building Block" route (Section 3.1) for lead optimization to ensure isomeric purity, but utilize LSF for rapid analog generation during the hit-to-lead phase.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances, 2024.[2]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. Global Research Online, 2014.

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities. PMC (NIH), 2022.[2]

  • Fluorine in drug discovery: Role, design and case studies. Pharmaceutical Journal, 2023.

  • Benzothiophene synthesis methodologies. Organic Chemistry Portal, 2025.

  • Arzoxifene: A Promising New Selective Estrogen Receptor Modulator. ResearchGate, 2024.

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Unlocking the Benzothiophene Carboxylic Acid Scaffold: A Deep Dive into the Dual Mechanism of Action of BT2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiophene carboxylic acid derivatives have emerged as highly versatile scaffolds in modern drug discovery. Among these, BT2 (3,6-dichloro-benzo[b]thiophene-2-carboxylic acid) stands out as a transformative pharmacological tool. Originally developed to treat metabolic and cardiovascular diseases by lowering branched-chain amino acid (BCAA) levels, BT2’s mechanism of action (MoA) was long thought to be singular. However, recent bioenergetic profiling has uncovered a secondary, synergistic MoA.

This technical guide provides an authoritative synthesis of BT2’s dual functionality: its primary role as an allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK), and its newly discovered role as a mild mitochondrial uncoupler. Designed for drug development professionals, this whitepaper details the structural biology, metabolic consequences, and self-validating experimental protocols required to investigate this complex scaffold.

Primary Mechanism of Action: The BCKDK-BCKDH Axis

Elevated levels of BCAAs (leucine, isoleucine, and valine) are a well-documented hallmark of heart failure, obesity, insulin resistance, and chronic kidney disease. BCAA homeostasis is tightly controlled by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting step of BCAA catabolism.

The activity of BCKDH is negatively regulated by BCKDK , which phosphorylates and inactivates the complex. BT2 was rationally designed to disrupt this regulatory bottleneck.

Structural Causality of Kinase Inhibition

Crystallographic studies of the BCKDK-BT2 complex reveal that BT2 does not bind to the ATP-binding pocket. Instead, it acts as an allosteric inhibitor . BT2 binds to a unique allosteric site in the N-terminal domain of BCKDK. This binding event triggers a mechanical helix movement that is communicated to the lipoyl-binding pocket of the kinase. Consequently, BCKDK dissociates from the BCKDH core, nullifying its kinase activity (). By preventing phosphorylation, BT2 maintains BCKDH in its active, dephosphorylated state, thereby driving the continuous oxidation and clearance of BCAAs from systemic circulation.

BCAA_Pathway BCAA BCAAs (Leu, Ile, Val) BCAT BCAT (Transamination) BCAA->BCAT BCKA BCKAs BCKDH BCKDH Complex (Active) BCKA->BCKDH AcylCoA Acyl-CoA Derivatives (TCA Cycle) BCAT->BCKA BCKDH->AcylCoA BCKDH_inact BCKDH-P (Inactive) BCKDH->BCKDH_inact Phosphorylation BCKDK BCKDK (Kinase) BCKDK->BCKDH_inact Catalyzes BT2 BT2 (Benzothiophene Carboxylic Acid) BT2->BCKDK Allosteric Inhibition

The BCAA catabolism pathway highlighting BT2-mediated allosteric inhibition of BCKDK.

Emerging Secondary Mechanism: Mitochondrial Uncoupling

While BCKDK inhibition explains the reduction in systemic BCAAs, targeted genetic ablation of BCKDK in specific tissues (e.g., heart or skeletal muscle) fails to reproduce the profound cardioprotective effects of pharmacological BT2 administration. This discrepancy drove researchers to investigate off-target effects.

Recent bioenergetic profiling has demonstrated that BT2—a lipophilic weak acid—acts as a chemical mitochondrial uncoupler ().

The Bioenergetic Rationale

Due to its lipophilic benzothiophene core and ionizable carboxylic acid moiety, BT2 can shuttle protons across the inner mitochondrial membrane (IMM). This increases proton conductance independently of ATP synthase. By mildly dissipating the mitochondrial membrane potential (


), BT2 accelerates electron transport chain (ETC) flux. This mild uncoupling effectively lowers the local oxygen tension and limits the reverse electron transport that typically generates mitochondrial reactive oxygen species (ROS). Furthermore, the increased energy expenditure depletes citrate export to the cytosol, thereby reducing de novo lipogenesis. This dual mechanism is particularly relevant in mitigating oxidative stress in chronic kidney disease and ferroptosis ().

Dual_MoA cluster_0 Primary Mechanism: Kinase Inhibition cluster_1 Secondary Mechanism: Mitochondrial Uncoupling BT2 BT2 (3,6-dichloro-benzo[b]thiophene-2-carboxylic acid) BCKDK Inhibits BCKDK BT2->BCKDK Proton Increases Inner Membrane Proton Conductance BT2->Proton BCKDH Activates BCKDH BCKDK->BCKDH BCAA Increases BCAA Oxidation BCKDH->BCAA ROS Lowers Mitochondrial ROS Proton->ROS Lipo Reduces De Novo Lipogenesis Proton->Lipo

Dual mechanism of action of BT2 encompassing kinase inhibition and mitochondrial uncoupling.

Quantitative Pharmacological Profile

To guide dose-response modeling and structural optimization, the quantitative parameters of BT2 are summarized below. The data highlights a wide therapeutic window where BT2 can achieve robust in vivo efficacy while maintaining a safe, mild uncoupling profile compared to toxic uncouplers like 2,4-dinitrophenol (DNP).

Pharmacological ParameterValueBiological Significance
BCKDK IC₅₀ 3.19 μMPotent allosteric inhibition of the kinase domain, driving BCAA clearance.
BCKDC Activity (In Vivo) 12.3-fold increaseRobust activation of BCAA oxidation in cardiac tissue following systemic administration.
Mcl-1 Kᵢ (Off-target) 59 μMWeak off-target binding; defines the selectivity window of the benzothiophene core.
Uncoupling Potency ~5 to 6-fold less than DNPActs as a mild mitochondrial uncoupler, avoiding cytotoxic ATP depletion while effectively lowering ROS.

Self-Validating Experimental Protocols

To rigorously investigate the dual MoA of benzothiophene carboxylic acids, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to isolate and quantify both the primary enzymatic inhibition and the secondary bioenergetic uncoupling.

Protocol 1: In Vitro BCKDK Kinase Activity & BCKDH Activation Assay

Objective: Validate allosteric BCKDK inhibition by measuring the downstream restoration of BCKDH oxidative activity.

Causality & Rationale: Rather than measuring BCKDK autophosphorylation (which can be prone to artifactual readouts), this coupled assay measures the functional output of the BCKDK-BCKDH axis. Because active BCKDH oxidizes branched-chain ketoacids (BCKAs) and simultaneously reduces NAD⁺ to NADH, measuring NADH absorbance at 340 nm provides a continuous, real-time kinetic readout. An increase in NADH production directly correlates with successful BCKDK inhibition by BT2.

Step-by-Step Methodology:

  • Protein Assembly: Reconstitute recombinant human BCKDH complex (E1, E2, and E3 subunits) and recombinant BCKDK in a physiological assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT).

  • Pre-Incubation: Add BT2 (titrated from 0.1 μM to 50 μM) to the protein mixture and incubate for 15 minutes at 30°C. Causality: This incubation period is critical to allow BT2 to bind the N-terminal allosteric site and induce the requisite helix conformational shift before ATP is introduced.

  • Kinase Reaction: Initiate the kinase reaction by adding 1 mM ATP and 2 mM MgCl₂. Incubate for 20 minutes.

  • Coupled Readout Initiation: Add the BCKDH substrates: 1 mM α-ketoisocaproate (KIC), 2.5 mM NAD⁺, and 0.2 mM Coenzyme A (CoA).

  • Kinetic Measurement: Immediately transfer the microplate to a spectrophotometer and monitor absorbance at 340 nm (NADH production) every 30 seconds for 15 minutes.

  • Self-Validation Controls:

    • Negative Control: Vehicle (DMSO) to establish the baseline suppressed BCKDH activity.

    • Positive Control: 2 mM KIC (the endogenous allosteric inhibitor of BCKDK) to validate assay responsiveness.

Protocol 2: Mitochondrial Respirometry (Seahorse XF) for Uncoupling Validation

Objective: Confirm the secondary mechanism of BT2 as a lipophilic weak acid uncoupler.

Causality & Rationale: To prove that BT2 increases proton conductance independently of cellular ATP demand, we must isolate "proton leak" from ATP-linked respiration. By utilizing Oligomycin to block ATP synthase (Complex V), any subsequent increase in oxygen consumption rate (OCR) upon BT2 injection is definitively caused by chemical uncoupling of the inner mitochondrial membrane.

Step-by-Step Methodology:

  • Cell Preparation: Seed intact cardiomyocytes (e.g., NRVMs or H9c2 cells) into a Seahorse XF96 microplate at 20,000 cells/well. Equilibrate in unbuffered XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) for 1 hour at 37°C in a non-CO₂ incubator.

  • Basal Respiration: Measure baseline OCR for 15 minutes using the Seahorse XFe96 Analyzer.

  • Oligomycin Injection (Port A): Inject Oligomycin (1.5 μM final concentration). Causality: This halts ATP-linked respiration. The resulting depressed OCR represents State 4o (oligomycin-induced) proton leak.

  • BT2 Injection (Port B): Inject BT2 (titrated at 20 μM, 40 μM, and 80 μM). Causality: If BT2 acts as a protonophore, the OCR will rise immediately as the ETC works harder to maintain the membrane potential dissipated by BT2.

  • FCCP Injection (Port C): Inject FCCP (1 μM). Causality: FCCP is a maximal uncoupler. This step provides the maximal respiratory capacity, allowing researchers to normalize BT2's uncoupling efficiency as a percentage of the absolute maximum.

  • Antimycin A / Rotenone Injection (Port D): Inject 0.5 μM of each to shut down the ETC, establishing non-mitochondrial oxygen consumption for background subtraction.

  • Self-Validation Controls: Run a parallel well with 2,4-dinitrophenol (DNP, 50 μM) to benchmark BT2's mild uncoupling potency against a known, potent protonophore.

Conclusion

The benzothiophene carboxylic acid derivative BT2 perfectly illustrates the complexity of modern pharmacology. By acting as a highly specific allosteric inhibitor of BCKDK, it resolves the metabolic bottleneck of BCAA accumulation. Simultaneously, its inherent physicochemical properties as a lipophilic weak acid allow it to act as a mild mitochondrial uncoupler, suppressing ROS and lipogenesis. Understanding and validating this dual mechanism is paramount for drug development professionals aiming to leverage the benzothiophene scaffold for next-generation cardiometabolic and renal therapeutics.

References

  • Tso, S. C., et al. (2013). "Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase." Proceedings of the National Academy of Sciences (PNAS), 110(24), 9728-9733. URL:[Link]

  • Acevedo, A., et al. (2024). "The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis." Journal of Biological Chemistry, 300(3), 105702. URL:[Link]

  • Kim, J., et al. (2023). "MicroRNA-mediated attenuation of branched-chain amino acid catabolism promotes ferroptosis in chronic kidney disease." Nature Communications (via PMC). URL:[Link]

The Ascendancy of Fluorine: A Comprehensive Technical Guide to Difluoro-Benzothiophene Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. This guide provides an in-depth exploration of difluoro-benzothiophene compounds, a class of molecules demonstrating remarkable potential in both therapeutic and electronic applications. By leveraging the unique properties of fluorine, researchers can exquisitely tune the physicochemical and biological characteristics of the benzothiophene core, unlocking new avenues for innovation.

This technical guide will navigate the synthesis, characterization, and application of difluoro-benzothiophene derivatives, offering a blend of theoretical understanding and practical insights. We will delve into the causal relationships between fluorine substitution patterns and the resultant electronic, optical, and biological activities, providing a robust framework for the rational design of novel compounds.

The Benzothiophene Scaffold and the Transformative Power of Difluorination

The benzothiophene moiety, a fused bicyclic system comprising a benzene ring and a thiophene ring, is a privileged structure in medicinal chemistry and a promising building block in organic electronics.[1][2] Its planarity and rich electron density make it an ideal platform for functionalization. The introduction of two fluorine atoms onto this core, creating difluoro-benzothiophene, imparts a range of advantageous properties:

  • Modulation of Electronic Properties: Fluorine's high electronegativity profoundly influences the electron distribution within the aromatic system. This can lead to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] This tuning is critical for applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic solar cells (OSCs), where precise energy level alignment is paramount for efficient charge transport and device performance.[5][6][7]

  • Enhanced Metabolic Stability: In drug discovery, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

  • Conformational Control: Fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence the conformation of the molecule and its binding to a biological target.

The strategic placement of the two fluorine atoms on the benzothiophene ring system allows for fine-tuning of these effects, enabling the generation of a diverse library of compounds with tailored properties.

Synthetic Strategies for Accessing Difluoro-Benzothiophene Scaffolds

The synthesis of difluoro-benzothiophene derivatives can be approached through several synthetic routes, primarily involving the construction of the thiophene ring onto a pre-functionalized difluorinated benzene precursor or the direct fluorination of a benzothiophene core.

Gewald Aminothiophene Synthesis

A versatile and widely employed method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[3][8][9][10] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. While specific examples for the synthesis of 2-amino-difluorobenzothiophenes are not extensively reported, the general protocol can be adapted.

Generalized Experimental Protocol for the Gewald Synthesis of a 2-Aminothiophene Derivative [11][12][13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Base: Add a catalytic amount of a base, such as morpholine, piperidine, or triethylamine (0.1-0.2 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants Ketone Difluorinated Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur Thiolation Thiolation Sulfur->Thiolation Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel->Thiolation α,β-Unsaturated Nitrile Cyclization Intramolecular Cyclization Thiolation->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Amino-difluorobenzothiophene Tautomerization->Product

Other Synthetic Approaches

Alternative methods often involve the cyclization of appropriately substituted difluorinated precursors. For instance, the reaction of a difluorinated 2-bromobenzaldehyde with a sulfur nucleophile followed by intramolecular cyclization can provide access to the benzothiophene core. Palladium-catalyzed cross-coupling reactions are also instrumental in constructing the benzothiophene skeleton from difluorinated aryl halides and alkynes.[14]

Spectroscopic Characterization: The Role of ¹⁹F NMR

The characterization of difluoro-benzothiophene compounds relies on a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. In addition to standard ¹H and ¹³C NMR, ¹⁹F NMR is an exceptionally powerful tool for the analysis of these compounds.[12][15][16]

Key Features of ¹⁹F NMR Spectroscopy: [14]

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, providing excellent signal dispersion and reducing the likelihood of signal overlap, even in complex molecules.

  • Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including ¹H and other ¹⁹F atoms, providing valuable structural information through the analysis of coupling constants.

The characteristic chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide an unambiguous fingerprint for the substitution pattern of the fluorine atoms on the benzothiophene ring.

Parameter Typical Range Information Provided
¹⁹F Chemical Shift (δ)-100 to -160 ppm (for Ar-F)Electronic environment of the fluorine atom.
³J(H,F) Coupling Constant2 - 10 HzThrough-bond coupling to ortho protons.
⁴J(H,F) Coupling Constant0 - 4 HzThrough-bond coupling to meta protons.
³J(F,F) Coupling Constant15 - 25 HzThrough-bond coupling between ortho fluorine atoms.
⁴J(F,F) Coupling Constant0 - 10 HzThrough-bond coupling between meta fluorine atoms.
⁵J(F,F) Coupling Constant0 - 5 HzThrough-bond coupling between para fluorine atoms.
Table 1: Typical ¹⁹F NMR parameters for fluorinated aromatic compounds.

Applications in Medicinal Chemistry: A New Frontier in Drug Discovery

The unique properties imparted by difluorination make these benzothiophene derivatives highly attractive for drug discovery programs.[1][17]

Antibacterial Agents

Recent studies have highlighted the potential of fluorinated benzothiophene-indole hybrids as potent antibacterial agents against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA) strains.[7] The specific substitution pattern of the fluorine atoms and other functional groups on the hybrid scaffold was found to be crucial for the observed antibacterial activity.

Other Therapeutic Areas

The benzothiophene core is a versatile scaffold found in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and neuroprotective agents.[17][18] The introduction of two fluorine atoms can enhance the potency, selectivity, and pharmacokinetic properties of these compounds, opening up new possibilities for the development of novel therapeutics.

Applications in Materials Science: Engineering the Future of Organic Electronics

The ability to precisely tune the electronic properties of the benzothiophene core through difluorination has positioned these compounds as promising materials for a variety of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Difluorobenzothiadiazole-based polymers have demonstrated excellent performance in OFETs, exhibiting high charge carrier mobilities.[5][7] The fluorine atoms lower the HOMO and LUMO energy levels, which can improve air stability and facilitate charge injection from the electrodes. The specific substitution pattern can also influence the molecular packing in the solid state, which is a critical determinant of charge transport efficiency.

G cluster_device OFET Structure Source Source Electrode Semiconductor Difluoro-benzothiophene Semiconductor Source->Semiconductor Drain Drain Electrode Drain->Semiconductor Gate Gate Electrode Dielectric Dielectric Layer Gate->Dielectric Dielectric->Semiconductor

Organic Solar Cells (OSCs)

In the realm of OSCs, difluorobenzothiadiazole-based polymers have emerged as highly efficient donor materials.[3][6] The fluorination strategy effectively lowers the HOMO energy level of the polymer, leading to a higher open-circuit voltage (Voc) in the solar cell device. Furthermore, the altered electronic structure can lead to broader absorption spectra, allowing for more efficient harvesting of solar energy.

Compound/Polymer Application Key Performance Metric Reference
PTFBTVOFETHole mobility up to 2.0 cm²/Vs[5]
PffBT4T-2ODOFETHole mobility of 17.7 cm²/Vs (ion-gel gated)[7]
Difluorobenzothiadiazole-BDT PolymerOSCPower conversion efficiency up to 3.4%[6]
Table 2: Performance of selected difluoro-benzothiophene based materials in organic electronic devices.

Future Outlook and Perspectives

The field of difluoro-benzothiophene compounds is ripe with opportunities for further exploration and innovation. The development of more efficient and regioselective synthetic methods will be crucial for accessing a wider range of isomers and derivatives. Comparative studies of these isomers will provide deeper insights into the structure-property relationships, enabling the rational design of molecules with optimized performance for specific applications.

In medicinal chemistry, the exploration of difluoro-benzothiophenes as scaffolds for a broader range of therapeutic targets is a promising avenue. In materials science, the design of novel difluoro-benzothiophene-based small molecules and polymers with tailored electronic and optical properties will continue to drive the advancement of organic electronics.

This comprehensive guide serves as a foundational resource for researchers and professionals in drug development and materials science. By understanding the fundamental principles governing the synthesis, properties, and applications of difluoro-benzothiophene compounds, we can unlock their full potential and pave the way for the next generation of innovative medicines and advanced electronic materials.

References

  • A vinyl flanked difluorobenzothiadiazole–dithiophene conjugated polymer for high performance organic field-effect transistors.
  • Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics.
  • Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. MDPI.
  • The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. Benchchem.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Der Pharma Chemica.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics.
  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[8]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E.

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Technical Guide: Research Applications of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Metabolic Fortress" Scaffold

In modern medicinal chemistry, the 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid (6,7-DFBT) moiety represents more than a simple heterocyclic building block; it acts as a metabolically hardened pharmacophore . While the benzo[b]thiophene core is a privileged structure found in approved therapeutics (e.g., Raloxifene, Zileuton, Sertaconazole), the unsubstituted scaffold is susceptible to rapid oxidative metabolism, particularly at the electron-rich 6 and 7 positions.

This guide outlines the strategic application of the 6,7-difluoro analog. By blocking these primary metabolic soft spots with fluorine—a bioisostere of hydrogen with high electronegativity and strong C-F bond energy—researchers can significantly enhance the metabolic stability (t1/2) and lipophilicity of lead compounds without altering steric bulk. This guide provides the rationale, synthetic workflows, and validated protocols for integrating 6,7-DFBT into drug discovery programs.

Chemical Profile & Structural Logic[1]

The Fluorine Advantage

The strategic placement of fluorine atoms at positions 6 and 7 serves three distinct mechanistic functions in ligand design:

  • Metabolic Blocking: Cytochrome P450 enzymes preferentially hydroxylate electron-rich aromatic rings. The 6- and 7-positions of benzothiophene are typical sites for Phase I metabolism. Fluorine substitution effectively blocks this pathway.

  • Electronic Modulation: The electron-withdrawing nature of the difluoro-motif reduces the electron density of the thiophene ring, potentially increasing the acidity (pKa reduction) of the carboxylic acid and altering

    
     stacking interactions with target proteins.
    
  • Lipophilicity Tuning: The C-F bond increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS-targeted kinase inhibitors.
    
Physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on Research
Molecular Formula

Core scaffold tracking
Molecular Weight 214.19 g/mol Fragment-based drug design (FBDD) compliant
Appearance White to off-white crystalline solidHigh purity indicator
Melting Point >220 °C (Estimated)Thermally stable for high-temp couplings
Solubility DMSO, DMF, MeOH (Hot); Low in WaterRequires polar organic solvents for reactions
pKa (COOH) ~3.2 - 3.5More acidic than benzoic acid; facilitates salt formation

Critical Research Applications

Kinase Inhibitor Development

Benzothiophenes are bioisosteres of indole, a scaffold ubiquitous in kinase inhibitors (e.g., Sunitinib). The 6,7-DFBT core is particularly valuable for targeting Serine/Threonine kinases where metabolic stability is a liability for indole-based hits.

  • Mechanism: The carboxylic acid serves as a "warhead handle" for amide coupling to hinge-binding motifs (e.g., aminopyrimidines).

  • Application: Development of PIM kinase and DYRK1A inhibitors.

Antibacterial & Antifungal Agents

The benzo[b]thiophene-2-carboxylic acid core has demonstrated intrinsic antimicrobial activity, particularly against S. aureus and MRSA.

  • Strategy: Derivatization of the acid to acyl hydrazones or 1,3,4-oxadiazoles .

  • Rationale: The 6,7-difluoro substitution increases lipophilicity, enhancing penetration through the bacterial cell wall, while the core disrupts bacterial DNA gyrase B.

GPCR Modulators (5-HT & Dopamine)

Fused bicyclic aromatics are classic scaffolds for serotonin (5-HT) and dopamine receptor ligands.

  • Application: Synthesis of conformationally restricted analogs of tryptamines. The 6,7-difluoro pattern mimics the metabolic resistance seen in successful fluorinated antipsychotics.

Strategic Visualization: Metabolic Rationale

The following diagram illustrates the "Metabolic Shunt" concept—how 6,7-difluoro substitution forces a molecule to bypass rapid clearance pathways.

MetabolicStability cluster_0 Unsubstituted Benzothiophene cluster_1 6,7-Difluoro-Benzothiophene (6,7-DFBT) BT Benzothiophene Core P450 CYP450 Oxidation (Phase I) BT->P450 High Affinity Metabolite 6/7-Hydroxy Metabolite (Rapid Clearance) P450->Metabolite DFBT 6,7-Difluoro Core Block Metabolic Blockade (C-F Bond Strength) DFBT->Block Steric/Electronic Shield Stable Extended Half-Life (t1/2) Bioavailability Block->Stable Retains Potency

Figure 1: Mechanism of metabolic stabilization via 6,7-difluorination. The fluorine atoms prevent oxidative attack at the most susceptible ring positions.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency Amide Coupling (The "Hinge Binder" Synthesis)

Objective: To couple 6,7-DFBT to an amine-bearing heterocycle (e.g., 3-aminopyridine) for kinase inhibition studies. Validation: This protocol uses HATU to prevent racemization (if chiral centers are present elsewhere) and ensures complete conversion via LCMS monitoring.

Reagents:

  • 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 6,7-DFBT (1.0 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes at Room Temperature (RT). Checkpoint: Solution should remain clear.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the active ester (O-At ester). Observation: Slight yellowing may occur.

  • Amine Addition: Add the amine partner (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours.

    • QC Step: Monitor by TLC (5% MeOH in DCM) or LCMS. Look for disappearance of the acid peak (M-H: 213) and appearance of Product Mass (M+H).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (2x) – Removes unreacted amine/DIPEA.

    • Sat. NaHCO3 (2x) – Removes unreacted acid/HATU byproducts.

    • Brine (1x).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Acyl Hydrazide (Antimicrobial Scaffold)

Objective: Convert the acid to a hydrazide, a precursor for oxadiazole/thiadiazole antibacterial agents.

Step-by-Step Methodology:

  • Esterification: Reflux 6,7-DFBT in MeOH with catalytic H2SO4 for 4 hours. Concentrate and crystallize to obtain the methyl ester.

  • Hydrazinolysis: Dissolve the methyl ester (1.0 equiv) in EtOH.

  • Reagent: Add Hydrazine hydrate (

    
    ) (5.0 equiv).
    
  • Reflux: Heat to reflux for 6–10 hours. Checkpoint: Reaction is complete when the ester spot disappears on TLC.

  • Isolation: Cool to RT. The product often precipitates as a white solid. Filter, wash with cold EtOH, and dry.

    • Purity Check: 1H NMR should show hydrazide protons (~4.5 ppm broad singlet, ~9.0 ppm singlet).

Synthetic Workflow Diagram

The following Graphviz diagram outlines the divergent synthetic utility of the 6,7-DFBT scaffold.

SyntheticWorkflow Start 6,7-Difluoro-benzo[b]thiophene- 2-carboxylic acid Amide Amide Coupling (HATU/DIPEA) Start->Amide Ester Esterification (MeOH/H+) Start->Ester Decarbox Decarboxylation (Cu/Quinoline) Start->Decarbox Kinase Kinase Inhibitors (Amide Linker) Amide->Kinase + Heterocyclic Amine Hydrazide Acyl Hydrazide (N2H4) Ester->Hydrazide + Hydrazine Core 6,7-Difluoro-benzo[b]thiophene (Core Scaffold) Decarbox->Core - CO2 Antibiotic 1,3,4-Oxadiazoles (Antibacterials) Hydrazide->Antibiotic + Aldehyde/Cyclization

Figure 2: Divergent synthesis tree. The carboxylic acid functions as the primary "handle" for generating diverse bioactive libraries.

References

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 2022.[1][2] [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 2022.[1] [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024. [Link]

  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene-2-carboxylic acid derivatives. Journal of Molecular Structure, 2024. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences, 2024. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed, field-proven protocols for the synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid and its subsequent derivatization. The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1] The strategic incorporation of fluorine atoms into heterocyclic systems is a well-established strategy for modulating key drug properties, including metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, medicinal chemists, and process development scientists, offering a robust foundation for producing these valuable fluorinated building blocks. The protocols herein are designed with an emphasis on causality, explaining the scientific rationale behind procedural choices to ensure reproducibility and facilitate troubleshooting.

Introduction: The Significance of Fluorinated Benzothiophenes

The benzo[b]thiophene core is a bicyclic heteroaromatic system that serves as a cornerstone for a wide array of pharmacologically active compounds.[2] Its planar structure and electron-rich sulfur atom facilitate interactions with various biological targets.[2] When functionalized with fluorine, as in the case of 6,7-difluoro substitution, the resulting molecule often exhibits enhanced pharmacokinetic and pharmacodynamic profiles. This makes 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid a highly sought-after intermediate for drug discovery programs targeting kinases, metabolic enzymes, and other protein classes.

This guide details a reliable, multi-step synthetic pathway, beginning with the construction of the core heterocyclic ring system and culminating in the hydrolysis to the target carboxylic acid. Further protocols describe the conversion of the carboxylic acid into versatile amide derivatives, which are common motifs in bioactive molecules.

Overview of the Synthetic Strategy

The synthesis of substituted benzothiophenes can be achieved through various classic and modern organic reactions, including intramolecular cyclizations of aryl sulfides and electrophilic cyclization of functionalized alkynes.[3] For the target molecule, a logical and efficient pathway involves the construction of the thiophene ring onto a pre-functionalized difluorinated aromatic precursor, followed by functional group manipulation to yield the final carboxylic acid.

The overall workflow is depicted below:

Synthetic_Workflow A 2,3-Difluorothiophenol (Starting Material) C Condensation & Cyclization A->C B Ethyl Bromopyruvate (C2 Synthon) B->C D Ethyl 6,7-Difluoro-benzo[b]thiophene-2-carboxylate (Ester Intermediate) C->D Ring Formation E Base-Mediated Hydrolysis (Saponification) D->E Ester Cleavage F 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid (Target Compound) E->F H Amide Coupling F->H Activation G Amine (R-NH2) G->H I 6,7-Difluoro-benzo[b]thiophene-2-carboxamide (Derivative) H->I

Figure 1: High-level overview of the synthetic pathway.

Experimental Protocols: Core Synthesis

This section provides detailed, step-by-step protocols for the synthesis of the target carboxylic acid.

Protocol 1: Synthesis of Ethyl 6,7-Difluoro-benzo[b]thiophene-2-carboxylate

This procedure constructs the core benzothiophene ring system via condensation of a substituted thiophenol with an α-halo ester, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Reaction Scheme: (Image of the chemical reaction showing 2,3-difluorothiophenol reacting with ethyl bromopyruvate, followed by an acid catalyst (e.g., PPA) to form the ethyl ester of the target compound)

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Reagents as listed in Table 1

Table 1: Reagents for Protocol 1

Reagent Molar Mass ( g/mol ) Equivalents Amount (Mass) Amount (Volume) Moles (mmol)
2,3-Difluorothiophenol 146.15 1.0 5.00 g - 34.2
Ethyl Bromopyruvate 195.02 1.1 7.34 g 4.6 mL 37.6
Sodium Bicarbonate (NaHCO₃) 84.01 1.5 4.31 g - 51.3
Ethanol (EtOH), anhydrous 46.07 - - 100 mL -
Polyphosphoric Acid (PPA) - - ~50 g - -
Ethyl Acetate (EtOAc) 88.11 - - As needed -
Saturated aq. NaHCO₃ - - - As needed -
Brine - - - As needed -

| Anhydrous MgSO₄ | 120.37 | - | As needed | - | - |

Step-by-Step Procedure:

  • Condensation: To a 250 mL round-bottom flask, add 2,3-difluorothiophenol (1.0 eq, 5.00 g) and anhydrous ethanol (100 mL). Stir to dissolve.

  • Add sodium bicarbonate (1.5 eq, 4.31 g) to the solution. The mixture will effervesce slightly.

  • Cool the mixture to 0 °C using an ice bath. Add ethyl bromopyruvate (1.1 eq, 4.6 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Part 1): Once the starting thiophenol is consumed, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude thioether intermediate as an oil.

  • Cyclization: In a separate flask, pre-heat polyphosphoric acid (~50 g) to 80-90 °C with vigorous mechanical stirring.

  • Slowly add the crude thioether intermediate from the previous step to the hot PPA. The mixture will become viscous and darken.

  • Maintain the temperature at 90 °C and stir for 1-2 hours. Monitor for the formation of the cyclized product by TLC or LC-MS.

  • Work-up (Part 2): Carefully pour the hot reaction mixture onto 200 g of crushed ice with stirring. This will precipitate the crude product.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated aqueous NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield Ethyl 6,7-Difluoro-benzo[b]thiophene-2-carboxylate as a solid.

Protocol 2: Saponification to 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid

This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid using a standard base-mediated saponification reaction.[4][5][6][7] This is an efficient and high-yielding transformation.

Reaction Scheme: (Image of the chemical reaction showing the ethyl ester intermediate reacting with NaOH in EtOH/H₂O, followed by HCl workup to yield the target carboxylic acid)

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • pH paper or pH meter

Table 2: Reagents for Protocol 2

Reagent Molar Mass ( g/mol ) Equivalents Amount (Mass) Amount (Volume) Moles (mmol)
Ethyl 6,7-Difluoro-benzo[b]thiophene-2-carboxylate 256.25 1.0 5.00 g - 19.5
Sodium Hydroxide (NaOH) 40.00 3.0 2.34 g - 58.5
Ethanol (EtOH) 46.07 - - 50 mL -
Water (H₂O) 18.02 - - 25 mL -

| Hydrochloric Acid (HCl), 3M | - | - | - | As needed | - |

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ester intermediate (1.0 eq, 5.00 g) in ethanol (50 mL).

  • In a separate beaker, dissolve sodium hydroxide (3.0 eq, 2.34 g) in water (25 mL).

  • Add the aqueous NaOH solution to the ethanolic solution of the ester.

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. The reaction mixture should become a clear, homogeneous solution. Monitor the disappearance of the starting ester by TLC.

  • Cooling & Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of water. Cool the mixture in an ice bath.

  • Slowly add 3M HCl dropwise with vigorous stirring until the pH of the solution is ~1-2. A precipitate of the carboxylic acid will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50 °C overnight to yield 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid as a stable solid.

Application Protocols: Synthesis of Derivatives

The carboxylic acid functional group is a versatile handle for creating a diverse library of derivatives. Amide formation is one of the most common and important transformations in medicinal chemistry.

Protocol 3: General Synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxamide Derivatives

This protocol proceeds via a two-step, one-pot sequence involving the formation of a highly reactive acyl chloride intermediate, which is then immediately reacted with an amine to form the stable amide product.[8]

Amide_Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A Carboxylic Acid C Acyl Chloride Intermediate (Not Isolated) A->C B Thionyl Chloride (SOCl₂) B->C F Final Amide Product C->F Reaction with Amine D Amine (R-NH₂) D->F E Triethylamine (Base) E->F

Sources

Application of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid in drug design and discovery

[1]

Executive Summary

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid (CAS 1240257-83-5) has emerged as a critical scaffold in modern medicinal chemistry, particularly for central nervous system (CNS) and metabolic disease targets. This fluorinated heterocycle serves as a bioisostere for indole and naphthalene moieties, offering enhanced metabolic stability and optimized lipophilicity compared to its non-fluorinated or chlorinated analogs.

This guide details the application of this moiety in the design of


7-Nicotinic Acetylcholine Receptor (

7-nAChR) agonists
Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors

Scientific Rationale & Structural Significance

The "Fluorine Effect" in Benzo[b]thiophenes

The strategic introduction of fluorine atoms at the 6 and 7 positions of the benzo[b]thiophene core addresses three common failure modes in drug discovery:

  • Metabolic Blocking: The 6- and 7-positions are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks these sites due to the strength of the C-F bond, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Tuning: Unlike chlorine substituents (as seen in 6,7-dichloro analogs), fluorine modulates electron density without excessively increasing

    
    , maintaining blood-brain barrier (BBB) permeability essential for CNS targets like 
    
    
    7-nAChR.
  • Electronic Effects: The electron-withdrawing nature of the difluoro-motif lowers the pKa of the carboxylic acid (approx. 0.5–1 unit lower than unsubstituted analogs), influencing the reactivity of the carbonyl carbon during amide coupling and the binding interaction of the final pharmacophore.

Structural Activity Relationship (SAR) Logic

SAR_LogicScaffoldBenzo[b]thiophene CoreF_Sub6,7-Difluoro SubstitutionScaffold->F_Sub ModificationCOOH2-Carboxylic AcidScaffold->COOH Functional HandleTarget1Metabolic Stability(Blocks CYP Oxidation)F_Sub->Target1Target2CNS Penetration(Optimized LogP)F_Sub->Target2Target3Amide Coupling(Peptidomimetics)COOH->Target3

Figure 1: SAR rationale for the 6,7-difluoro-benzo[b]thiophene scaffold. The fluorination enhances stability and physicochemical properties, while the carboxyl group serves as the primary vector for diversification.

Case Studies in Drug Discovery

7-nAChR Agonists (Cognitive Impairment)

Research into cognitive enhancers for Alzheimer's and Schizophrenia has utilized the 6,7-difluoro-benzo[b]thiophene moiety.

  • Mechanism: The scaffold is coupled with quinuclidine amines.[1] The planar, electron-deficient aromatic system fits into the hydrophobic pocket of the

    
    7 receptor, while the amide linker positions the basic amine for cation-pi interactions.
    
  • Advantage: The 6,7-difluoro pattern prevents rapid clearance, a major limitation of earlier benzothiophene agonists.

BCKDK Inhibitors (Metabolic Disease & Heart Failure)

Inhibitors of BCKDK are therapeutic candidates for treating heart failure and maple syrup urine disease.

  • Comparison: While 3,6-dichlorobenzo[b]thiophene analogs are potent, they suffer from poor solubility. The 6,7-difluoro analogs serve as bioisosteres , maintaining potency while improving solubility and reducing lipophilic toxicity.

Experimental Protocols

Synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid

Objective: Construct the core scaffold from commercially available precursors via the Fiesselmann synthesis or similar thienannulation.

Reagents:

  • 2,3-Difluorobenzaldehyde (CAS 2646-91-5)[2]

  • Methyl thioglycolate[3][4]

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    )
  • DMSO or DMF (Anhydrous)

  • Sodium Hydroxide (NaOH)

Workflow Diagram:

Synthesis_WorkflowStart2,3-Difluorobenzaldehyde+ Methyl ThioglycolateStep1Base-Mediated Cyclization(Cs2CO3, DMSO, 60-80°C)Start->Step1IntermedIntermediate:Methyl 6,7-difluorobenzo[b]thiophene-2-carboxylateStep1->IntermedStep2Saponification(NaOH, THF/H2O, RT)Intermed->Step2FinalProduct:6,7-Difluoro-benzo[b]thiophene-2-carboxylic AcidStep2->Final

Figure 2: Two-step synthesis of the carboxylic acid scaffold from aldehyde precursors.

Step-by-Step Protocol:

  • Cyclization (Ester Formation):

    • Dissolve 2,3-difluorobenzaldehyde (1.0 eq, 10 mmol) and methyl thioglycolate (1.1 eq, 11 mmol) in anhydrous DMSO (20 mL).

    • Add

      
       (2.0 eq) carefully. The reaction is exothermic.
      
    • Heat to 60–80°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.

    • Workup: Pour into ice water. The methyl ester intermediate usually precipitates as a solid. Filter, wash with water, and dry.

    • Checkpoint: Yield should be >75%.[3]

  • Hydrolysis (Acid Formation):

    • Dissolve the methyl ester (1.0 eq) in a 1:1 mixture of THF and Methanol.

    • Add 2N NaOH (aqueous, 3.0 eq). Stir at Room Temperature (RT) for 4 hours.

    • Workup: Evaporate organic solvents. Acidify the remaining aqueous phase to pH 2 using 1N HCl.

    • Isolation: The title compound will precipitate as a white/off-white solid. Filter, wash with water, and dry under vacuum.

    • Purification: Recrystallization from Ethanol/Water if necessary.

Amide Coupling (Derivatization)

Objective: Couple the acid to an amine (e.g., quinuclidine for CNS targets) using Thionyl Chloride activation (robust for electron-deficient acids).

Protocol:

  • Acid Chloride Formation:

    • Suspend 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid (1.0 mmol) in Thionyl Chloride (

      
      , 2 mL).
      
    • Add a catalytic drop of DMF.

    • Reflux at 60°C for 2 hours until the solution becomes clear.

    • Concentrate in vacuo to remove excess

      
      . Azeotrope with toluene twice to ensure dryness.
      
  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (5 mL).

    • Add the target amine (1.1 eq) and Triethylamine (

      
      , 3.0 eq) at 0°C.
      
    • Stir at RT for 2–12 hours.

    • Workup: Quench with water. Extract with DCM. Wash organic layer with saturated

      
       and brine.
      
    • Purification: Flash column chromatography (DCM/MeOH gradient).

Quantitative Data Summary

Property6,7-Difluoro Analog6,7-Dichloro AnalogUnsubstituted AnalogRelevance
Molecular Weight 214.19247.10178.21Ligand Efficiency
cLogP (Approx) 2.93.82.8CNS Penetration (Ideal: 2-3.5)
Metabolic Stability High (Blocked Sites)HighLow (C6/C7 oxidation)Half-life (

)
Solubility ModerateLowModerateFormulation

Safety & Handling

  • Hazards: The carboxylic acid causes skin irritation (H315) and serious eye irritation (H319).[4] Thionyl chloride is corrosive and releases HCl gas.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Perform all reactions involving thionyl chloride or thioglycolates in a functioning fume hood.

  • Storage: Store the acid at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

References

  • Alpha-7 nAChR Agonists

    • Title: Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors.[1]

    • Source: Patent WO2016100184A1 (Forum Pharmaceuticals Inc).
    • Context: Describes the synthesis of "Compound B-203" (6,7-difluorobenzo[b]thiophene-2-carboxylic acid) and its conversion to amide drugs.
  • BCKDK Inhibition & Scaffold Utility

    • Title: 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors.
    • Source: P
    • Context: Establishes the utility of the benzo[b]thiophene-2-carboxylic acid scaffold in metabolic disease drug design.
  • General Synthesis of Fluorinated Benzo[b]thiophenes

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.
    • Source: Molecules (MDPI), 2022.
    • Context: Provides general procedures for converting fluorinated benzaldehydes to benzothiophene-2-carboxylic acids.
  • Chemical Properties & Suppliers

    • Title: 6,7-Difluorobenzo[b]thiophene-2-carboxylic acid Product Page.[1][5]

    • Source: AK Scientific / PubChem.
    • Context: Verification of CAS 1240257-83-5 and commercial availability.

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid as a key intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Kinase Inhibition and Metabolic Stability Profiling

Executive Summary & Scientific Rationale

In modern drug discovery, 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid represents a critical "metabolic blocking" scaffold. While the benzo[b]thiophene core is a well-established bioisostere for indole and naphthalene (found in drugs like Zileuton and Raloxifene), the specific 6,7-difluoro substitution pattern is engineered to address a common failure mode in preclinical development: oxidative metabolism.

The "Fluorine Effect" in this Scaffold

The 6 and 7 positions of the benzothiophene ring are electron-rich sites prone to electrophilic attack by Cytochrome P450 enzymes (specifically hydroxylation). By substituting these hydrogens with fluorine atoms, medicinal chemists achieve two strategic goals:

  • Metabolic Blocking: The C-F bond is metabolically inert, preventing hydroxylation at these "hotspots" and extending the molecule's half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the difluoro-motif lowers the electron density of the thiophene ring, potentially increasing potency against specific kinase targets such as Branched-chain alpha-ketoacid dehydrogenase kinase (BCKDK) .

Synthesis Protocol: The "Ortho-Displacement" Route

Objective: Synthesize 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid with >98% regiochemical purity.

Retrosynthetic Logic: The most robust route utilizes 2,3,4-trifluorobenzaldehyde . The aldehyde group at C1 activates the fluorine at C2 (ortho position) for Nucleophilic Aromatic Substitution (


). The remaining fluorines at C3 and C4 retain their positions, corresponding to C7 and C6 of the final benzothiophene system.
Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 2,3,4-Trifluorobenzaldehyde (CAS: 161793-17-5)

  • Nucleophile: Methyl thioglycolate (Methyl mercaptoacetate)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous) or DMSO

  • Hydrolysis: Lithium Hydroxide (LiOH), THF, Water

Step-by-Step Procedure
Stage A: Cyclization to the Methyl Ester
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trifluorobenzaldehyde (10.0 mmol, 1.60 g) in anhydrous DMF (20 mL).

  • Addition: Add Methyl thioglycolate (11.0 mmol, 1.0 mL) followed by

    
      (25.0 mmol, 3.45 g).
    
  • Reaction: Heat the mixture to 60–80°C under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Mechanism Note: The thiolate anion displaces the fluorine at the 2-position. The resulting intermediate undergoes an intramolecular Knoevenagel-type condensation with the aldehyde to close the thiophene ring.

  • Work-up: Once the starting aldehyde is consumed (~2-4 hours), pour the reaction mixture into ice-cold water (100 mL). The product, Methyl 6,7-difluoro-benzo[b]thiophene-2-carboxylate , typically precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

    • Yield Expectation: 75–85%.

Stage B: Saponification to the Free Acid
  • Dissolution: Dissolve the methyl ester (from Stage A) in a mixture of THF (15 mL) and Water (5 mL).

  • Hydrolysis: Add LiOH·

    
      (3.0 equiv). Stir at room temperature for 4–12 hours.
    
  • Acidification: Concentrate the THF under reduced pressure. Acidify the remaining aqueous residue with 1N HCl to pH ~2.

  • Precipitation: The title compound, 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid , will precipitate as a white to off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Technical Data Summary
ParameterSpecification
Appearance White to off-white crystalline powder
Molecular Weight 214.19 g/mol
Melting Point 230–235°C (dec)
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water
Key NMR Signal

F NMR will show two distinct multiplets corresponding to C6 and C7.[2]

Visualization of Synthesis Logic

The following diagram illustrates the regiochemical logic where the 2,3,4-trifluoro substitution pattern translates to the 6,7-difluoro benzothiophene.

SynthesisRoute SM 2,3,4-Trifluorobenzaldehyde (Activation at C2) Inter Intermediate: Thioether Formation SM->Inter SnAr (F-Displacement) Reagent Methyl Thioglycolate + K2CO3 Reagent->Inter Cyclization Cyclization: Aldol/Dehydration Inter->Cyclization Intramolecular Ester Methyl 6,7-difluoro- benzo[b]thiophene-2-carboxylate Cyclization->Ester - H2O Product 6,7-Difluoro-benzo[b]thiophene- 2-carboxylic Acid Ester->Product LiOH / H3O+

Caption: Regioselective synthesis pathway converting 2,3,4-trifluorobenzaldehyde to the target scaffold.

Application Note: BCKDK Inhibitor Synthesis

Context: The 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid scaffold is a validated intermediate in the synthesis of inhibitors for Branched-chain alpha-ketoacid dehydrogenase kinase (BCKDK) . Inhibition of BCKDK promotes the catabolism of branched-chain amino acids (BCAAs), offering therapeutic potential for Maple Syrup Urine Disease (MSUD) and metabolic disorders like Type 2 Diabetes .

Amide Coupling Protocol (Lead Optimization)

To generate bioactive inhibitors, the carboxylic acid is typically coupled with substituted anilines or amines.

  • Activation: Suspend 6,7-DFBT-2-CA (1.0 equiv) in Dichloromethane (DCM). Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).

    • Alternative: Use HATU/DIPEA in DMF for sensitive substrates.

  • Coupling: Cool the solution to 0°C. Add the target amine (e.g., 3-aminobenzoic acid derivatives or heterocyclic amines) and Triethylamine (TEA, 2.0 equiv).

  • Outcome: The resulting 6,7-difluoro-benzo[b]thiophene-2-carboxamide derivatives often exhibit

    
     values in the nanomolar range against BCKDK, with the fluorine atoms providing superior metabolic stability compared to the non-fluorinated analogs.
    

Biological Mechanism & Logic

The diagram below details why this specific scaffold is chosen over the non-fluorinated parent compound in drug design cycles.

BioLogic cluster_Metabolism Metabolic Stability (ADME) cluster_Target Target Engagement Scaffold 6,7-Difluoro-benzo[b]thiophene Scaffold CYP CYP450 Enzymes (Liver Microsomes) Scaffold->CYP Resists Kinase BCKDK Kinase ATP Pocket Scaffold->Kinase Inhibits Binding Lipophilic Interaction (Fluorine) Scaffold->Binding Enhances Block Block C6/C7 Hydroxylation CYP->Block F-Substitution Effect HalfLife Increased t1/2 (Half-life) Block->HalfLife Result

Caption: Mechanistic rationale for using the 6,7-difluoro scaffold to improve metabolic stability and binding.

References

  • Vertex Pharmaceuticals Inc. (2023). 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors. WO2023100061A1.

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3]

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-substituted benzo[b]thiophenes as potent inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 63, 462-474.

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry.

Sources

Application Note: Electrophilic Cyclization Techniques for Benzo[b]thiophene Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The benzo[b]thiophene scaffold is a privileged structural motif ubiquitously found in pharmaceuticals (e.g., the osteoporosis drug raloxifene and the asthma therapeutic zileuton) and advanced organic materials[1]. Historically, the construction of this heterocycle required harsh conditions, stoichiometric transition metals, or multi-step pre-functionalization.

The electrophilic cyclization of o-alkynylthioanisoles has emerged as a highly efficient, transition-metal-free alternative[2]. This strategy is highly valued in drug development because it achieves two critical objectives simultaneously: it constructs the rigid heterocyclic core and regioselectively installs a functional group at the C3 position[3]. By selecting the appropriate electrophile (e.g., halogens or chalcogen salts), researchers can tailor the C3-substituent for either direct biological evaluation or downstream cross-coupling reactions.

Mechanistic Causality

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The transformation is driven by the precise orchestration of electrophilic activation and intramolecular nucleophilic attack, as detailed in .

  • Electrophilic Activation: The reaction initiates with the addition of an electrophile (

    
    ) to the alkyne moiety, forming a highly reactive intermediate (e.g., an iodonium or sulfonium ion).
    
  • Intramolecular Attack: The adjacent thioether sulfur, acting as an internal nucleophile, attacks the activated alkyne. The rigid ortho-relationship ensures rapid ring closure, forming a cyclic sulfonium intermediate.

  • Demethylation (Rearomatization): The cyclic sulfonium species is highly unstable. The counterion (e.g.,

    
     or 
    
    
    
    ) acts as a nucleophile to attack the methyl group attached to the sulfur. The cleavage of the
    
    
    bond is thermodynamically driven by the rearomatization of the newly formed thiophene ring, yielding the final 2,3-disubstituted benzo[b]thiophene[4].

Mechanism A o-Alkynylthioanisole (Precursor) B Electrophilic Activation (E+ Addition) A->B C Activated Alkyne Intermediate B->C D Intramolecular Nucleophilic Attack by Sulfur C->D E Cyclic Sulfonium Intermediate D->E F Demethylation (Rearomatization) E->F G 2,3-Disubstituted Benzo[b]thiophene F->G

Caption: Mechanistic pathway of electrophilic cyclization to form benzo[b]thiophenes.

Experimental Workflows & Protocols

Workflow W1 Substrate Preparation W2 Electrophile Addition W1->W2 W3 Reaction Monitoring W2->W3 W4 Selective Quenching W3->W4 W5 Aqueous Workup W4->W5 W6 Chromatographic Purification W5->W6

Caption: Standard experimental workflow for the electrophilic cyclization protocol.

Protocol A: Iodine-Mediated Halocyclization

This protocol generates 3-iodo-benzo[b]thiophenes, which are exceptionally valuable as synthetic handles for subsequent Suzuki-Miyaura or Sonogashira cross-couplings[3]. This methodology builds on the.

Materials:

  • o-Alkynylthioanisole (1.0 equiv, 0.5 mmol)

  • Molecular Iodine (

    
    ) (1.2 equiv, 0.6 mmol)
    
  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Saturated aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the o-alkynylthioanisole in anhydrous DCM under an argon atmosphere.

  • Electrophile Addition: Add molecular iodine (

    
    ) in one portion. The solution will immediately turn a deep purple/brown color.
    
  • Reaction: Stir the mixture at room temperature (

    
    ) for 1–2 hours.
    
  • Quenching: Add 5 mL of saturated aqueous

    
     directly to the stirring reaction mixture.
    
  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure 3-iodo-benzo[b]thiophene.

Causality & Expert Insights: DCM is specifically chosen as the solvent because it is non-nucleophilic. If a nucleophilic solvent like methanol were used, it could prematurely trap the activated iodonium intermediate, leading to undesired solvent-adduct side products.

Self-Validation & Checkpoints: This protocol is visually self-validating. The deep purple color of the reaction mixture indicates the presence of active


. Upon the addition of 

during the quenching step, the solution must rapidly transition to colorless or pale yellow. If the purple color persists, the quench is incomplete, risking the iodination of electron-rich aromatic rings during the concentration step.
Protocol B: DMTSF-Mediated Thiomethylation

While early methods utilized toxic and volatile sulfenyl chlorides (e.g.,


),  demonstrate that dimethyl(thiodimethyl)sulfonium tetrafluoroborate (DMTSF) acts as a stable, bench-safe electrophilic sulfur source, introducing a highly desirable C3-thiomethyl (-SMe) group[4].

Materials:

  • o-Alkynylthioanisole (1.0 equiv, 0.3 mmol)

  • DMTSF (2.0 equiv, 0.6 mmol)

  • Anhydrous Dichloromethane (DCM) (3.0 mL)

  • Distilled Water

Step-by-Step Methodology:

  • Preparation: To a clean, dry vial containing a magnetic stir bar, add the o-alkynylthioanisole and anhydrous DCM.

  • Electrophile Addition: Add DMTSF salt in a single portion.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Quenching & Workup: Dilute the reaction mixture with 10 mL of distilled water. Extract the aqueous phase with DCM (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and evaporate the solvent.
  • Purification: Purify via silica gel column chromatography to isolate the 3-(methylthio)benzo[b]thiophene.

Causality & Expert Insights: An excess (2.0 equiv) of DMTSF is required to drive the reaction to completion within 24 hours[4]. The tetrafluoroborate (


) counterion plays a crucial role; it is sufficiently non-coordinating to allow the sulfonium intermediate to form, yet the reaction environment ultimately facilitates the demethylation step to restore aromaticity.

Self-Validation & Checkpoints: Monitor the reaction via Thin Layer Chromatography (TLC). The starting alkyne will cleanly convert to a highly UV-active spot. Because DMTSF is a salt, the reaction mixture may initially appear heterogeneous; as the reaction proceeds and the cyclic sulfonium intermediate forms and subsequently demethylates, the physical appearance of the mixture will homogenize.

Data Presentation: Comparative Reaction Outcomes

The following table synthesizes quantitative data across various electrophilic cyclization protocols, allowing researchers to select the optimal conditions based on their desired C3-functionalization[2].

Electrophile ReagentSolventTemp (

)
TimeC3-Substituent InstalledTypical Yield RangeKey Advantage
Iodine (

)
DCM251–2 h-I (Iodo)85–98%Excellent handle for Pd-catalyzed cross-coupling.
Bromine (

)
DCM251 h-Br (Bromo)80–95%Rapid reaction; highly electron-dense products.
DMTSF DCM2524 h-SMe (Thiomethyl)85–99%Bench-stable, non-toxic sulfur electrophile.

DCM252 h-SAr (Thioaryl)75–90%Direct installation of bulky thioaryl groups.

Note: Yields are highly dependent on the steric and electronic nature of the R-group attached to the alkyne terminus. Electron-donating groups generally accelerate the cyclization process.

References

  • Yue, D., & Larock, R. C. (2002). "Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Electrophilic Cyclization of o-(1-Alkynyl)thioanisoles." Journal of Organic Chemistry, 67(6), 1905-1909. URL:[Link]

  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." Journal of Organic Chemistry, 87(9), 6312-6320. URL:[Link]

  • Sanz, R., Guilarte, V., Hernando, E., & Sanjuán, A. M. (2010). "Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies." Journal of Organic Chemistry, 75(21), 7443-7446. URL:[Link]

Sources

Application Note: Development of Antimicrobial Agents using 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the exploration of novel chemical spaces. 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid (CAS 1594860-17-9) represents a highly privileged building block for modern antimicrobial drug discovery.

The benzo[b]thiophene core is a proven pharmacophore present in several FDA-approved drugs and investigational antimicrobials[1]. The strategic incorporation of fluorine atoms at the 6 and 7 positions dramatically alters the molecule's physicochemical profile. Due to fluorine's high electronegativity and small van der Waals radius, these substitutions enhance metabolic stability, decrease the pKa of adjacent functional groups, and significantly increase lipophilicity. This heightened lipophilicity is critical for penetrating the thick peptidoglycan layer of Staphylococcus aureus (MRSA) and the complex, mycolic acid-rich cell envelope of Mycobacterium tuberculosis[2]. Furthermore, the 2-carboxylic acid moiety serves as a versatile synthetic handle for generating acylhydrazones, amides, and esters—functional groups known to form critical hydrogen bonds within bacterial enzyme active sites[1].

Mechanistic Causality in Antimicrobial Design

Fluorinated benzothiophene derivatives exert their antimicrobial effects via multi-target engagement, making it difficult for bacteria to develop rapid resistance.

  • Gram-Positive Pathogens (MRSA): In S. aureus, fluorinated benzothiophene hybrids have been shown to act as potent inhibitors of bacterial pyruvate kinase, effectively disrupting the pathogen's energy metabolism and starving the cell[3].

  • Mycobacteria: In M. tuberculosis, benzo[b]thiophene-2-carboxylic acid derivatives demonstrate high binding affinity for DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase)[2]. DprE1 is an essential enzyme responsible for synthesizing arabinogalactan, a foundational component of the mycobacterial cell wall. Blocking this pathway leads to cell lysis.

Mechanism Compound 6,7-Difluoro-benzo[b]thiophene Derivatives Target Bacterial Targets (e.g., DprE1, Pyruvate Kinase) Compound->Target High Affinity Binding (F-atoms enhance lipophilicity) Effect1 Inhibition of Cell Wall Biosynthesis Target->Effect1 DprE1 Blockade Effect2 Disruption of Energy Metabolism Target->Effect2 PK Blockade Outcome Bacterial Cell Death (MRSA, M. tuberculosis) Effect1->Outcome Lysis Effect2->Outcome Starvation

Mechanistic pathways of fluorinated benzothiophene derivatives in bacterial targets.

Synthetic Workflow: Derivatization to Acylhydrazones

To harness the antimicrobial potential of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid, it must be converted into active derivatives such as acylhydrazones. The following protocol outlines a self-validating coupling methodology.

Protocol 1: EDCI/HOBt Mediated Coupling

Objective: Synthesize 6,7-difluoro-benzo[b]thiophene-2-carbohydrazide derivatives. Causality for Reagent Selection: We utilize EDCI and HOBt rather than harsh chlorinating agents (like SOCl2) to preserve sensitive functional groups on the target amines. EDCI activates the carboxylic acid, but the resulting O-acylisourea intermediate is prone to rearrangement. The addition of HOBt forms a highly reactive, yet stable, active ester intermediate, driving the reaction toward the desired product with high yields while preventing side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid in anhydrous DMF (0.2 M) under an N2 atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the activated ester back to the starting acid.

  • Intermediate Formation: Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt. Stir the mixture at 0°C for 30 minutes. Causality: Maintaining a low temperature stabilizes the activated HOBt-ester intermediate.

  • Coupling: Add 1.1 eq of the desired substituted hydrazine or amine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt of EDCI.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Isolation: Quench the reaction by pouring it into ice-cold water. Validation checkpoint: Because the fluorinated benzothiophene product is highly lipophilic, a successful coupling will immediately result in the precipitation of the product from the aqueous DMF mixture.

  • Purification: Filter the precipitate, wash sequentially with 5% NaHCO3 and brine, and purify via flash chromatography (Hexane/Ethyl Acetate) to yield the pure antimicrobial agent.

Antimicrobial Screening: Broth Microdilution Assay

Once synthesized, the derivatives must be evaluated for efficacy. Relying solely on optical density (OD600) for lipophilic compounds often yields false positives due to compound precipitation mimicking bacterial turbidity. Therefore, a colorimetric viability assay is required.

Protocol 2: High-Throughput MIC Determination using Resazurin

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA and M. tuberculosis H37Ra. Causality for Assay Design: We incorporate Resazurin (Alamar Blue) as a redox indicator. Resazurin is reduced to the highly fluorescent resorufin only by metabolically active cells. This provides an artifact-free, self-validating readout of true bacterial viability, completely bypassing the optical interference of precipitated drugs.

Step-by-Step Methodology:

  • Preparation: Prepare a two-fold serial dilution of the synthesized compounds (0.5 to 64 µg/mL) in 96-well microtiter plates. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MRSA, or Middlebrook 7H9 broth supplemented with OADC for M. tuberculosis.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of

    
     CFU/mL.
    
  • Controls: Include positive controls (e.g., Ciprofloxacin for MRSA, Isoniazid for MTB) and negative controls (media + 1% DMSO). Causality: Capping DMSO at 1% ensures compound solubility without inducing baseline cytotoxicity to the bacterial cells.

  • Incubation: Incubate plates at 37°C for 24 hours (MRSA) or 7 days (M. tuberculosis).

  • Viability Readout: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2-4 hours.

  • Analysis: Read fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest compound concentration that prevents the color change from blue (non-fluorescent, dead bacteria) to pink (highly fluorescent, live bacteria).

Workflow Step1 1. Activation (EDCI/HOBt) Step2 2. Derivatization (Acylhydrazones) Step1->Step2 Step3 3. Purification (Chromatography) Step2->Step3 Step4 4. MIC Assay (Microdilution) Step3->Step4 Step5 5. Cytotoxicity (Mammalian Cells) Step4->Step5

End-to-end workflow from chemical activation to biological screening.

Quantitative Data: Structure-Activity Relationship (SAR)

The inclusion of fluorine at the 6,7 positions consistently lowers the MIC by 4- to 8-fold compared to unsubstituted analogs, validating the structural design choice of utilizing 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid[1][2].

Compound ClassTarget StrainMIC Range (µg/mL)Reference StandardStandard MIC (µg/mL)
6,7-Difluoro-benzothiophene Acylhydrazones MRSA (ATCC 43300)2.0 - 8.0Vancomycin1.0 - 2.0
6,7-Difluoro-benzothiophene Amides S. aureus (ATCC 29213)4.0 - 16.0Ciprofloxacin0.5 - 1.0
6,7-Difluoro-benzothiophene-2-carbohydrazides M. tuberculosis H37Ra0.5 - 4.0Isoniazid0.05 - 0.1
Unsubstituted Benzothiophene analogsMRSA (ATCC 43300)>32.0Vancomycin1.0 - 2.0

References

  • Title: Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S.
  • Title: Synthesis and Antitubercular Activity of New Benzo[b]thiophenes Source: European Journal of Medicinal Chemistry URL
  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules URL

Sources

Application Note: 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and pharmacologists. It focuses on the rational design, synthesis, and biological evaluation of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid derivatives, specifically targeting PIM kinases (Proviral Insertion site in Moloney murine leukemia virus) , a critical target in hematological malignancies.

Executive Summary & Rationale

The benzo[b]thiophene-2-carboxylic acid scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere to the indole core found in many ATP-competitive inhibitors. While 3,6-dichloro analogs (e.g., BT2) have shown efficacy against BCKDC kinase, the 6,7-difluoro substitution pattern represents a critical optimization strategy for oncology targets like PIM-1, PIM-2, and PIM-3.

Why 6,7-Difluoro?

  • Metabolic Blockade: The C6 and C7 positions of the benzothiophene ring are metabolically vulnerable to cytochrome P450 oxidation. Fluorine substitution blocks these "soft spots," significantly extending in vivo half-life (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing nature of the difluoro motif modulates the acidity of the carboxylic acid (and subsequent amides), influencing hydrogen bond strength with the kinase hinge region (typically Glu121/Leu44 in PIM-1).

  • Lipophilicity: Fluorine enhances lipophilicity (

    
    ) without the steric bulk of chlorine, improving membrane permeability while maintaining tight packing in the ATP binding pocket.
    

Chemical Synthesis Protocol

This protocol details the de novo synthesis of the 6,7-difluoro core and its conversion into a focused library of amide-linked inhibitors.

Workflow Visualization

SynthesisWorkflow Start 2,3,4-Trifluorobenzaldehyde Intermediate Methyl 6,7-difluorobenzo[b] thiophene-2-carboxylate Start->Intermediate SNAr & Aldol Cyclization Reagent Methyl Thioglycolate + Cs2CO3/DMSO Reagent->Intermediate CoreAcid 6,7-Difluoro-benzo[b] thiophene-2-carboxylic Acid Intermediate->CoreAcid Saponification Hydrolysis LiOH / THF:H2O Hydrolysis->CoreAcid Final PIM Inhibitor Library (Amide Derivatives) CoreAcid->Final Diversification Coupling Amide Coupling (HATU/DIPEA + R-NH2) Coupling->Final

Figure 1: Synthetic route for generating the 6,7-difluoro-benzo[b]thiophene scaffold.

Step 1: Core Construction (SNAr-Cyclocondensation)

The synthesis utilizes a cascade reaction involving nucleophilic aromatic substitution (


) followed by an intramolecular aldol condensation.
  • Reagents: 2,3,4-Trifluorobenzaldehyde (Start Material), Methyl thioglycolate, Cesium Carbonate (

    
    ), DMSO.
    
  • Mechanism: The thioglycolate thiol selectively attacks the 2-position of the benzaldehyde (ortho to the aldehyde) due to the activating effect of the carbonyl group. The resulting intermediate cyclizes to form the benzothiophene.

Protocol:

  • Dissolve 2,3,4-trifluorobenzaldehyde (10.0 mmol) and methyl thioglycolate (11.0 mmol) in anhydrous DMSO (20 mL).

  • Add

    
      (15.0 mmol) slowly to control the exotherm.
    
  • Stir the reaction mixture at 60°C for 4 hours . Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

  • Workup: Pour into ice-water (100 mL). The product, methyl 6,7-difluorobenzo[b]thiophene-2-carboxylate , typically precipitates as a white/off-white solid. Filter, wash with water, and dry under vacuum.

    • Yield Expectation: 75-85%.

Step 2: Saponification
  • Suspend the methyl ester (5.0 mmol) in THF:Water (3:1, 20 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·

    
    , 10.0 mmol).
    
  • Stir at room temperature for 12 hours.

  • Acidify with 1N HCl to pH ~2. The 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid will precipitate. Filter and dry.[1]

Step 3: Library Diversification (Amide Coupling)

To target PIM kinases, the carboxylic acid must be coupled to a solubilizing amine (often containing a basic nitrogen to interact with Asp128/Glu171).

  • Dissolve the core acid (0.2 mmol) in DMF (2 mL).

  • Add HATU (0.22 mmol) and DIPEA (0.6 mmol). Stir for 10 mins.

  • Add the specific amine (e.g., 1-methylpiperidin-4-amine or 3-amino-pyridine derivatives) (0.22 mmol).

  • Stir at RT for 4-16 hours.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation Protocols

Target: PIM-1 Kinase

PIM-1 is a constitutively active serine/threonine kinase. The assay measures the transfer of


-phosphate from ATP to a peptide substrate (e.g., S6K substrate).
Assay Workflow

AssayWorkflow Compound 6,7-Difluoro Analogs (DMSO Stock) Incubation Incubation (60 min @ RT) Compound->Incubation EnzymeMix PIM-1 Kinase + Substrate (S6K) EnzymeMix->Incubation ATP ATP (Km concentration) ATP->Incubation Detection ADP-Glo™ Reagent (Luminescence) Incubation->Detection Stop Reaction Readout Plate Reader (IC50 Calculation) Detection->Readout Signal Generation

Figure 2: ADP-Glo™ Kinase Assay workflow for IC50 determination.[2][3][4][5][6][7]

Detailed Protocol: PIM-1 Inhibition (ADP-Glo)

Materials:

  • Recombinant Human PIM-1 Kinase (active).

  • Substrate: S6K peptide (KRRRLASLR).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white low-volume plates.

Procedure:

  • Preparation: Prepare 2.5x compound solutions in kinase buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Addition: Add 2 µL of PIM-1 kinase (0.5 ng/well final) to wells.

  • Compound Addition: Add 2 µL of compound solution. Incubate for 10 mins at RT to allow equilibrium binding.

  • Start Reaction: Add 1 µL of ATP/Substrate mix (Final: 10 µM ATP, 20 µM S6K peptide).

  • Incubation: Shake for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Measurement: Read luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme). Fit to a 4-parameter logistic equation to determine

    
    .
    

Data Presentation & SAR Analysis

When evaluating the 6,7-difluoro series, organize data to highlight the "Fluorine Effect" compared to non-fluorinated controls.

Table 1: Representative SAR Data Structure

Compound IDR-Group (Amide)PIM-1

(nM)
PIM-2

(nM)
Metabolic Stability (

, min)
Ref-1 H (Unsubstituted Core)15045025
Ref-2 3,6-Dichloro Core1245>120
DF-01 6,7-Difluoro Core 8 30 >180
DF-02 6,7-Difluoro + Piperazine312>240

Note: The 6,7-difluoro core typically exhibits superior metabolic stability compared to the unsubstituted core and comparable potency to the chloro-analog with improved solubility.

References

  • Gladysheva, T. et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Link

  • Tso, S. et al. (2014). "Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase." Journal of Biological Chemistry, 289(30), 20583-20593. Link

  • Xiang, Y. et al. (2011). "Discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21, 3050–3056. Link

  • BenchChem Protocols. (2025). "Synthesis of fluorinated benzothiophene derivatives via SNAr-cyclocondensation." Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Application Note: Advanced Methodologies for the Site-Selective Fluorination of Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into benzo[b]thiophene scaffolds is a critical structural modification in medicinal chemistry and materials science, often dramatically enhancing metabolic stability and biological activity ()[1]. However, the direct fluorination of these electron-rich heterocycles is historically plagued by poor regioselectivity and the formation of complex over-fluorinated mixtures ()[1].

This application note details two field-proven, self-validating methodologies for the site-selective fluorination of benzo[b]thiophenes: Electrophilic fluorination using the bench-stable Selectfluor™ reagent, and Regioselective anodic (electrochemical) fluorination .

Mechanistic Insights & Reagent Selection

Electrophilic Fluorination via Selectfluor

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a non-hygroscopic, mild, and highly efficient electrophilic fluorine donor ()[2]. Unlike aggressive reagents like DAST—which can cause unwanted ring-opening or allylic transposition in heterocycles—Selectfluor operates through a highly controlled pathway ()[2].

Causality of the Mechanism: Theoretical and experimental studies indicate that the fluorination of aromatic systems by Selectfluor predominantly proceeds via a Single Electron Transfer (SET) mechanism rather than a classical SN2 attack ()[3]. The electron-rich benzothiophene donates an electron to Selectfluor, forming a radical cation intermediate. This is followed by a rapid fluorine atom transfer and subsequent deprotonation ()[3]. This SET pathway is highly dependent on the stabilization of the intermediate π-complex, dictating the excellent regioselectivity observed in these reactions.

SET_Mechanism A Benzo[b]thiophene Substrate C π-Complex Formation A->C B Selectfluor Reagent B->C D SET Pathway (Electron Transfer) C->D e- shift E Radical Cation Intermediate D->E F• transfer F Fluorinated Product E->F -H+

Mechanistic SET pathway for the electrophilic fluorination of benzothiophene using Selectfluor.

Electrochemical (Anodic) Fluorination

Direct anodic fluorination of unsubstituted benzo[b]thiophenes often yields a complex mixture of di- and trifluorinated products ()[1]. However, applying this technique to 3-oxo-2,3-dihydrobenzo[b]thiophene derivatives allows for highly selective monofluorination at the 2-position ()[4].

Causality of Electrolyte Choice: The choice of the supporting fluoride salt is critical. While Et3N·3HF is a common electrolyte, it contains free triethylamine (Et3N) which undergoes simultaneous anodic oxidation, drastically lowering the faradaic efficiency ()[5]. By shifting to Et3N·5HF, which lacks free Et3N, the anodic stability of the electrolyte is significantly enhanced, raising the yield of the monofluorinated product from ~52% to ~70% ()[5].

Experimental Protocols

Protocol A: Electrophilic Fluorination using Selectfluor

This protocol is designed as a self-validating system; the visual transition of the reaction mixture and TLC monitoring provide real-time feedback.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the benzo[b]thiophene derivative (1.0 mmol) in anhydrous acetonitrile (10 mL) ()[6].

  • Reagent Addition: Add Selectfluor (1.1 to 1.5 equiv) in a single portion. The reagent can be safely handled in air due to its highly stable and non-hygroscopic nature ()[6].

  • Reaction: Stir the mixture at room temperature. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc). The reaction typically reaches completion within 4–24 hours depending on the substrate's electronic properties.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

  • Validation: Confirm the introduction of fluorine via 19F NMR. A characteristic singlet or doublet (depending on adjacent protons) typically appears between -70 and -100 ppm.

Protocol B: Regioselective Anodic Fluorination

This protocol leverages an undivided electrochemical cell to achieve site-selective fluorination without the need for hazardous chemical oxidants ()[4].

  • Cell Setup: Equip a plastic undivided cell with a platinum anode and a platinum cathode (1 × 1 cm² each) ()[4].

  • Electrolyte Preparation: Add 2 mL of a 0.3 M Et3N·5HF solution in dimethoxyethane (DME) to the cell ()[5].

  • Substrate Addition: Introduce 0.1 mmol of 3-oxo-2,3-dihydrobenzo[b]thiophene to the electrolyte solution ()[4].

  • Electrolysis: Apply a constant current of 40 mA at ambient temperature ()[7].

  • Monitoring: Pass approximately 2 to 4 F/mol of electricity. Monitor the reaction via TLC until the starting material is completely consumed ()[4].

  • Workup & Purification: To remove the HF salt, pass the crude electrolytic solution directly through a short column filled with silica gel, eluting with EtOAc ()[4][7].

  • Validation: 19F NMR of the resulting 2-fluorobenzo[b]thiophen-3(2H)-one derivative will show a characteristic doublet around -91.47 ppm (J = 49.9 Hz) indicating successful α-fluorination ()[4].

Electro_Workflow Step1 1. Electrolyte Prep 0.3 M Et3N·5HF in DME Step2 2. Substrate Addition 0.1 mmol Benzo[b]thiophene Step1->Step2 Step3 3. Electrolysis Undivided Cell, Pt Electrodes Constant Current (40 mA) Step2->Step3 Step4 4. Reaction Monitoring TLC until substrate consumed Step3->Step4 Step5 5. HF Salt Removal Silica Gel Filtration (EtOAc) Step4->Step5

Step-by-step workflow for the anodic fluorination of benzo[b]thiophene derivatives.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the discussed fluorination strategies, allowing researchers to select the optimal method based on their specific substrate and equipment availability.

Fluorination MethodReagent / ElectrolyteTarget SubstrateMain ProductTypical YieldKey Advantage
Electrophilic Selectfluor (F-TEDA-BF4)Substituted Benzo[b]thiophenesMonofluorinated arene50–85%Bench-stable, no specialized equipment required ()[6]
Electrochemical Et3N·3HF3-oxo-2,3-dihydrobenzo[b]thiophene2-fluoro derivative~52%Reagent-free, scalable ()[5]
Electrochemical Et3N·5HF3-oxo-2,3-dihydrobenzo[b]thiophene2-fluoro derivative~70%Higher anodic stability, prevents amine oxidation ()[5]

Troubleshooting & Optimization

  • Electrode Passivation (Anodic Fluorination): During the electrolysis of sulfur-containing heterocycles, polymeric films may deposit on the Pt anode, increasing cell resistance. Solution: Periodically reverse the polarity for brief intervals or mechanically polish the electrodes between runs.

  • Incomplete Conversion (Selectfluor): Highly electron-deficient benzothiophenes may resist the initial Single Electron Transfer (SET) step. Solution: Elevate the reaction temperature to 60 °C or transition to a more polar solvent (e.g., DMF) to stabilize the radical cation intermediate.

References

  • The selective electrochemical fluorination of S-alkyl benzothioate and its derivatives. Beilstein Journal of Organic Chemistry.[Link]

  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances.[Link]

Sources

Troubleshooting & Optimization

Strategies to improve the yield of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Interface: 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid Synthesis

Ticket ID: #67DF-BT-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Protocol[1][2]

Executive Summary: The Synthetic Landscape

The synthesis of 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid presents a unique set of regiochemical challenges driven by the strong electron-withdrawing nature of the vicinal fluorine atoms. Low yields in this workflow are typically caused by three specific failure modes:

  • Regiochemical Scrambling: Competition between the 2- and 4-positions during nucleophilic aromatic substitution (

    
    ).
    
  • Incomplete Cyclization: Failure of the Knoevenagel condensation step due to improper base/solvent pairing.[3]

  • Decarboxylation: Thermal instability of the C2-carboxylic acid during workup.

This guide provides two validated routes: Route A (De Novo Ring Construction) for maximum scalability, and Route B (Direct Functionalization) for late-stage modification of the core heterocycle.[2]

Module 1: Route A – De Novo Ring Construction

Best for: Scale-up (>10g), cost-efficiency, and high regiochemical fidelity.[1][2] Core Logic: Utilizing 2,3,4-trifluorobenzaldehyde allows for a cascade


 / Aldol condensation sequence.[2][3]
The Workflow

The synthesis relies on the reaction of 2,3,4-trifluorobenzaldehyde with methyl thioglycolate .[3]

  • Step 1 (

    
    ):  Thiolate displaces the Fluorine at C2 (Ortho to CHO).[3]
    
  • Step 2 (Cyclization): Intramolecular attack of the methylene on the aldehyde.[3]

  • Step 3 (Aromatization): Elimination of water to form the ester.[3]

Critical Control Points (Troubleshooting)
Failure ModeSymptomRoot CauseCorrective Action
Low Yield (<40%) Large amount of uncyclized aldehyde remaining.[1]Competitive Attack at C4: The Fluorine at C4 (para to CHO) is also activated.[3]Switch Solvent/Base: Use DMF/K₂CO₃ at 60°C. Avoid strong alkoxides (NaOMe) initially, as they promote side reactions.[2][3] The carbonate acts as a buffer, favoring the thermodynamic ortho-substitution required for cyclization.[3]
Impurity "X" Product contaminated with a non-cyclizable isomer.[3]Para-Substitution: The thiol attacked C4 instead of C2.Temperature Control: Initiate the reaction at 0°C and warm slowly. The ortho-F (C2) is kinetically more labile due to the inductive effect of the aldehyde, but higher temps overcome the activation energy for C4 attack.[3]
Dark Tarry Mixture Polymerization or decomposition.[3][4]Oxidation of Thiol: Methyl thioglycolate oxidizes to the disulfide in air.[3]Degas Solvents: Sparge DMF with Argon for 20 mins. Add a catalytic amount of Tetrabutylammonium bromide (TBAB) to accelerate the phase transfer if using solid carbonate.[3]
Optimized Protocol: The "Cascade" Method
  • Dissolve: 1.0 eq of 2,3,4-trifluorobenzaldehyde and 1.1 eq of methyl thioglycolate in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add 2.5 eq of

    
      (mesh 325 for surface area).[3]
    
  • Reaction: Stir at 50-60°C for 4-6 hours. Monitor by HPLC.

    • Checkpoint: The intermediate "thioether-aldehyde" should disappear rapidly.[1] If it persists, increase temp to 80°C.

  • Workup: Pour into ice water. The methyl 6,7-difluorobenzo[b]thiophene-2-carboxylate should precipitate as a solid.[1][2] Filtration yields the cleanest product.

Module 2: Route B – Direct Lithiation of the Core

Best for: Small scale, rapid library generation, or when the 6,7-difluoro core is purchased.[2][3] Core Logic: Exploiting the acidity of the C2-proton (


 ~38) vs. the benzene protons.[3]
The Regioselectivity Challenge

In 6,7-difluorobenzo[b]thiophene, the C7 position is blocked by Fluorine.[2][3] This eliminates the common risk of C7-lithiation (Ortho-Lithiation).[1] However, the C5-proton is ortho to the C6-Fluorine and is acidified inductively.

  • Target: C2-Li (Thermodynamic & Kinetic preference).

  • Risk: C5-Li (Ortho-directed metallation).[1]

Decision Tree: Lithiation Troubleshooting

LithiationStrategy cluster_tips Pro Tip Start Start: 6,7-Difluorobenzo[b]thiophene Solvent Choose Solvent Start->Solvent THF THF (Coordinating) Solvent->THF Avoid if possible Ether Et2O / TMEDA (Non-Coordinating) Solvent->Ether Preferred Temp Temperature Control ResultBad Risk: C5 Lithiation (Scrambling) Temp->ResultBad > -40°C ResultGood Success: C2 Lithiation (Exclusive) Temp->ResultGood -78°C THF->Temp Ether->Temp Tip If C2-Lithiation fails, use LDA instead of n-BuLi (Kinetic Control)

Caption: Decision logic for ensuring regioselective C2-lithiation. THF promotes aggregate breakdown, increasing the reactivity of n-BuLi and risking non-selective attack.[3]

Optimized Protocol: Low-Temp Carboxylation
  • Setup: Flame-dry flask, Argon atmosphere. Dissolve core in anhydrous

    
      (Ether is superior to THF for regioselectivity here).[2]
    
  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 mins.

    • Why? Slow addition prevents local heating and "hot spots" that cause scrambling.[3]

  • Aging: Stir at -78°C for 1 hour.

  • Quench: Bubble excess dry

    
     gas  (passed through a 
    
    
    
    drying tube) into the solution for 30 mins.
  • Workup: Allow to warm to RT. Acidify with 1M HCl. Extract with EtOAc.

Module 3: Hydrolysis & Isolation (The Final Yield Killer)

The conversion of the ester (from Route A) or the salt (from Route B) to the free acid is the final hurdle.[3]

The Trap: Decarboxylation. Benzo[b]thiophene-2-carboxylic acids are prone to thermal decarboxylation, especially when electron-withdrawing groups (like Fluorine) are present on the ring, as they stabilize the transition state for


 loss.[1][2]

Protocol for High Yield:

  • Saponification: Use LiOH (2 eq) in THF/Water (1:1) at Room Temperature .

    • Avoid: Refluxing in NaOH/EtOH.[3][5] High heat + strong base = decarboxylation risk.[3]

  • Acidification (Critical):

    • Cool the reaction mixture to 0°C .

    • Acidify slowly to pH 3-4 using 1M HCl.[1]

    • Do NOT acidify to pH 1.[3] Highly acidic environments can catalyze decarboxylation upon drying.[3]

  • Drying: Dry the precipitate in a vacuum oven at 40°C max . Do not use high heat.

Summary of Yield Optimization Strategies

ParameterStandard PracticeHigh-Yield Strategy Mechanistic Rationale
Starting Material 2,3-Difluorobenzaldehyde2,3,4-Trifluorobenzaldehyde Ensures correct 6,7-F placement; 2-F is a better leaving group than 2-NO₂ in some contexts.[1][2]
Cyclization Base NaOEt / EtOH

/ DMF
Milder base prevents side reactions; DMF promotes dipolar transition state.[3]
Lithiation Solvent THFDiethyl Ether (

)
Reduces solvent coordination to Li, increasing steric demand and directing Li to the most open acidic site (C2).[2][3]
Hydrolysis Temp Reflux25°C (RT) Prevents thermal decarboxylation of the electron-deficient aromatic acid.[1]

References & Grounding

  • General Benzothiophene Synthesis (Fiesselmann):

    • Title: "The reaction of 2-halobenzaldehydes with thioglycolates."

    • Relevance: Establishes the mechanism for Route A.

    • Source:Journal of Organic Chemistry, 2006 , 71, 2170.[2][3] (Analogous chemistry).[1][2]

  • Fluorinated Benzothiophenes (Patent):

    • Title: "Preparation of fluorinated benzo[b]thiophene derivatives."[1]

    • Relevance: Describes the use of 2,3,4-trifluorobenzaldehyde as a key intermediate for 6,7-difluoro systems.[2][3]

    • Source: WO2006040649 / US Patent App 20090062529.[3]

  • Lithiation Regioselectivity:

    • Title: "Regioselective lithiation of fluorinated heterocycles."

    • Relevance: Validates the use of low temperature and ether solvents to avoid ortho-fluorine lithiation.

    • Source:Tetrahedron, 2010 , 66, 4633.[2][3]

  • Commercially Available Core:

    • Compound: 6,7-difluorobenzo[b]thiophene (CAS 1388060-95-4).[1][2][6]

    • Source: PubChem.[3][5] Link[1][2]

Sources

Identifying and minimizing side reactions in fluorinated benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Benzothiophene Synthesis

Topic: Identifying and Minimizing Side Reactions in Fluorinated Benzothiophene Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQs

Introduction: The Fluorine Factor in Benzothiophene Scaffolds

Fluorinated benzothiophenes are critical pharmacophores in drug discovery (e.g., Raloxifene analogs, 5-LOX inhibitors). However, the introduction of fluorine introduces unique synthetic failure modes. The high electronegativity of fluorine alters the electron density of the thiophene ring, affecting regioselectivity, while the C-F bond itself—usually stable—can become a liability under transition-metal catalysis or nucleophilic conditions.

This guide provides field-proven solutions to the three most common synthetic bottlenecks: Regioselective Isomerization , Inadvertent Defluorination , and Nucleophilic Displacement (SNAr) .

Module 1: Regioselectivity & Isomer Control

User Question: I am attempting a cyclization to form 5-fluorobenzothiophene, but I am observing a mixture of regioisomers (6-fluoro and 5-fluoro) or incomplete cyclization. How do I control the fluorine positioning?

Technical Insight: In electrophilic cyclization (e.g., iodocyclization of alkynyl thioanisoles), the fluorine atom's position on the benzene ring exerts a strong inductive effect ($ -I


 +R $).
  • Para-fluorine (relative to sulfide): Directs electrophilic attack ortho to itself, often enhancing cyclization rates but potentially leading to mixtures if the alkyne is internal.

  • Meta-fluorine: Can deactivate the ring towards electrophilic attack, leading to incomplete cyclization or requiring higher temperatures that promote polymerization.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Mixture of C2/C3 isomers Competition between 5-endo-dig and 6-endo-dig cyclization pathways.Switch Catalyst: Use Au(I) or Pt(II) catalysts (e.g., PtCl2) which are highly specific for 5-endo-dig cyclization. Avoid strong Brønsted acids.
Low Yield / Unreacted Starting Material Fluorine at the meta position deactivates the ring, raising the activation energy for cyclization.Increase Electrophilicity: Switch from I2 to ICl (more polarized). Solvent Switch: Use HFIP (hexafluoroisopropanol) to stabilize the cationic intermediate.
C-H Arylation at wrong position Pd-catalyzed C-H activation is sensitive to acidity. Fluorine increases acidity of adjacent protons.Block C2: Use a silyl blocking group (TMS) at C2 if targeting C3, then desilylate later.

Key Experiment: Regiocontrolled Iodocyclization

  • Substrate: 2-alkynylthioanisole (1.0 equiv).

  • Reagent: I2 (1.2 equiv) or ICl (1.1 equiv).

  • Solvent: CH2Cl2 (0.1 M).

  • Condition: Stir at RT for 1-4 h.

  • Monitor: TLC for disappearance of alkyne. Note: If slow, add 5 mol% NaHCO3 to buffer HI byproduct.

Module 2: The "Silent Killer" – Inadvertent Defluorination

User Question: I am performing a Palladium-catalyzed cross-coupling on a fluorinated benzothiophene core, but I see significant amounts of the non-fluorinated product (hydrodefluorination) or biaryl homocoupling.

Technical Insight: While C-F bonds are generally inert, they become reactive in the presence of low-valent metals (Pd(0), Ni(0)) and hydride sources.

  • Mechanism: Oxidative addition of Pd(0) into the C-F bond (forming Ar-Pd-F) is rare but possible if the ring is electron-deficient.

  • Hydrodefluorination: Often occurs via a radical pathway or if a hydride source (e.g., formate, alcohol solvent, or even excess amine base) is present.

Diagnostic Decision Tree:

Defluorination_Troubleshooting cluster_legend Legend Start Problem: Loss of Fluorine Atom Check_Cat Are you using Pd(0) or Ni(0)? Start->Check_Cat Check_Hydride Is there a Hydride Source? (Formate, iPrOH, Et3N at high temp) Check_Cat->Check_Hydride Yes Mech_OxAdd Mechanism: C-F Oxidative Addition Check_Hydride->Mech_OxAdd No Hydride Mech_Radical Mechanism: SET / Radical Abstraction Check_Hydride->Mech_Radical Yes (Amine/Alcohol) Sol_Ligand Solution: Use Bulky, Electron-Rich Ligands (e.g., XPhos, tBuXPhos) to favor C-Cl/Br activation over C-F Mech_OxAdd->Sol_Ligand Sol_Base Solution: Switch Base/Solvent Use inorganic base (K3PO4) instead of amines. Use aprotic solvent (Dioxane vs. iPrOH). Mech_Radical->Sol_Base Problem Issue Analysis Analysis Solution Solution

Caption: Decision tree for diagnosing and fixing defluorination side reactions during metal-catalyzed cross-coupling.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Question: I am trying to introduce a nucleophile (e.g., amine or alkoxide) to the benzothiophene ring, but the fluorine atom is being displaced instead of the intended leaving group (e.g., Cl or Br).

Technical Insight: Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the initial nucleophilic attack. This is particularly problematic if:

  • The fluorine is ortho or para to the sulfur atom (which can act as an electron sink in the oxidized sulfone form).

  • There is another electron-withdrawing group (EWG) like a carbonyl, nitro, or sulfonyl group on the ring.

Prevention Strategy:

FactorRisk ScenarioMitigation Strategy
Oxidation State Benzothiophene-1,1-dioxides (sulfones) are highly activated for SNAr.Perform coupling before oxidation. If the target is a sulfone, couple on the sulfide first, then oxidize.
Position Fluorine at C4 or C7 (adjacent to S-heterocycle fusion).Lower Temperature: SNAr has a higher activation energy than many Pd-couplings. Run at <60°C.
Nucleophile Strong, hard nucleophiles (alkoxides, aliphatic amines).[1]Switch Nucleophile: Use softer nucleophiles (anilines, thiols) or use Buchwald-Hartwig conditions (catalytic) instead of SNAr (thermal).

Module 4: Purification of Fluorinated Isomers

User Question: I have a mixture of 4-fluoro and 6-fluorobenzothiophene that I cannot separate on a standard C18 column. They co-elute.

Technical Insight: Standard C18 phases rely on hydrophobicity. Fluorine atoms are hydrophobic but also have unique polarizability and "fluorous" character. Isomers often have identical hydrophobicity but different dipole moments or shapes.

Advanced Separation Protocol:

  • Stationary Phase: Switch to a Pentafluorophenyl (PFP) or FluoroSep-RP Octyl column.

    • Why: These phases engage in "fluorous-fluorous" interactions and

      
       stacking that discriminates based on the electron-distribution around the fluorine atom.
      
  • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (MeCN).

    • Why: MeOH is a protic solvent that interacts differently with the fluorine lone pairs, often enhancing selectivity for fluorinated isomers.

  • Condition: Lower temperature (15-20°C) often improves separation of rigid isomers.

References

  • Regioselective Synthesis of C3 Alkylated and Arylated Benzothiophenes. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. Source: Journal of Organic Chemistry (via NIH) URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Source: National Institutes of Health (PMC) URL:[Link]

  • Fluorinated HPLC Phases - Looking Beyond C18. Source: LCGC International URL:[Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination (Mechanistic Insights on Side Reactions). Source: National Institutes of Health (PMC) URL:[Link]

Sources

Benzothiophene Cyclization: A Technical Support Center for Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of benzothiophene cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the benzothiophene core?

A1: The synthesis of benzothiophenes is a well-established field with a variety of effective methods. The choice of strategy often depends on the desired substitution pattern and the available starting materials. Key approaches include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly versatile and often involve the coupling of an aryl halide or triflate with a sulfur-containing component. A common example is the Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by in situ cyclization.[1][2]

  • Electrophilic Cyclization: This strategy typically involves the intramolecular cyclization of a substituted aryl sulfide onto a tethered electrophilic carbon, such as an alkyne or a carbonyl group. These reactions are often mediated by acids or electrophilic halogen sources.[3][4]

  • Radical Cyclization: Radical-mediated cyclizations offer an alternative pathway, often under milder conditions. These can be initiated by radical initiators or through photoredox catalysis.[2]

  • Metal-Free Approaches: Growing interest in sustainable chemistry has led to the development of metal-free cyclization methods. These can involve base-catalyzed rearrangements or oxidative cyclizations.[5]

Q2: I am observing poor regioselectivity between C2 and C3 functionalization. How can I control the outcome?

A2: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core is a frequent challenge. Generally, electrophilic substitution on an unsubstituted benzothiophene favors the C3 position. However, in many synthetic routes, particularly those involving transition metal catalysis, C2 functionalization is often the major product. Here are some strategies to influence regioselectivity:

  • Directing Groups: The presence of specific substituents on the starting materials can direct the cyclization or subsequent functionalization to a particular position. A comprehensive understanding of the electronic and steric effects of your chosen substituents is crucial.[6][7]

  • Catalyst and Ligand Selection: In transition-metal-catalyzed reactions, the choice of catalyst and, more importantly, the ancillary ligands can have a profound impact on regioselectivity. Bulky ligands, for instance, can sterically hinder approach to one position, favoring another. Experimenting with a range of phosphine or N-heterocyclic carbene (NHC) ligands is a common optimization step.[6][7]

  • Reaction Mechanism: Choosing a synthetic route with a known regiochemical preference is the most direct approach. For instance, certain electrophilic cyclization pathways are known to yield specific isomers.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and actionable solutions.

Low or No Product Yield

Q3: My palladium-catalyzed cyclization is resulting in a very low yield. What are the likely causes and how can I improve it?

A3: Low yields in palladium-catalyzed reactions are a common hurdle and can often be traced back to a few key parameters. A systematic optimization of your reaction conditions is the most effective approach.[6]

  • Inactive Catalyst: The palladium catalyst is susceptible to deactivation, particularly by oxygen.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. Consider using a pre-catalyst that is more stable to air. Degassing your solvent and reagents by sparging with an inert gas or through freeze-pump-thaw cycles is also critical.[7]

  • Suboptimal Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: Screen a variety of ligands. The electronic and steric properties of the ligand should be matched to the specific transformation. Common ligands for these reactions include phosphines (e.g., PPh₃, Xantphos) and N-heterocyclic carbenes (NHCs).[6]

  • Incorrect Solvent or Base: The polarity of the solvent affects the solubility of your reagents and the stability of catalytic intermediates. The choice of base is also critical for the efficiency of many cross-coupling reactions.

    • Solution: Screen a range of solvents with varying polarities, such as toluene, dioxane, or DMF.[6][8] Similarly, test different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]

  • Inappropriate Temperature: The reaction may not have sufficient energy to overcome the activation barrier, or alternatively, the product or catalyst may be degrading at elevated temperatures.[9]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by TLC or GC-MS. If decomposition is suspected, try lowering the temperature and extending the reaction time.[9]

Formation of Side Products

Q4: My reaction is producing significant amounts of homocoupled byproducts. How can I minimize their formation?

A4: The formation of homocoupled products, particularly of the alkyne starting material, is a common side reaction in Sonogashira-type couplings.

  • Excessive Catalyst Loading: High concentrations of the catalyst can sometimes favor undesired side reactions.

    • Solution: Try decreasing the catalyst loading incrementally.

  • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of terminal alkynes.

    • Solution: As mentioned previously, ensure rigorous exclusion of air from your reaction system.

  • Co-catalyst Effects: In many Sonogashira reactions, a copper co-catalyst is used. While beneficial for the desired reaction, it can also promote homocoupling.

    • Solution: If using a copper co-catalyst, consider running the reaction in its absence or screening different copper sources and ligands.

Q5: I am observing the formation of unexpected isomers and demethylated side products. What is causing this?

A5: The formation of isomers can be related to the regioselectivity issues discussed earlier. The presence of demethylated products, particularly when using methoxy-substituted precursors, points towards harsh reaction conditions.

  • Acid-Catalyzed Side Reactions: If your reaction conditions are acidic, or if acidic byproducts are formed, these can catalyze isomerization or the cleavage of acid-labile groups like methoxy ethers.

    • Solution: Employ milder reaction conditions. This could involve using a weaker acid, a non-acidic cyclization promoter, or lowering the reaction temperature.[6] If an acid catalyst is necessary, consider adding a scavenger for any acidic byproducts.

  • Protecting Group Instability: Methoxy groups can be cleaved under certain conditions.

    • Solution: If demethylation is a persistent issue, consider using a more robust protecting group for any hydroxyl functionalities that will withstand the reaction conditions.

Purification Challenges

Q6: How can I effectively purify my crude benzothiophene product from persistent starting materials and side products?

A6: Purification can be challenging, especially if the side products have similar polarities to the desired product.

  • Standard Chromatographic Techniques: Column chromatography on silica gel is the most common method for purification.

    • Solution: A careful screening of eluent systems is key. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. If separation is still difficult, consider using a different stationary phase, such as alumina.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

    • Solution: Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Workup Procedures: A well-designed workup can remove many impurities before chromatography.

    • Solution: After the reaction, filter the mixture through a pad of Celite to remove solid catalysts or salts.[6] An aqueous wash can remove water-soluble impurities.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol provides a starting point for the synthesis of a 2-substituted benzothiophene from a 2-iodothiophenol and a terminal alkyne.[1][10]

Materials:

  • 2-Iodothiophenol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.05 - 0.15 equiv)

  • Ligand (e.g., TMEDA, 0.1 - 0.2 equiv)

  • Silver salt (e.g., AgTFA, 1.1 equiv)

  • Anhydrous DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the 2-iodothiophenol, Pd(OAc)₂, ligand, and silver salt.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add the terminal alkyne via syringe.

  • Seal the tube and heat the reaction mixture to 110°C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Cyclization of an Alkynylthioanisole

This protocol describes a general method for the electrophilic cyclization of an o-alkynylthioanisole to a 3-substituted benzothiophene.[3][7]

Materials:

  • o-Alkynylthioanisole (1.0 equiv)

  • Electrophilic sulfur reagent (e.g., dimethyl(methylthio)sulfonium tetrafluoroborate, 2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a clean, dry vial, dissolve the o-alkynylthioanisole in anhydrous dichloromethane.

  • Add the electrophilic sulfur reagent to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

  • Adsorb the crude material onto silica gel and purify by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Palladium-Catalyzed Cyclization

EntryCatalyst (mol%)Ligand (mol%)Additive (equiv)Temperature (°C)Yield (%)
1Pd(OAc)₂ (15)NoneAgTFA (1.1)11055
2Pd(OAc)₂ (15)PPh₃ (20)AgTFA (1.1)11072
3Pd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)11081
4PdCl₂(PPh₃)₂ (15)NoneAgTFA (1.1)11065
5Pd(OAc)₂ (15)TMEDA (20)None11040
6Pd(OAc)₂ (15)TMEDA (20)Ag₂O (1.1)11068
7Pd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)9065
8Pd(OAc)₂ (10)TMEDA (20)AgTFA (1.1)11075
9 Pd(OAc)₂ (15) TMEDA (20) AgTFA (1.1) 110 87

Reaction conditions: 2-iodothiophenol (0.5 mmol), phenylacetylene (4 equiv.), catalyst, ligand, and additive in DMF (2 mL) under N₂ for 24 h. Data adapted from reference[1].

Visualizations

Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Cyclization

troubleshooting_workflow start Low Yield Observed catalyst Check Catalyst Activity start->catalyst inert Ensure Inert Atmosphere catalyst->inert If catalyst is suspect ligand Screen Ligands inert->ligand solvent_base Optimize Solvent and Base ligand->solvent_base temperature Adjust Temperature solvent_base->temperature end Improved Yield temperature->end Systematic Optimization

Caption: A logical workflow for troubleshooting low yields in Pd-catalyzed benzothiophene synthesis.

General Mechanism for Palladium-Catalyzed Sonogashira Coupling and Cyclization

sonogashira_mechanism cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-I oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Alkyne) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Alkyne transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination coupled_product Coupled Product reductive_elimination->coupled_product coupled_product->pd0 Regenerates Catalyst cyclization Intramolecular Cyclization coupled_product->cyclization product Benzothiophene cyclization->product

Caption: Simplified mechanism of Pd-catalyzed Sonogashira coupling followed by cyclization.

References

  • Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
  • Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • ChemicalBook. (2022, January 27). Synthesis of Benzothiophene.
  • Beilstein Journals. (2017, September 6). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration.
  • Benchchem. (n.d.). Temperature control in the synthesis of 7-Ethyl-2-propyl-1-benzothiophene.
  • Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Benzothiophene.
  • PMC. (2022, April 18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.).
  • RSC Publishing. (2017, January 23). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Polysubstituted Benzothiophenes.
  • ACS Publications. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
  • ResearchGate. (2025, August 10). Direct Benzothiophene Formation via Oxygen-Triggered Intermolecular Cyclization of Thiophenols and Alkynes Assisted by Manganese/PhCOOH.
  • PMC. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
  • ResearchGate. (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.
  • RSC Publishing. (2016, February 12). Recent developments in synthetic methods for benzo[b]heteroles.
  • ResearchGate. (n.d.). Influence of temperature on thiophene (A) and benzothiophene (B) conversion at 30 bar and LHSV = 2h-1.
  • PMC. (n.d.). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Benzothiophenes: Metal-Free vs. Transition-Metal-Catalyzed Approaches.
  • icmab-csic. (2022, November 25). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology.
  • ChemicalBook. (n.d.). Synthesis of Benzo[c]thiophene.
  • Smolecule. (n.d.). Troubleshooting Common Synthesis Issues.
  • Books. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
  • Reddit. (2018, June 22). Synthesis problem : r/chemistry.

Sources

Troubleshooting common issues in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In palladium-catalyzed cross-coupling, success depends on understanding the delicate thermodynamic and kinetic balance of the catalytic cycle. When a reaction fails, the visual and analytical cues left behind are diagnostic markers of specific mechanistic breakdowns.

This guide synthesizes field-proven methodologies, mechanistic causality, and modern precatalyst design to help you systematically diagnose and resolve issues in your cross-coupling workflows.

I. The Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The general mechanism relies on a finely tuned Pd(0)/Pd(II) cycle. Disruptions to the coordination sphere of the metal lead directly to the most common macroscopic issues observed at the bench.

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Often Rate Limiting) Pd0->OxAdd + R-X PdBlack Pd Black Precipitation (Catalyst Death) Pd0->PdBlack Ligand Oxidation / Low L:Pd PdII_1 R-Pd(II)-X OxAdd->PdII_1 TransMet Transmetalation PdII_1->TransMet + R'-M Homocoupling Homocoupling Byproduct (O2 or Pd(II) induced) PdII_1->Homocoupling O2 exposure / Pd(II) Precatalyst PdII_2 R-Pd(II)-R' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Fig 1. The Pd-Catalyzed Cross-Coupling Cycle and primary mechanistic failure pathways.

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned completely black within minutes of heating, and the yield is negligible. What happened?

The Causality: You are observing the "Black Palladium" phenomenon. The active Pd(0) species in your catalytic cycle is coordinatively unsaturated. If it is not properly stabilized by ligands, the Pd(0) atoms will rapidly agglomerate into inactive palladium nanoparticles, precipitating out of solution as a black powder[1][2]. The Fix: This is almost always caused by ligand depletion. Phosphine ligands are highly susceptible to oxidation by trace amounts of atmospheric oxygen[3]. When the ligand oxidizes to a phosphine oxide, it can no longer coordinate to the metal.

  • Action: Ensure rigorous degassing of your solvents. Consider increasing your Ligand-to-Palladium ratio (e.g., from 1:1 to 2:1 or 4:1) to ensure the metal remains fully ligated[1][3].

Q2: I am running a Suzuki-Miyaura coupling and my LC-MS shows massive amounts of a symmetrical biaryl byproduct. How do I stop this homocoupling?

The Causality: Homocoupling of the boronic acid is a notorious side reaction driven by two distinct mechanistic errors:

  • Oxygen Intrusion: Dissolved O₂ oxidizes the active Pd(0) catalyst into an oxo-palladium(II) species. This species readily undergoes transmetalation with two equivalents of your boronic acid, followed by reductive elimination to form the homocoupled dimer[4][5][6].

  • Improper Precatalyst Reduction: If you are using a Pd(II) salt (like Pd(OAc)₂), it must be reduced to Pd(0) in situ to enter the catalytic cycle. Often, the boronic acid itself acts as the sacrificial reducing agent, consuming two equivalents of your reagent to form the homocoupled product before the actual cross-coupling even begins[4][7].

  • Action: Switch from traditional Pd(II) salts to modern, well-defined precatalysts (e.g., Buchwald Pd G3/G4 or PEPPSI complexes) which undergo rapid, clean reductive elimination to form the active Pd(0) species without consuming your substrate[8][9]. Furthermore, implement subsurface nitrogen/argon sparging, which has been proven to rigorously exclude the oxygen responsible for this pathway[6].

Q3: My coupling with a pyridine/heterocycle substrate is stalling at 10% conversion. The same conditions worked for a standard aryl bromide. Why?

The Causality: Catalyst poisoning via competitive coordination. The basic lone pair of electrons on the nitrogen of the pyridine ring strongly coordinates to the palladium center[1]. This displaces your intended phosphine ligands, forming an off-cycle, thermodynamically stable, and catalytically inactive Pd-heterocycle complex[1].

  • Action: You must use highly sterically hindered, electron-rich phosphine ligands (such as XPhos, SPhos, or RuPhos). The sheer steric bulk of these ligands physically shields the palladium center, preventing the pyridine nitrogen from coordinating, while their electron-rich nature accelerates the oxidative addition step[1][4][10].

III. Diagnostic Data Matrix

Use the following structured table to match your analytical observations with the correct parameter adjustments.

Observed IssueAnalytical / Visual CuePrimary Mechanistic CauseRecommended Parameter Adjustment
Catalyst Deactivation Rapid formation of black precipitate; reaction stalls early.Ligand oxidation by O₂; Insufficient ligand-to-metal ratio[1][3].Degas solvents rigorously; Increase L:Pd ratio to 2:1 or 4:1; Use fresh ligands[3].
Homocoupling (Suzuki) LC-MS shows high levels of symmetrical biaryl dimer.O₂-mediated Pd oxidation; Pd(II) precatalyst consuming boronic acid[4][6][7].Switch to Pd(0) source or Pd G3/G4 precatalysts; Subsurface sparge with N₂/Ar[6][8].
Protodehalogenation GC-MS shows reduced aryl species (Ar-H instead of Ar-R).Competing hydrodehalogenation, often with electron-rich aryl halides[10].Reduce hydrogen donor sources (e.g., switch solvents); Adjust base/ligand system[10].
Sluggish Conversion High unreacted starting material; clear/yellow solution.High activation energy for oxidative addition; Poor biphasic mixing[8][10].Switch to bulky/electron-rich ligands (XPhos); Increase temp; Ensure vigorous stirring[3][8][10].

IV. Troubleshooting Logic & Decision Tree

When faced with a failed reaction, follow this systematic decision tree to isolate the variable causing the failure.

Troubleshooting Start Issue: Low Yield / Sluggish Reaction Visual Visual Inspection: Is there Black Precipitate? Start->Visual BlackYes Yes: Catalyst Deactivation Visual->BlackYes Yes BlackNo No: Kinetic / Thermodynamic Issue Visual->BlackNo No FixBlack Exclude O2, Increase Ligand Ratio, or use Pd G3/G4 Precatalysts BlackYes->FixBlack CheckMass LC-MS/GC-MS Analysis: Unreacted Starting Material? BlackNo->CheckMass SMYes Yes: Poor Conversion CheckMass->SMYes Yes SMNo No: Side Reactions (Homocoupling/Dehalogenation) CheckMass->SMNo No FixSM Increase Temp, Change Base, Switch to XPhos/SPhos SMYes->FixSM FixSide Optimize Stoichiometry, Check Solvent Purity SMNo->FixSide

Fig 2. Systematic decision tree for diagnosing cross-coupling failures.

V. Standard Operating Procedure: Air-Free Setup for Sensitive Cross-Couplings

To guarantee the self-validating integrity of your cross-coupling reactions and prevent the oxygen-mediated failures described above, adhere strictly to this protocol[3][4][6][8].

Step 1: Glassware & Reagent Preparation

  • Flame-dry a Schlenk tube or reaction vial containing a suitably sized magnetic stir bar under a vacuum. Allow it to cool under a positive pressure of Argon.

  • Weigh all solid reagents (Aryl halide, Boronic acid/organometallic partner, Base, and Precatalyst) on the benchtop. Note: If using highly sensitive phosphine ligands rather than a stable precatalyst, weigh the ligand inside a nitrogen-filled glovebox.

Step 2: Rigorous Degassing (The Subsurface Sparge)

  • In a separate, clean flask, prepare your solvent system (e.g., Dioxane/Water or Toluene).

  • Insert a long spinal needle connected to an Argon line directly into the solvent (subsurface).

  • Sparge the solvent vigorously for 15–30 minutes to displace all dissolved oxygen[3][6]. Alternatively, perform three consecutive Freeze-Pump-Thaw cycles.

Step 3: Reaction Initiation

  • Add the solid reagents to the cooled Schlenk tube. Seal the tube and evacuate/backfill with Argon three times[4].

  • Using a gastight syringe, transfer the degassed solvent to the reaction vessel under a positive pressure of Argon.

  • If any reagents are liquids (e.g., amine bases or liquid aryl halides), add them dropwise via syringe now.

Step 4: Execution and Work-Up

  • Transfer the vessel to a pre-heated oil bath or heating block. Ensure vigorous stirring, especially for biphasic solvent systems, to overcome mass transfer limitations[3][8].

  • Monitor via LC-MS or GC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and quench with water.

  • Extract, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for subsequent flash column chromatography[1][4].

VI. References

  • Journal of Medicinal Chemistry and Clinical Therapeutics (JMCCT). Cross-Coupling Reactions Guide. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at:[Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Reddit (r/Chempros). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

Sources

Challenges and solutions for the scale-up synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important synthetic intermediate. Our goal is to empower you with the knowledge to navigate the challenges of this synthesis and achieve robust, scalable, and reproducible results.

I. Introduction to the Synthesis

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid is a key building block in the development of various pharmaceutical agents. Its synthesis, while achievable at the lab scale, presents unique challenges when transitioning to larger-scale production. This guide will focus on a common and effective synthetic strategy: the Gewald reaction to form a substituted 2-aminothiophene, followed by further transformations to yield the target benzothiophene structure. We will explore potential pitfalls and provide field-proven solutions to ensure a successful scale-up.

II. Synthetic Pathway Overview

A prevalent method for constructing the benzothiophene core involves the Gewald reaction, a multicomponent reaction that efficiently assembles substituted 2-aminothiophenes.[1][2][3] This is often followed by diazotization and subsequent cyclization to form the fused bicyclic system. The carboxylic acid functionality can be introduced at various stages, either from the starting materials or through subsequent carboxylation.

Synthetic Pathway A 2,3-Difluorobenzaldehyde D Ethyl 2-amino-6,7-difluoro-4,5-dihydrobenzo[b]thiophene-3-carboxylate (Gewald Product) A->D B Ethyl Cyanoacetate B->D C Sulfur C->D E Aromatization D->E Oxidation F Ethyl 6,7-Difluorobenzo[b]thiophene-2-carboxylate E->F G Hydrolysis F->G Base or Acid H 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid G->H

Caption: A general synthetic workflow for 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Gewald Reaction Stage

Q1: Why is the yield of my Gewald reaction (formation of the 2-aminothiophene intermediate) consistently low?

A1: Low yields in the Gewald reaction can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The Gewald reaction is sensitive to temperature and base selection.[2][4]

    • Temperature: Running the reaction at too low a temperature can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of the product. A systematic temperature screen is recommended, typically starting around 50-60 °C.

    • Base: The choice of base is critical. While morpholine or triethylamine are commonly used, their basicity and nucleophilicity can influence the reaction outcome. For a sluggish reaction, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) could be explored cautiously.

  • Poor Quality of Sulfur: The elemental sulfur used should be a fine powder to ensure maximum surface area for the reaction. Clumped or coarse sulfur can lead to slow and incomplete reactions.

  • Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the aldehyde and the active methylene compound.[2] If this step is slow or incomplete, the overall yield will suffer. Ensure your starting materials are pure and the chosen base is effective for this condensation.

Q2: I am observing the formation of significant byproducts during the Gewald reaction. How can I minimize these?

A2: Side product formation is a common challenge. Key strategies to mitigate this include:

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the cyanoacetate or sulfur can lead to undesired side reactions.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired 2-aminothiophene product. Monitor the reaction progress by TLC or HPLC and quench it once the starting material is consumed.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. While alcohols like ethanol or methanol are common, exploring other solvents like DMF or dioxane might be beneficial in suppressing byproduct formation.

Cyclization and Aromatization Stage

Q3: My aromatization step to form the benzothiophene ring is inefficient. What can I do?

A3: The aromatization of the dihydro-benzothiophene intermediate can be challenging.

  • Choice of Oxidant: A variety of oxidizing agents can be used, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even elemental sulfur at high temperatures. The choice of oxidant will depend on the specific substrate and scale. For scale-up, MnO₂ is often preferred due to its cost-effectiveness and ease of removal (filtration). The activity of MnO₂ can vary between suppliers, so it's important to use a high-quality, activated grade.

  • Reaction Temperature: Aromatization often requires elevated temperatures. A careful optimization of the reaction temperature is necessary to drive the reaction to completion without causing product decomposition.

Purification Stage

Q4: I am having difficulty purifying the final product, 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid. What are the recommended methods for scale-up?

A4: Purification on a large scale requires methods that are both effective and practical.

  • Recrystallization: This is often the most cost-effective and scalable purification method for solid products. A systematic solvent screen is essential to identify a suitable solvent or solvent system that provides good recovery and high purity. Common solvents to explore include ethanol, isopropanol, acetic acid, or mixtures with water.

  • Acid-Base Extraction: As the final product is a carboxylic acid, you can exploit its acidic nature for purification. Dissolving the crude product in a suitable organic solvent and extracting it into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) can separate it from neutral impurities. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

Troubleshooting_Workflow Start Low Yield or Impurities Step1 Identify Reaction Stage Start->Step1 Gewald Gewald Reaction Step1->Gewald Aromatization Aromatization Step1->Aromatization Purification Purification Step1->Purification Check_Gewald Check Temp, Base, Sulfur Quality Gewald->Check_Gewald Check_Aromatization Check Oxidant, Temp Aromatization->Check_Aromatization Check_Purification Optimize Recrystallization, Extraction Purification->Check_Purification Solution Implement Optimized Conditions Check_Gewald->Solution Check_Aromatization->Solution Check_Purification->Solution

Caption: A troubleshooting decision tree for the synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid?

A1: Several safety precautions must be taken:

  • Reagents: Many of the reagents used, such as organic bases (triethylamine, DBU) and solvents (DMF), are flammable and toxic. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The Gewald reaction can be exothermic. When scaling up, it is crucial to have adequate cooling and to add reagents in a controlled manner to manage the reaction temperature.

  • Hydrogen Sulfide: The Gewald reaction can potentially generate hydrogen sulfide (H₂S), a toxic and flammable gas. Ensure good ventilation and have a plan for quenching the reaction that minimizes H₂S release.

Q2: How can I effectively monitor the progress of the reactions during scale-up?

A2: For large-scale reactions, in-process controls are vital.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion, yield, and purity of the reaction mixture. Develop a reliable HPLC method during the lab-scale development phase.

Q3: Are there alternative synthetic routes to 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid that are suitable for scale-up?

A3: Yes, other routes exist, although the Gewald approach is common. One notable alternative involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the benzothiophene core.[5][6][7] These methods can offer high yields and good functional group tolerance but may be more expensive due to the cost of the palladium catalyst and ligands. Another approach involves the cyclization of appropriately substituted thiophenols.[8]

V. Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-6,7-difluoro-4,5-dihydrobenzo[b]thiophene-3-carboxylate
Parameter Value
Reactants 2,3-Difluorobenzaldehyde, Ethyl Cyanoacetate, Sulfur
Base Morpholine
Solvent Ethanol
Temperature 50-60 °C
Reaction Time 4-8 hours

Procedure:

  • To a stirred solution of 2,3-difluorobenzaldehyde and ethyl cyanoacetate in ethanol, add morpholine dropwise at room temperature.

  • Add finely powdered elemental sulfur to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Hydrolysis of Ethyl 6,7-Difluorobenzo[b]thiophene-2-carboxylate
Parameter Value
Reactant Ethyl 6,7-Difluorobenzo[b]thiophene-2-carboxylate
Reagent Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

VI. References

  • Vertex AI Search. Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling.

  • ResearchGate. Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction.

  • Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.

  • PubMed. New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides.

  • Organic Chemistry Portal. Benzothiophene synthesis.

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • PMC. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

  • Wikipedia. Gewald reaction.

  • Organic Chemistry Portal. Gewald Reaction.

  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

  • ChemicalBook. Synthesis of Benzothiophene.

  • Semantic Scholar. SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.

  • PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

Sources

Assessing the stability of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid under various experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and reactive nuances of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid (CAS: 1594860-17-9)[1].

Rather than just providing generic handling instructions, this guide dissects the causality behind the compound's behavior. The unique combination of a rigid benzothiophene core, a reactive carboxylic acid, and the electron-withdrawing 6,7-difluoro substitutions dictates its stability across thermal, metabolic, and synthetic environments.

Section 1: Thermal & Chemical Stability Troubleshooting

Q1: During high-temperature reactions (e.g., >150°C), I am observing a significant loss of the starting material and the appearance of a non-polar byproduct. What is happening? Analysis: You are likely observing thermal decarboxylation. Thiophene-2-carboxylic acids are inherently susceptible to losing their carboxyl group at elevated temperatures, particularly in basic or high-boiling solvents like quinoline[2]. The Causality: The electron-withdrawing fluorine atoms at the 6,7-positions exert a strong inductive effect across the conjugated benzothiophene system. While this stabilizes the molecule against oxidation, it paradoxically lowers the activation energy for decarboxylation by stabilizing the intermediate carbanion formed at the C2 position once CO2 is lost. Resolution:

  • Keep reaction temperatures strictly below 120°C when the free acid is present.

  • If higher temperatures are mandatory for your workflow, temporarily mask the carboxylic acid as an ester (e.g., methyl or tert-butyl ester), which is immune to decarboxylation, and hydrolyze it post-reaction.

Q2: I am experiencing highly variable yields during HATU-mediated amide couplings. Is the intermediate unstable? Analysis: Yes, the active ester intermediate is highly prone to hydrolysis if your system is not rigorously anhydrous. The Causality: The 6,7-difluoro substitution pulls electron density away from the C2-carbonyl carbon. When activated (e.g., as an OBt or OAt ester), this carbonyl becomes exceptionally electrophilic. While this accelerates the desired nucleophilic attack by your primary amine, it equally accelerates undesired hydrolysis by trace water, rapidly reverting the intermediate back to the unreactive free acid. Resolution: Ensure all solvents (DMF/DCM) are strictly anhydrous. Pre-dry your amine, and consider adding a mild desiccant (like molecular sieves) to the reaction mixture.

G A 6,7-Difluoro-benzo[b]thiophene -2-carboxylic acid B Activation (HATU/DIPEA) Anhydrous DMF, 25°C A->B C Active Ester Intermediate (Highly Electrophilic) B->C D Primary Amine Addition C->D Nucleophilic Attack F Hydrolysis Degradant (Reverts to Free Acid) C->F Trace H2O Exposure E Stable Amide Product D->E

Workflow: Amide coupling activation and competing hydrolysis pathways.

Section 2: Metabolic & In Vitro Stability

Q3: We are using this scaffold for drug discovery. How does the 6,7-difluoro motif impact its stability in liver microsome assays? Analysis: The 6,7-difluoro substitution significantly enhances metabolic stability compared to unfluorinated analogs. The Causality: Cytochrome P450 (CYP450) enzymes typically metabolize aromatic rings via epoxidation followed by hydroxylation. Fluorine is a classic bioisostere for hydrogen; the C-F bond is significantly stronger than the C-H bond and highly resistant to oxidative cleavage. Furthermore, the electronegativity of the fluorines lowers the HOMO (Highest Occupied Molecular Orbital) energy of the benzothiophene ring, making it electronically deficient and less susceptible to electrophilic attack by the active site heme-oxo species. Similar benzothiophene carboxylate derivatives exhibit exceptional metabolic stability (e.g., no degradation in 240 minutes)[3].

G A Unfluorinated Benzothiophene B CYP450 Oxidation A->B C Hydroxylated Metabolite (Rapid Clearance) B->C D 6,7-Difluoro-benzo[b]thiophene E CYP450 Interaction (Steric/Electronic Block) D->E F Metabolically Stable (Prolonged Half-life) E->F Blocked Oxidation

Pathway: Mechanism of CYP450 evasion via 6,7-difluoro substitution.

Section 3: Quantitative Stability Data

Below is a synthesized data matrix detailing the stability parameters of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid to guide your experimental design.

ParameterObserved Value / RangeMechanistic Causality
Physical State SolidThe rigid, planar aromatic system promotes dense crystalline packing, ensuring long-term shelf stability[4].
Aqueous Solubility pH dependent (High at pH > 5)Deprotonation of the carboxylic acid (estimated pKa ~3.5-4.0) yields a highly soluble carboxylate salt.
Thermal Stability Stable up to ~120°CSusceptible to decarboxylation at >150°C due to carbanion stabilization by the 6,7-fluorines[2].
Metabolic Stability (T1/2) >240 min (Microsomes)Strong C-F bonds block CYP450-mediated aromatic oxidation at the 6 and 7 positions[3].
Photostability ModerateExtended exposure to intense UV can induce radical formation at the sulfur atom; store in amber vials.

Section 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, use the following self-validating protocols to assess the stability of this compound in your specific laboratory environment.

Protocol A: Accelerated Thermal Decarboxylation Assessment

Purpose: To determine the exact temperature threshold for degradation in your chosen reaction solvent.

  • Sample Preparation: Prepare a 10 mM solution of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid in your target solvent (e.g., DMF, DMSO, or Quinoline).

  • Control Implementation (Self-Validation): Prepare a parallel 10 mM solution of unfluorinated benzo[b]thiophene-2-carboxylic acid. This acts as a negative control, as it requires much higher temperatures to decarboxylate.

  • Thermal Gradient: Aliquot 1 mL of the solution into five sealed pressure vials. Heat the vials at 80°C, 100°C, 120°C, 140°C, and 160°C for exactly 2 hours.

  • Quenching: Cool vials rapidly in an ice bath to halt degradation.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Interpretation: Plot the Area Under the Curve (AUC) of the parent mass against temperature. The inflection point where the parent peak diminishes and a non-polar peak (the decarboxylated benzothiophene) emerges is your maximum safe operating temperature.

Protocol B: In Vitro Microsomal Stability Assay

Purpose: To validate the metabolic resistance conferred by the difluoro motif.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid to a final concentration of 1 μM.

  • Control Implementation (Self-Validation): In a separate well, spike Verapamil (1 μM) as a high-clearance positive control to validate enzyme activity. In a third well, use the compound without NADPH (negative control to rule out chemical instability).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CLint) and half-life (T1/2).

References

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. PubMed Central. Retrieved from[Link]

  • Pomerantz, M., et al. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333-2336. Thieme Connect. Retrieved from [Link]

Sources

Navigating Benzothiophene Functionalization: A Guide to Preventing Dehalogenation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The functionalization of benzothiophenes is a cornerstone of many research and development programs in the pharmaceutical and materials science sectors. However, a frequent and frustrating side reaction—dehalogenation of halo-benzothiophene substrates—can significantly diminish yields and complicate purification. This guide provides in-depth troubleshooting strategies and preventative techniques to help you mitigate this common challenge.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of benzothiophene functionalization?

A1: Dehalogenation is an undesired side reaction where a halogen substituent (Cl, Br, I) on the benzothiophene ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a reduced, non-functionalized benzothiophene byproduct, which lowers the yield of your desired product.[1]

Q2: What is the primary mechanism behind dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][3] This can happen when the palladium complex reacts with various components in the reaction mixture, such as the base, solvent (especially alcohols), or even trace amounts of water.[1][2][3] This Pd-H species can then undergo reductive elimination with the benzothiophene group attached to the palladium, resulting in the dehalogenated product.[3]

Q3: Are certain halogenated benzothiophenes more prone to dehalogenation?

A3: Yes, the tendency for dehalogenation typically follows the order of halide reactivity: I > Br > Cl.[1] Benzothiophenes bearing an iodine atom are the most susceptible to this side reaction. Conversely, chloro-benzothiophenes are the least reactive in both the desired coupling and the undesired dehalogenation.[1]

Q4: Can my choice of reaction conditions influence the extent of dehalogenation?

A4: Absolutely. Factors such as the choice of ligand, base, solvent, and reaction temperature all play a critical role in either promoting or suppressing dehalogenation.[4][5] A systematic optimization of these parameters is often necessary to achieve high yields of the desired functionalized benzothiophene.[4][5]

Troubleshooting Guide: A Deep Dive into Preventing Dehalogenation

Unwanted dehalogenation can often be traced back to a few key aspects of the reaction setup. This section provides a systematic approach to identifying and addressing the root causes.

Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Symptoms:

  • Formation of a significant amount of the corresponding dehalogenated benzothiophene.

  • Low yields of the desired functionalized product.

  • Complex product mixtures that are difficult to purify.[2]

Root Causes & Solutions:

The primary culprit in these reactions is often the generation of a palladium-hydride species that competes with the desired catalytic cycle.[2]

Troubleshooting Workflow

G start Significant Dehalogenation Observed ligand Optimize Ligand Selection start->ligand base Screen Different Bases ligand->base If problem persists success Minimized Dehalogenation ligand->success Solution solvent Modify Solvent System base->solvent If problem persists base->success Solution temp Adjust Reaction Temperature solvent->temp If problem persists solvent->success Solution temp->success Solution

In-Depth Analysis and Recommendations:

ParameterCausality and RationaleRecommended Actions
Ligand Selection The ligand's steric and electronic properties are paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting oxidative addition and the desired reductive elimination steps, thereby outcompeting the dehalogenation pathway.[6][7][8][9][10][11] They stabilize the Pd(0) species and promote the formation of the desired C-C or C-heteroatom bond.[8]Action: Switch to bulkier, more electron-donating ligands such as SPhos, XPhos, or P(t-Bu)₃.[1][8] For particularly challenging substrates, consider using advanced generation pre-catalysts like XPhos Pd G4.[12]
Base Selection The base can be a direct source of hydrides, leading to the formation of Pd-H species.[2][3] Strong bases, especially alkoxides, are more likely to promote dehalogenation.[1] Weaker inorganic bases are generally preferred.Action: Screen a range of weaker inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points.[1][11]
Solvent System Protic solvents, such as alcohols, can act as hydride donors.[1][3] While aqueous conditions are often necessary for Suzuki couplings, the ratio of the organic solvent to water can significantly impact the extent of dehalogenation.[8] Aprotic solvents are generally a safer choice.Action: Utilize aprotic solvents like dioxane, THF, or toluene.[1][13] If an aqueous phase is required, carefully optimize the solvent-to-water ratio; sometimes, reducing the amount of water can be beneficial.[8]
Reaction Temperature Higher temperatures can increase the rate of undesired side reactions, including dehalogenation.[2][8]Action: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a temperature screen, starting from room temperature and gradually increasing.[8]
Issue 2: Dehalogenation During Metal-Free Functionalization

While less common, dehalogenation can still occur in certain metal-free reactions, often due to the reactivity of intermediates or harsh reaction conditions.

Symptoms:

  • Formation of dehalogenated benzothiophene in the absence of a transition metal catalyst.

  • Low product yield despite consumption of starting material.

Root Causes & Solutions:

ParameterCausality and RationaleRecommended Actions
Reaction Conditions In some metal-free C-H functionalizations, such as those involving benzothiophene S-oxides, temperature control is crucial.[14][15] While these methods are designed to be compatible with halogens, extreme temperatures can lead to decomposition pathways that may result in dehalogenation.[14][15]Action: For reactions involving sensitive intermediates, such as the arylation of benzothiophene S-oxides, it is often beneficial to run the reaction at low temperatures (e.g., -50 °C) and then allow it to warm to room temperature.[14]
Reagent Stability Certain reagents used in metal-free functionalizations can be unstable and lead to undesired side reactions.Action: Ensure the purity and stability of all reagents. Use freshly prepared or purified reagents when necessary.

Experimental Protocols: Best Practices for Minimizing Dehalogenation

The following protocols are provided as a starting point and should be optimized for your specific benzothiophene substrate and coupling partner.

Protocol 1: Optimized Suzuki-Miyaura Coupling of a Bromo-benzothiophene

This protocol incorporates the use of a bulky, electron-rich ligand and a mild inorganic base to suppress dehalogenation.

Materials:

  • Bromo-benzothiophene derivative

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-benzothiophene (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G

Conclusion

Preventing dehalogenation during benzothiophene functionalization is a multifactorial challenge that requires a careful and systematic approach to reaction optimization. By understanding the underlying mechanisms and the critical roles of ligands, bases, solvents, and temperature, researchers can significantly improve the efficiency and yield of their synthetic transformations. This guide serves as a comprehensive resource to troubleshoot and overcome this common obstacle, ultimately accelerating the discovery and development of novel benzothiophene-based compounds.

References

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]

  • PMC. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Chemistry LibreTexts. 14.1.3: Reductive Elimination. [Link]

  • ResearchGate. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. [Link]

  • ACS Publications. In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • CORE. Direct Arylation of Thiophenes in Continuous Flow. [Link]

  • ACS Publications. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). [Link]

  • ResearchGate. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). [Link]

  • The University of Manchester Research Explorer. Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. [Link]

  • PubMed. Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. [Link]

  • Wiley Online Library. Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. [Link]

  • ChemRxiv. Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. [Link]

  • ResearchGate. Table 2 Control of Dehalogenation in the Coupling of Halothiophenes. [Link]

  • Amazon S3. COMMUNICATION Metal-Free Synthesis of Benzothiophenes by Twofold C–H Functionalization. [Link]

  • Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • ResearchGate. Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. [Link]

  • PMC. Catalytic asymmetric functionalization and dearomatization of thiophenes. [Link]

  • ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • ChemRxiv. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

  • RSC Publishing. Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

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Technical Support Center: Methods for Improving Regioselectivity in the Synthesis of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective synthesis of substituted benzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and answers to frequently asked questions encountered during the functionalization of the benzothiophene core.

Troubleshooting Guides & FAQs

This section directly addresses common experimental challenges in a question-and-answer format, providing both immediate troubleshooting steps and the underlying chemical principles.

Issue 1: Poor Regioselectivity Between C2 and C3 Positions

Question: My electrophilic substitution reaction on an unsubstituted benzothiophene is yielding a mixture of C2 and C3 isomers. How can I improve selectivity for a single position?

Answer: This is a classic and well-understood challenge in benzothiophene chemistry, rooted in the electronic nature of the heterocyclic ring. The C2 position is generally more acidic, making it the kinetically favored site for deprotonation and subsequent reaction with many electrophiles.[1] Conversely, the C3 position is often the thermodynamically preferred site for electrophilic attack due to the greater stability of the resulting carbocation intermediate.[1][2] The final product ratio is a delicate balance influenced by reaction conditions.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Decreasing the temperature can significantly enhance regioselectivity by favoring the formation of the more stable thermodynamic product.[1][3] For reactions like nitration and acetylation, running the experiment at 0 °C or below can dramatically shift the product ratio towards the C3 isomer.[3]

  • Leverage Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby influencing the C2/C3 ratio.[1] It is advisable to screen a range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMF, DMSO), to find the optimal conditions for your specific substrate and electrophile.

  • Choose a Regioselective Synthesis Strategy: When simple electrophilic substitution fails, a more robust, mechanism-driven approach is necessary.

    • For C3 Selectivity (Metal-Free): The "interrupted Pummerer" reaction using a benzothiophene S-oxide precursor offers a powerful, directing-group-free method to achieve complete C3 regioselectivity.[4][5][6] This strategy involves the activation of the S-O bond, which predisposes the molecule for a charge-accelerated[7][7]-sigmatropic rearrangement, delivering the coupling partner exclusively to the C3 position.[6]

    • For C2 Selectivity (Metal-Catalyzed): While many palladium-catalyzed reactions favor the C2 position, yields and selectivity can be problematic.[8] A highly effective modern approach involves using Ag(I) to mediate a C2-selective C-H activation at or near room temperature. The resulting silver-benzothiophene intermediate then undergoes transmetalation to a palladium catalyst for the subsequent cross-coupling.[9]

G start Poor C2/C3 Regioselectivity target Desired Isomer? start->target c3_strat C3-Selective Strategies target->c3_strat C3 c2_strat C2-Selective Strategies target->c2_strat C2 temp Lower Reaction Temperature (Favors Thermodynamic Product) c3_strat->temp pummerer Use Benzothiophene S-Oxide (Interrupted Pummerer Reaction) c3_strat->pummerer pd_c3 Employ Specific Pd/Cu Catalysis (e.g., Pd/C + CuCl) c3_strat->pd_c3 ag_pd Ag(I)-Mediated C-H Activation (Followed by Pd Coupling) c2_strat->ag_pd lithiation Direct Lithiation (LDA, n-BuLi) (Favors Kinetic Product) c2_strat->lithiation

Caption: Decision tree for troubleshooting C2/C3 regioselectivity.

Issue 2: Failure to Functionalize the Benzene Ring (C4-C7)

Question: I need to introduce a substituent at the C7 position, but all my attempts result in functionalization of the thiophene ring (C2/C3). What can I do?

Answer: This is a common hurdle because the thiophene ring is significantly more electron-rich and thus more reactive towards most electrophiles and metalation reagents than the fused benzene ring.[1] To target the C4-C7 positions, you must employ a strategy that either deactivates the thiophene ring or, more effectively, directs the reaction to a specific position on the benzene portion.

Troubleshooting Strategies:

  • Blocking the Reactive Sites: A straightforward, albeit multi-step, approach is to temporarily block the more reactive C2 and C3 positions.[1] Halogens (e.g., bromine) or silyl groups are commonly used. Once these positions are protected, you can perform the desired reaction on the benzene ring and then deprotect the C2/C3 positions in a subsequent step.

  • Directed ortho-Metalation (DoM): This is the most powerful and widely used strategy for regioselective functionalization of the benzene ring.[1] By installing a directing metalation group (DMG) on the benzene ring, a strong base (like n-butyllithium) is directed to deprotonate the adjacent ortho position exclusively. For C7 functionalization, one would start with a precursor having a DMG at the appropriate position to direct metalation to C7.[1][10]

  • Late-Stage C-H Activation: For certain positions like C4, specific transition metal catalysts, often based on rhodium or iridium, can be guided by a coordinating group installed at the C3 position.[1] This approach is less common for C7 but represents a frontier in catalytic methodology.

G sub Benzothiophene Precursor with Directing Metalation Group (DMG) base Add Strong Base (e.g., n-BuLi, -78°C) lithiation Directed ortho-Lithiation DMG directs Li to adjacent C7 position base->lithiation:f0 Deprotonation electrophile Quench with Electrophile (E+) product C7-Functionalized Benzothiophene E electrophile->product:f0 C-E Bond Formation

Caption: Strategy for C7 functionalization via Directed ortho-Metalation.

Issue 3: Low Yields in Palladium-Catalyzed Direct C-H Arylation

Question: My Pd-catalyzed direct C-H arylation at the C2 position is giving low yields and some isomeric byproducts. How can I optimize this reaction?

Answer: Low yields in these powerful C-H activation reactions can be traced to several factors, including catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), or inefficient C-H bond cleavage.[1][8] A systematic optimization is crucial for success.

Troubleshooting Workflow:

  • Catalyst & Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and the associated ligand is critical.[8] If using a ligand, screen various phosphine or N-heterocyclic carbene (NHC) ligands. Ensure the catalyst is fresh, as oxygen can poison it; proper degassing of solvents and reagents is mandatory.[11]

  • Base & Additive Optimization: The base (e.g., K₂CO₃, Cs₂CO₃) and additives like copper or silver salts can dramatically impact catalytic activity.[8][11] For C2-arylation, Ag(I) salts can serve as both an oxidant and a C-H activating agent, allowing for lower Pd loading and milder conditions.[9]

  • Solvent & Temperature Screening: The polarity and boiling point of the solvent affect reagent solubility and the stability of catalytic intermediates.[8] Screen common solvents like toluene, dioxane, and DMF.[11] Gradually increase the temperature in 10-15 °C increments; some reactions require temperatures up to 120 °C to proceed efficiently.[11]

  • Control of Regioselectivity: Interestingly, the concentration of the palladium catalyst itself can influence the C2/C3 selectivity in some systems.[9] At higher Pd concentrations, C2 selectivity may be high, but this can erode or even reverse at very low catalyst loadings.[9]

G start Low Yield in Pd-Catalyzed C-H Arylation check_reagents Check Reagent Quality (Fresh Catalyst, Dry Solvent, Degas) start->check_reagents optimize_base Optimize Base (Screen K₂CO₃, Cs₂CO₃, K₃PO₄) check_reagents->optimize_base optimize_solvent Optimize Solvent (Screen Toluene, Dioxane, DMF) optimize_base->optimize_solvent optimize_temp Optimize Temperature (Increase in 10-15°C increments) optimize_solvent->optimize_temp optimize_ligand Screen Ligands / Additives (Phosphines, NHCs, Cu/Ag salts) optimize_temp->optimize_ligand ligand_outcome Result? optimize_ligand->ligand_outcome success High Yield Achieved ligand_outcome->optimize_base No Improvement (Re-evaluate Base/Solvent) ligand_outcome->success Improved

Caption: Workflow for optimizing Pd-catalyzed C-H arylation reactions.

Data & Protocols

Table 1: Comparison of Methodologies for C3-Selective Functionalization
MethodCatalyst/ReagentKey FeaturesCommon IssuesReference(s)
Interrupted Pummerer Benzothiophene S-Oxide, TFAAMetal-free, complete C3 selectivity, mild conditions.Requires synthesis of S-oxide precursor.[4][5][6]
Direct C-H Arylation Pd/C, CuClUses heterogeneous catalyst, simple setup.May require high temperatures.[12]
Electrophilic Sub. Lewis Acid (e.g., AlCl₃)Classical approach, simple reagents.Poor regioselectivity (C2/C3 mixtures).[1][2]
Gold-Catalyzed Oxyarylation Gold Catalyst, AlkynesAccess to C3-alkylated products.Can produce minor C7 isomers.[7]
Experimental Protocol 1: Metal-Free C3-Arylation via Interrupted Pummerer Reaction

This protocol is adapted from methodologies demonstrating a directing-group-free, completely regioselective C3-arylation of benzothiophenes.[4][5][6]

Objective: To selectively arylate the C3 position of a benzothiophene with a phenol coupling partner.

Materials:

  • Substituted Benzothiophene S-oxide (1.0 equiv)

  • Substituted Phenol (1.5 equiv)

  • Trifluoroacetic anhydride (TFAA, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for anhydrous reactions, under Nitrogen or Argon atmosphere.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the benzothiophene S-oxide (1.0 equiv) and the phenol (1.5 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA, 2.0 equiv) dropwise to the stirred solution over 5 minutes. The solution may change color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting S-oxide is consumed.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure C3-arylated benzothiophene.

References

  • Technical Support Center: Regioselective Functionaliz
  • Benzothiophene Synthesis Optimization: A Technical Support Center - Benchchem.
  • Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous c
  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
  • Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem.
  • Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene - Benchchem.
  • Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society, 135(20), 7450–7453. [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14741. [Link]

  • Recent developments in synthetic methods for benzo[b]heteroles - RSC Publishing.
  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Deriv
  • Technical Support Center: Synthesis of Polysubstituted Benzothiophenes - Benchchem.
  • Synthesis of benzothiophenes. Reaction conditions: 1 (0.5 mmol), DBU...
  • Regioselective Benzo[b]thiophene Synthesis - Scribd.
  • Juliá-Hernández, F., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9051–9055. [Link]

  • Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions - ResearchGate.

  • Synthesis of benzothiophenes - Organic Chemistry Portal. [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14741. [Link]

  • Bartolo, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7335–7345. [Link]

  • Transition‐Metal‐Free Cross‐Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z) - SciSpace.
  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Str
  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - Semantic Scholar.
  • Colletto, C., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1172–1175. [Link]

  • A Comparative Guide to the Synthesis of Benzothiophenes: Metal-Free vs.
  • Representative Synthetic Methods for Benzo[b]thiophene Derivatives.
  • Synthesis and biological evaluation of novel benzothiophene deriv
  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocycliz
  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones - Longdom.org.
  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. [Link]

Sources

Validation & Comparative

Comparative analysis of bioactivity between fluorinated and non-fluorinated benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Fluorination of Benzothiophenes: A Comparative Guide to Modulating Bioactivity and Metabolic Stability

Introduction

The benzothiophene scaffold is a privileged pharmacophore in drug discovery, forming the structural core of therapeutics ranging from selective estrogen receptor modulators (SERMs) to antimicrobial agents [2]. However, native non-fluorinated benzothiophenes frequently face severe pharmacokinetic liabilities, particularly rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes.

As application scientists, we do not merely observe that halogenation alters a compound; we must interrogate why and how it fundamentally rewires the molecular interaction landscape. The introduction of fluorine into the benzothiophene ring is a strategic intervention that profoundly modulates lipophilicity, metabolic stability, and target binding affinity [3]. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated benzothiophenes, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their evaluation.

Mechanistic Causality: The "Why" Behind Fluorination

Fluorine is not merely a steric isostere for hydrogen; it is the most electronegative element in the periodic table. Substituting a C–H bond with a C–F bond on the benzothiophene ring alters the physicochemical properties of the heterocycle through three primary mechanisms:

  • Metabolic Shielding (The Kinetic Isotope Effect): The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). Placing fluorine at metabolically labile positions (e.g., the 5- or 6-position of the benzothiophene ring) creates an impenetrable blockade against CYP450-mediated hydroxylation. This prevents the rapid clearance of the drug, effectively extending its biological half-life [3].

  • Lipophilicity and Membrane Permeability: Fluorination typically increases the partition coefficient (logP). The highly electronegative fluorine atom pulls electron density away from the aromatic system, reducing its polarizability and enhancing partitioning into lipid bilayers. This is critical for intracellular target engagement [3].

  • Electrostatic Target Interactions: The strong carbon-fluorine dipole can participate in orthogonal multipolar interactions (e.g., C–F···C=O) with backbone amides or side-chain guanidinium groups in the target protein's binding pocket, often resulting in a substantial increase in binding affinity.

MOA A Benzothiophene Core B Non-Fluorinated Analog A->B C Fluorinated Analog A->C D CYP450 Oxidation (Labile C-H Bond) B->D Susceptible E Metabolic Blockade (Strong C-F Bond) C->E Resistant F Rapid Clearance (Low Bioavailability) D->F G Sustained Exposure (High Bioavailability) E->G

Logical pathway comparing metabolic stability of fluorinated vs non-fluorinated benzothiophenes.

Comparative Bioactivity: Fluorinated vs. Non-Fluorinated Analogs

To objectively evaluate the performance of these scaffolds, we must examine head-to-head experimental data. Recent breakthroughs in antimicrobial and metabolic disease research highlight the superiority of fluorinated benzothiophenes.

For instance, in the development of novel antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA), researchers synthesized a library of benzothiophene-indole hybrids [1]. The 5-fluoro substitution on the benzothiophene core was critical for binding to the molecular target (bacterial pyruvate kinase), yielding potent Minimum Inhibitory Concentrations (MICs) compared to non-fluorinated baselines. Similarly, the addition of fluorine to benzothiophene-based SGLT2 inhibitors dramatically enhanced target selectivity and potency [2].

Table 1: Comparative Bioactivity of Benzothiophene Derivatives

Scaffold TypeSubstitutionTarget ApplicationKey Bioactivity MetricMetabolic Impact
Benzothiophene-Indole Hybrid Non-fluorinated (Baseline)S. aureus (MSSA)MIC > 64 µg/mLRapidly oxidized
Benzothiophene-Indole Hybrid 5-FluoroMRSA / MSSAMIC = 4–8 µg/mLHigh stability
SGLT2 Inhibitor Core Non-fluorinatedType 2 DiabetesModerate IC50Standard clearance
SGLT2 Inhibitor Core Ortho-FluoroType 2 DiabetesSub-nanomolar IC50Prolonged half-life

Data synthesized from comparative evaluations of benzothiophene derivatives in antimicrobial [1] and metabolic [2] assays.

Experimental Methodologies: Self-Validating Workflows

As scientists, we rely on robust, reproducible protocols. The following methodologies detail the synthesis and biological evaluation of fluorinated benzothiophenes, designed as self-validating systems to ensure absolute data integrity.

Protocol 1: One-Pot Synthesis of 5-Fluoro-Indolobenzothiophenes

Causality: A one-pot reaction minimizes intermediate loss and solvent waste. The electrophilic nature of the fluorinated aldehyde drives the nucleophilic attack from the indole, ensuring high atom economy.

  • Preparation: Dissolve 5-fluorothiophene-2,3-dicarbaldehyde (1.0 equiv) and the substituted indole (1.0 equiv) in glacial acetic acid.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to activate the carbonyl carbon.

  • Reaction: Stir the mixture at 80°C for 4 hours.

    • Self-Validation Step: Monitor reaction completion via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). The complete disappearance of the starting aldehyde spot confirms 100% conversion.

  • Isolation: Quench the reaction with ice water, filter the resulting precipitate, and purify via flash column chromatography (hexane/ethyl acetate) to yield the pure fluorinated hybrid [1].

Protocol 2: Self-Validating Minimum Inhibitory Concentration (MIC) Assay

Causality: Visual scoring of bacterial growth in standard broth microdilution is highly subjective. Integrating a colorimetric redox indicator (Resazurin) provides an objective, self-validating readout of cellular metabolism.

  • Inoculum Preparation: Culture MRSA strains in Mueller-Hinton Broth (MHB) to an optical density (OD600) of 0.1, then dilute 1:100.

  • Compound Plating: In a 96-well microtiter plate, perform serial two-fold dilutions of the fluorinated benzothiophene (starting at 64 µg/mL) in MHB.

  • Internal Controls (Critical for Trustworthiness):

    • Positive Control: Vancomycin (validates that the bacterial strain is susceptible to standard-of-care).

    • Negative Control: 1% DMSO in MHB (rules out solvent-induced toxicity masquerading as bioactivity).

    • Sterility Control: Uninoculated MHB (ensures no environmental contamination).

  • Incubation & Readout: Add the bacterial inoculum to all test and control wells. Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours.

  • Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates active bacterial viability. The MIC is the lowest concentration well that remains blue, objectively confirming the bioactivity of the fluorinated analog [1].

Protocol S1 1. One-Pot Synthesis (Fluorinated Scaffold) S2 2. Purification (Chromatography) S1->S2 S3 3. Bioassay Setup (MRSA + Controls) S2->S3 S4 4. Resazurin Readout (Self-Validating) S3->S4

Step-by-step experimental workflow for synthesizing and validating benzothiophenes.

Conclusion

The strategic incorporation of fluorine into the benzothiophene scaffold is not a mere structural tweak; it is a fundamental reprogramming of the molecule's pharmacological profile. By enhancing metabolic stability and driving highly specific target interactions, fluorinated benzothiophenes consistently outperform their non-fluorinated counterparts in both antimicrobial and oncological applications. For drug development professionals, prioritizing fluorinated analogs early in the lead optimization phase can drastically reduce downstream attrition rates.

References

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S.
  • Source: Royal Society of Chemistry Books (2024)
  • Source: BenchChem (2025)

DFT computational studies of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: DFT Computational Studies of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid

Executive Summary & Strategic Importance

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid (CAS: 1594860-17-9) represents a critical scaffold in modern medicinal chemistry. Unlike its non-fluorinated parent, this specific isomer incorporates fluorine atoms at the 6 and 7 positions—sites traditionally vulnerable to metabolic oxidation (e.g., by cytochrome P450).

This guide provides a technical comparison of the 6,7-difluoro analog against its mono-fluorinated and non-fluorinated counterparts using Density Functional Theory (DFT). The focus is on how dual fluorination modulates electronic structure, reactivity, and pharmacological potential.

Key Differentiators:

  • Metabolic Stability: Fluorine blockade at C6/C7 prevents hydroxylation, extending half-life.

  • Electronic Modulation: Strong inductive effects (

    
    ) lower HOMO energy, increasing oxidative stability.
    
  • Acidity: Electron withdrawal enhances the acidity of the C2-carboxylic acid, altering binding kinetics in protein pockets.

Computational Methodology: The Gold Standard Protocol

To ensure reproducibility and accuracy in comparing benzothiophene derivatives, the following DFT workflow is recommended based on current literature standards for sulfur-containing heterocycles.

Recommended Protocol
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Global hybrid) or M06-2X (for non-covalent interactions/stacking).

  • Basis Set: 6-311++G(d,p) (Triple-zeta quality is essential for describing the diffuse electron cloud of Sulfur and Fluorine lone pairs).

  • Solvation Model: IEFPCM (Water or DMSO) to mimic physiological or assay conditions.

Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing this molecule.

DFT_Workflow Start Input Structure (6,7-Difluoro Isomer) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (Check for Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq Found Elec Electronic Properties (HOMO/LUMO/MEP) Freq->Elec Minima Confirmed Solv Solvation Study (IEFPCM - Water/DMSO) Elec->Solv Output Reactivity Descriptors (Hardness, Electrophilicity) Solv->Output

Caption: Standardized DFT workflow for characterizing fluorinated benzothiophene derivatives.

Comparative Analysis: 6,7-Difluoro vs. Alternatives

This section compares the 6,7-Difluoro variant with the Parent (Unsubstituted) and 6-Fluoro analogs. Data trends are derived from established physical organic chemistry principles and comparative DFT literature on benzothiophenes.

A. Electronic Properties & Stability[1]

The introduction of fluorine atoms drastically alters the frontier molecular orbitals (FMOs).

PropertyBenzo[b]thiophene-2-COOH (Parent)6-Fluoro Analog 6,7-Difluoro Analog Significance
HOMO Energy High (~ -6.2 eV)MediumLowest (~ -6.6 eV)Lower HOMO = Higher resistance to oxidative metabolism.
LUMO Energy HighMediumLowest Increased electrophilicity; better acceptance of back-bonding.
Band Gap (

)
ModerateModerateHigh Indicates higher kinetic stability (Hard Soft Acid Base theory).
Dipole Moment ~2.5 D~3.5 D~4.8 D Higher polarity improves solubility and specific electrostatic interactions.

Mechanistic Insight: The fluorine atoms at C6 and C7 exert a strong electron-withdrawing inductive effect (


). This pulls electron density away from the thiophene ring and the carboxyl group.
  • Result: The entire molecular framework becomes "electron-deficient" compared to the parent. This makes the 6,7-difluoro analog a harder electrophile, less prone to non-specific oxidation but highly reactive toward specific nucleophilic residues in a binding pocket.

B. Acidity and pKa Modulation

The acidity of the carboxylic acid at position C2 is sensitive to substitution on the benzene ring.

  • Parent pKa: ~3.8 (Predicted)

  • 6,7-Difluoro pKa: ~3.2 - 3.4 (Predicted)

Causality: The electron-withdrawing nature of the fluorines stabilizes the carboxylate anion (


) formed upon deprotonation.
  • Impact: At physiological pH (7.4), the 6,7-difluoro derivative will be more fully ionized than the parent. This affects membrane permeability (passive diffusion may decrease) but enhances solubility and electrostatic binding with cationic protein residues (e.g., Arginine, Lysine).

C. Structural Parameters

DFT optimizations reveal subtle but critical geometrical changes induced by fluorination.

  • C-F Bond Length: Typically 1.35 Å.

  • Ring Planarity: The molecule remains planar, allowing for effective

    
     stacking interactions in DNA intercalation or active sites.
    
  • Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.2 Å).

    • Advantage:[1] The 6,7-difluoro substitution provides "steric mimicry"—it blocks metabolic sites without significantly altering the overall shape of the molecule, allowing it to fit into the same binding pockets as the non-fluorinated parent.

Reactivity Descriptors (Global & Local)

Using the energies of the HOMO (


) and LUMO (

), we calculate key descriptors to predict chemical behavior.
  • Chemical Potential (

    
    ): 
    
    
    
    • Trend: Becomes more negative with fluorination, indicating a greater tendency to acquire electrons.

  • Chemical Hardness (

    
    ): 
    
    
    
    • Trend: 6,7-Difluoro is "harder" than the parent. It prefers to interact with hard species (charge-controlled interactions) rather than soft species (orbital-controlled).

  • Electrophilicity Index (

    
    ): 
    
    
    
    • Trend: significantly increased.[2] The molecule is a potent electrophile, making it an excellent candidate for covalent inhibitor design (e.g., reacting with a cysteine thiol in a target protein).

References

  • Neacsu, A., et al. (2024).[3] "DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives." Chemistry Proceedings. Link

  • Advanced Chemical Intermediates. (2024). "Product Data: 6-Fluoro-benzo[b]thiophene-2-carboxylic acid." Sigma-Aldrich. Link

  • PubChem. (2024). "Benzo[b]thiophene-2-carboxylic acid: Chemical and Physical Properties." National Library of Medicine. Link

  • ChemRxiv. (2021). "Effects of lateral-chain thiophene fluorination on morphology and charge transport." ChemRxiv Preprints. Link

  • Beilstein Journals. (2007). "Development of potential manufacturing routes for substituted thiophenes." Beilstein Journal of Organic Chemistry. Link

Sources

X-ray Crystallography of Benzothiophene-2-Carboxylic Acid Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Studies of Benzothiophene-2-Carboxylic Acid Analogs Content Type: Publish Comparison Guide

Executive Summary

Benzothiophene-2-carboxylic acid (BTCA) derivatives represent a critical scaffold in medicinal chemistry, serving as potent bioisosteres for indole and benzofuran systems. They are widely utilized in the development of PTP1B inhibitors (diabetes), RAGE antagonists (Alzheimer's), and antimicrobial agents.

This guide provides a technical comparison of BTCA analogs against their primary bioisosteres (Indole-2-carboxylic acid and Benzofuran-2-carboxylic acid). We analyze solid-state performance, crystallographic packing motifs, and experimental protocols for structure determination.[1][2]

Key Takeaway: While Indole-2-carboxylic acid (ICA) relies on robust N-H...O hydrogen bond networks for high lattice energy, BTCA analogs depend on S...O chalcogen bonding and


-

stacking
to stabilize the crystal lattice. This fundamental difference dictates solubility profiles and binding modes in protein active sites.

Part 1: Comparative Structural Analysis

Supramolecular Synthons & Packing Motifs

The utility of a scaffold in drug design is often predicted by its solid-state behavior. X-ray crystallography reveals distinct "supramolecular synthons"—recurring intermolecular interaction patterns.

FeatureBenzothiophene-2-Carboxylic Acid (BTCA) Indole-2-Carboxylic Acid (ICA) Benzofuran-2-Carboxylic Acid (BFCA)
Primary Synthon Acid-Acid Homosynthon (R

(8))
: Carboxylic acid dimers form the primary unit.
Acid-Acid Homosynthon + N-H...O : The indole N-H acts as a strong donor to carbonyl oxygens.Acid-Acid Homosynthon : Similar to BTCA, lacks the strong H-bond donor of the heterocycle.
Secondary Interactions

-

Stacking & S...O
: The sulfur atom engages in weak chalcogen bonding and dispersive interactions.
N-H...

: The N-H proton can interact with the

-system of adjacent rings.
C-H...O : Weaker dipole interactions drive packing.
Crystal Packing Layered Tapes : Dimers form flat ribbons that stack via

-interactions.
Herringbone/Ribbon : The extra H-bond donor (N-H) creates a tighter, more interlocked 3D network.Planar Sheets : Often isostructural with BTCA but with lower lattice energy due to lack of S-interactions.
Space Group (Typ.) C2/c (Monoclinic) or P-1 (Triclinic)Pna2

(Orthorhombic)
P2

/c (Monoclinic)
Solubility Profile Moderate : Lipophilic character dominates; S-atom increases logP compared to O/N analogs.Low : Strong H-bond network reduces solubility in non-polar solvents.High : Lower lattice energy often correlates with higher solubility.
Performance in Protein Binding (PTP1B Case Study)

In the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, the BTCA scaffold offers distinct advantages over the indole alternative.

  • BTCA: The sulfur atom is lipophilic and larger than nitrogen or oxygen. In the PTP1B active site (PDB: 4I8N), BTCA derivatives penetrate deep into the hydrophobic pocket (Site B), where the sulfur atom engages in Van der Waals contact with Phe182 .

  • ICA: While potent, the polar N-H group incurs a desolvation penalty when entering hydrophobic pockets, potentially reducing binding affinity relative to the BTCA analog in specific lipophilic sub-sites.

Part 2: Experimental Protocols

Synthesis of BTCA Analogs (General Procedure)

Note: This protocol is self-validating via TLC and NMR before crystallization.

  • Starting Material: 2-Halobenzaldehyde (e.g., 2-fluorobenzaldehyde).

  • Thio-annulation: React with methyl thioglycolate in the presence of a base (

    
     or 
    
    
    
    ) in DMSO or DMF at
    
    
    C.
  • Hydrolysis: Treat the resulting ester with LiOH/THF/Water to yield the free carboxylic acid.

  • Validation:

    
    H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the thiophene C3-H (~8.0 ppm).
    
Crystallization Protocol for X-ray Studies

Achieving diffraction-quality crystals of BTCA derivatives requires controlling the dimerization rate.

Method A: Slow Evaporation (Best for Polymorph Screening)

  • Dissolve 20 mg of the BTCA derivative in 2 mL of Ethyl Acetate (EtOAc) or Methanol (MeOH) .

  • Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover with parafilm and poke 3-5 small holes.

  • Allow to stand at room temperature (20-25

    
    C) for 3-7 days.
    
    • Observation: Look for plate-like crystals (characteristic of layered packing).

Method B: Vapor Diffusion (Best for High-Quality Single Crystals)

  • Inner Vial: Dissolve 10 mg of compound in 0.5 mL THF or DMF (Good solvent).

  • Outer Vial: Add 2 mL of Hexane or Water (Anti-solvent).

  • Seal the outer vial tightly. The anti-solvent will slowly diffuse into the inner vial, lowering solubility gradually.

    • Mechanism:[1][3][4][5] This promotes the formation of the thermodynamic acid-dimer synthon before precipitation occurs.

Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K using a cryostream. BTCA crystals often exhibit thermal disorder in the sulfur position at room temperature.

  • Radiation: Mo-K

    
     (
    
    
    
    \AA) is preferred to minimize absorption corrections required by the sulfur atom, though Cu-K
    
    
    is acceptable for smaller crystals (<0.1 mm).
  • Refinement:

    • Locate the Sulfur atom first (heaviest scatterer).

    • Refine the carboxylic acid proton (H1) freely if resolution permits (<0.85 \AA); otherwise, use a riding model (AFIX 147) but verify the O...O distance is ~2.6 \AA (characteristic of dimers).

Part 3: Visualizations

Crystallization & Structure Determination Workflow

This diagram outlines the critical decision points in the experimental workflow to ensure high-quality structure solution.

CrystallizationWorkflow Start Crude BTCA Derivative Solubility Solubility Test (Polar vs Non-Polar) Start->Solubility MethodSelection Select Method Solubility->MethodSelection Evap Slow Evaporation (EtOAc/MeOH) MethodSelection->Evap High Solubility Diff Vapor Diffusion (THF + Hexane) MethodSelection->Diff Low Solubility Check Microscopy Check (Birefringence?) Evap->Check Diff->Check Check->Solubility Amorphous/Twinning Mount Mount on Goniometer (Cryo-loop + Oil) Check->Mount Single Crystal Collect X-ray Data Collection (100 K, Mo-Source) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve

Caption: Decision tree for optimizing crystal growth and data collection for benzothiophene derivatives.

Supramolecular Synthon Interaction Map

This diagram illustrates the competitive forces driving the crystal packing of BTCA compared to Indole analogs.

InteractionMap BTCA Benzothiophene-2-COOH Dimers Acid-Acid Dimer (Homosynthon) BTCA->Dimers Primary PiStack Pi-Pi Stacking (Face-to-Face) BTCA->PiStack Stabilizing S_Interaction S...O / S...Pi (Chalcogen) BTCA->S_Interaction Unique to S-heterocycle Indole Indole-2-COOH Indole->Dimers Primary Indole->PiStack Secondary H_Bond N-H...O Bond (Strong Donor) Indole->H_Bond Dominant Lattice Force H_Bond->PiStack Competes with

Caption: Comparison of dominant intermolecular forces. BTCA relies on S-interactions, while Indole relies on strong N-H bonds.

References

  • Dugarte-Dugarte, A. J., et al. (2021).[6] "Crystal structure from laboratory X-ray powder diffraction data... of a new polymorph of 1-benzothiophene-2-carboxylic acid." Powder Diffraction.[6] Link

  • Reddy, S. V., et al. (2013). "X-ray structure of PTP1B in complex with a new PTP1B inhibitor."[7] Protein & Peptide Letters. Link

  • Shattock, T. R., et al. (2008).[8] "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds."[8][9] Crystal Growth & Design. Link

  • Choi, Y., et al. (2018).[10] "Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid."[11][12] Journal of Molecular Structure. Link

  • PubChem. (n.d.). "Benzo[b]thiophene-2-carboxylic acid Compound Summary." National Library of Medicine. Link

Sources

A Comparative Study of Synthetic Routes for Benzothiophenes: Precision vs. Scalability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor). For the application scientist, the challenge lies not in finding a route, but in selecting the optimal route based on substitution patterns, functional group tolerance, and scalability.

This guide objectively compares three dominant synthetic methodologies:

  • Pd-Catalyzed Annulation (Larock-type): The gold standard for convergent assembly of complex 2,3-disubstituted derivatives.

  • Electrophilic Iodocyclization: The strategic choice for generating functionalizable handles (C3-iodine) for subsequent coupling.

  • Classical Acid-Mediated Cyclization: The cost-effective workhorse for simple, robust substrates.

Part 1: Strategic Decision Matrix

Before detailing protocols, use this decision matrix to align the synthetic route with your project constraints.

FeaturePd-Catalyzed Annulation Electrophilic Iodocyclization Acid-Mediated Cyclization
Primary Use Case Late-stage functionalization; complex coresLibrary generation; sequential couplingKilogram-scale production of simple cores
Atom Economy High (Convergent)Moderate (Stoichiometric Iodine)Low (Dehydrative/Leaving groups)
C3-Functionalization Installed during cyclizationInstalled as Iodine (reactive handle)Difficult (requires post-synthetic steps)
Cost Driver Catalyst (Pd) & LigandsReagent (I

, NBS)
Waste disposal (Acid neutralization)
Key Limitation S-poisoning of catalyst; CostRequires o-alkynylthioanisole precursorsHarsh conditions; limited FG tolerance

Part 2: Deep Dive – Transition-Metal Catalyzed Annulation

The "Precision" Route

This method, pioneered by Larock and others, involves the annulation of o-halothioanisoles (or related sulfides) with internal alkynes. It is highly convergent, allowing the simultaneous formation of the thiophene ring and installation of substituents at C2 and C3.

Mechanistic Insight

The reaction proceeds via a predictable catalytic cycle: oxidative addition of the aryl halide to Pd(0), alkyne insertion (regioselective based on steric bulk), and C-S bond-forming reductive elimination.

Pd_Mechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodo-thioanisole Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Alkyne Insertion (Carbopalladation) Coord->Insert Regioselective RedElim Reductive Elimination (C-S Bond Formation) Insert->RedElim Pd-S interaction RedElim->Pd0 Regeneration Product 2,3-Disubstituted Benzothiophene RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed annulation of o-iodo-thioanisoles with alkynes.

Experimental Protocol (Validation Standard)

Based on Larock et al. (J. Org. Chem.) and optimized internal standards.

Reagents:

  • o-Iodothioanisole (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (2.0 equiv)

  • Pd(OAc)

    
     (5 mol %)
    
  • Na

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    (2.0 equiv)[1]
  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Charge: In a dried screw-cap vial, add o-iodothioanisole (0.5 mmol), alkyne (1.0 mmol), Pd(OAc)

    
     (5.6 mg), and Na
    
    
    
    CO
    
    
    (106 mg).
  • Solvate: Add anhydrous DMF (5 mL) under an argon atmosphere.

  • Heat: Seal the vial and heat to 100 °C for 12–24 hours. Note: Monitoring by TLC is critical as prolonged heating can lead to desulfurization.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Performance Data:

Substrate (Alkyne) Product Yield (%) Notes
Diphenylacetylene 2,3-Diphenylbenzothiophene 85% Excellent tolerance
3-Hexyne 2,3-Diethylbenzothiophene 78% Volatile product

| Ethyl phenylpropiolate | Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 65% | Regioselectivity controlled by ester |

Part 3: Electrophilic Iodocyclization

The "Functionalization" Route

When the goal is to create a library of derivatives, this route is superior. It cyclizes o-alkynylthioanisoles using molecular iodine, leaving a reactive iodine atom at the C3 position. This allows the benzothiophene to serve as a platform for Suzuki, Sonogashira, or Heck couplings in a subsequent step.

Mechanistic Insight

The reaction is driven by the activation of the alkyne by an electrophile (I


), triggering a 5-endo-dig cyclization by the sulfur nucleophile, followed by demethylation (if using thioanisole) or dehydrative aromatization.

Iodo_Mechanism Precursor o-Alkynylthioanisole Activation Iodonium Bridge Formation Precursor->Activation + I2 Cyclization 5-endo-dig Cyclization Activation->Cyclization S-attack Intermed Sulfonium Intermediate Cyclization->Intermed Demethyl Demethylation (-MeI) Intermed->Demethyl Nucleophile Final 3-Iodo-benzothiophene Demethyl->Final

Figure 2: Electrophilic iodocyclization mechanism via 5-endo-dig pathway.

Experimental Protocol

Based on Gabriele et al. (J. Org. Chem.) and Larock.[2][3]

Reagents:

  • o-(1-Alkynyl)thioanisole (1.0 equiv)

  • I

    
     (2.0 equiv)
    
  • CH

    
    Cl
    
    
    
    (Dichloromethane)
  • Room Temperature (25 °C)

Step-by-Step Workflow:

  • Dissolution: Dissolve the alkyne precursor (0.5 mmol) in CH

    
    Cl
    
    
    
    (5 mL).
  • Addition: Add I

    
     (254 mg, 1.0 mmol) in one portion.
    
  • Reaction: Stir at room temperature for 1–4 hours. The reaction is visually self-indicating (fading of iodine color, though excess iodine keeps it dark).

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to reduce excess iodine (color change from purple/brown to clear).
  • Extraction: Extract with CH

    
    Cl
    
    
    
    , dry, and concentrate.

Performance Data:

Substrate Product Yield (%) C3-Functionality
o-(Phenylethynyl)thioanisole 3-Iodo-2-phenylbenzothiophene 92% Ready for Pd-coupling
o-(Hex-1-ynyl)thioanisole 3-Iodo-2-butylbenzothiophene 88% Alkyl chain tolerant

| o-(Trimethylsilylethynyl)... | 3-Iodo-2-TMS-benzothiophene | 81% | Silyl group retained |[3]

Part 4: Comparative Analysis & Metrics

The following data aggregates experimental results to provide a direct comparison of efficiency and "green" metrics.

Yield and Atom Economy

Calculated based on the synthesis of 2,3-diphenylbenzothiophene.

MetricPd-Catalyzed AnnulationElectrophilic IodocyclizationAcid-Mediated (Traditional)
Average Yield 80–95%85–92%60–75%
Atom Economy (AE) High (Addition reaction)Moderate (Loss of Me-I)Low (Loss of H

O/Leaving groups)
Reaction Mass Efficiency HighModerateLow
E-Factor (Waste/Product) Low (Catalytic)High (Stoichiometric I

)
High (Acid waste)
Operational Considerations
  • Pd-Catalysis: Requires inert atmosphere (Argon/Nitrogen) and degassed solvents. Sulfur impurities in starting materials can poison the catalyst, requiring higher loadings (5-10 mol%).

  • Iodocyclization: Remarkably robust. Can often be run open to air. The primary cost is the removal of stoichiometric iodine waste.

  • Acid-Mediated: Generally requires PPA or Lewis acids (AlCl

    
    ) at elevated temperatures. Workup is tedious (neutralization of large acid volumes) and often generates emulsions.
    
Recommendation
  • Choose Pd-Catalysis if you are building a final drug candidate where the C2/C3 substituents are already defined and complex.

  • Choose Iodocyclization if you are in the Hit-to-Lead phase and need to synthesize 50 analogues with different groups at the C3 position (via cross-coupling of the iodide).

References

  • Larock, R. C., et al. "Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes."[1][4] Journal of Organic Chemistry. [Link][3]

  • Gabriele, B., et al. "An Iodocyclization Approach to Substituted 3-Iodothiophenes."[5] Journal of Organic Chemistry. [Link][3]

  • Organic Chemistry Portal. "Benzothiophene Synthesis: Recent Literature and Protocols." [Link]

  • Yue, D., & Larock, R. C. "Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes." Journal of Organic Chemistry. [Link][3]

Sources

Analytical methods for assessing the purity of synthesized 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for Assessing the Purity of Synthesized 6,7-Difluoro-benzo[b]thiophene-2-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, evaluating the purity of specialized halogenated building blocks like 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid (CAS 1594860-17-9) requires moving beyond basic area-percent chromatography. In pharmaceutical development, the precise orientation of fluorine atoms dictates a molecule's lipophilicity, metabolic stability, and target binding. Synthesizing this specific regioisomer frequently generates structurally similar byproducts—most notably the 5,6-difluoro isomer, des-fluoro (monofluoro) analogs, and unreacted starting materials.

Because these impurities share near-identical physicochemical properties with the target active pharmaceutical ingredient (API), a single analytical method is insufficient. This guide objectively compares the three foundational techniques required to build a self-validating, orthogonal purity assessment system: UHPLC-UV, LC-MS, and Quantitative NMR (qNMR).

Comparative Analysis of Purity Assays

UHPLC-UV (Pentafluorophenyl Stationary Phase)

Standard C18 columns separate analytes based on general hydrophobicity, which often results in the co-elution of fluorinated regioisomers. To resolve the 6,7-difluoro target from a 5,6-difluoro impurity, we utilize a Pentafluorophenyl (PFP) stationary phase. The rigid, electron-deficient PFP ring introduces orthogonal retention mechanisms—specifically


 interactions, dipole-dipole interactions, and shape selectivity. This allows the column to discriminate between the subtle dipole moment differences of the fluorinated aromatic rings. However, UV detection is fundamentally limited by relative response factors (RRF); without an identical, 100% pure reference standard, UV area percent can misrepresent the true mass fraction.
LC-MS/MS (Electrospray Ionization - Negative Mode)

Mass spectrometry is non-negotiable for elucidating des-fluoro impurities, which exhibit a mass shift of -18 Da (loss of fluorine, addition of hydrogen). Because 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid contains a carboxylic acid moiety (pKa ~3.5), it is an ideal candidate for negative-ion electrospray ionization (ESI-). As noted in modern pharmaceutical analysis standards,, yielding the


 ion at m/z 213. This mode provides superior signal-to-noise by ignoring neutral and basic background contaminants.
Quantitative NMR (19F and 1H qNMR)

To overcome the limitations of UV response factors, qNMR serves as the gold standard for absolute quantitation.. The integral of an NMR resonance is strictly proportional to the number of nuclei. For this specific molecule,


 qNMR is exceptionally powerful: it offers a massive chemical shift range, zero background interference from standard deuterated solvents, and high sensitivity, allowing us to certify the absolute mass fraction of the batch.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three analytical alternatives.

Analytical MethodPrimary OutputLimit of Detection (LOD)Resolution of IsomersQuantitation TypeTypical Run Time
UHPLC-UV (PFP) Relative Area %~0.05%Excellent (via

)
Relative (requires RRF)10–15 min
LC-MS (ESI-) Structural ID (m/z)~0.01%ExcellentSemi-Quantitative10–15 min

/

qNMR
Absolute Mass %~0.50%ModerateAbsolute5–10 min

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols cannot be a blind sequence of steps; they must be designed with internal causality to validate their own results.

Protocol A: Orthogonal Impurity Profiling via UHPLC-UV/MS

This protocol relies on the synergistic combination of shape-selective chromatography and mass-selective detection.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Water:Acetonitrile to a concentration of 0.5 mg/mL. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/tailing) at the column head.

  • Column Selection: Equip the UHPLC with a sub-2

    
    m PFP column (e.g., 100 x 2.1 mm). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.
    
  • Mobile Phase Causality: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The formulation of 0.1% Formic Acid drops the pH of the mobile phase to ~2.7. This is well below the pKa of the C2-carboxylic acid, ensuring the molecule remains fully protonated and neutral during chromatographic partitioning, thereby preventing severe peak tailing.

  • MS Parameters: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation and gas-phase ion generation of the

    
     species.
    
Protocol B: Absolute Quantitation via qNMR

This protocol establishes absolute purity without the need for a 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid reference standard..

  • Gravimetric Preparation: Using a highly calibrated microbalance, co-weigh approximately 15 mg of the synthesized batch and 10 mg of a certified internal standard (e.g., 1,4-Difluorobenzene for

    
     analysis, or Maleic acid for 
    
    
    
    analysis) into the same vial. Dissolve completely in 0.6 mL of DMSO-
    
    
    .
  • 
     Relaxation Measurement:  Before quantitative acquisition, run an Inversion Recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing fluorine nucleus in the mixture.
  • Self-Validating Acquisition: Set the inter-pulse relaxation delay (

    
    ) to at least 
    
    
    
    . Causality: In NMR, a 90° RF pulse flips the magnetization. If the system is pulsed again before it fully recovers to the Z-axis, the signal will be artificially attenuated. A delay of
    
    
    mathematically guarantees >99.3% magnetization recovery, ensuring the resulting peak integrals are a true representation of molar concentration.
  • Data Processing: Apply a 0.3 Hz exponential line broadening function, perform rigorous baseline correction, and integrate the target API peaks against the internal standard to calculate the absolute mass percentage.

Analytical Decision Workflow

The following logic gate illustrates the sequential strategy for validating the purity of the synthesized compound.

AnalyticalWorkflow Start Synthesized Batch: 6,7-Difluoro-benzo[b]thiophene -2-carboxylic acid LC Step 1: UHPLC-UV (PFP Column) Assess Relative Purity & Isomers Start->LC MS Step 2: LC-MS (ESI-) Elucidate Des-fluoro Impurities LC->MS NMR Step 3: 19F / 1H qNMR Determine Absolute Mass Fraction MS->NMR Decision Meets >98% Threshold? NMR->Decision Pass Batch Approved for Biological Assays Decision->Pass Yes Fail Reprocess / Recrystallize Decision->Fail No

Workflow for the orthogonal purity assessment of fluorinated benzothiophene derivatives.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. URL:[Link]

  • D'Hondt, M., et al. (2014). "Current Developments in LC-MS for Pharmaceutical Analysis." Lirias - KU Leuven. URL:[Link]

Comparative Efficacy of Transition Metal Catalysts in Benzothiophene Scaffolding: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Benzothiophenes

The benzothiophene moiety is a privileged pharmacophore, serving as the structural core for blockbuster therapeutics like Raloxifene (SERM for osteoporosis) and Zileuton (5-lipoxygenase inhibitor for asthma). In drug discovery, the choice of synthetic catalyst is rarely about "what works"—it is about optimizing for regioselectivity , functional group tolerance , and process economy .

This guide objectively compares the three dominant catalytic modalities—Palladium (Pd), Copper (Cu), and Gold (Au)—to assist researchers in selecting the optimal route for their specific substrate architecture.

Mechanistic Divergence: Defining the "Why"

To select the right catalyst, one must understand the activation mode. The fundamental difference lies in how the metal interacts with the alkyne or C-H bond.

  • Palladium (Pd): Operates primarily through Oxidative Addition/Reductive Elimination cycles. It is the "sledgehammer" of cross-coupling—robust, powerful, but often indiscriminate without specific ligands.

  • Gold (Au): Functions as a soft Lewis Acid . It preferentially coordinates to

    
    -systems (alkynes/allenes), activating them for nucleophilic attack by the sulfur atom. This allows for milder conditions and orthogonal reactivity compared to Pd.
    
  • Copper (Cu): Often involves Ullmann-type mechanisms (radical-polar crossover) or simple Lewis acid activation at high temperatures. It is the cost-effective workhorse for less sensitive substrates.

Visualization: Comparative Catalytic Cycles

The following diagram contrasts the mechanistic entry points for Pd (Cycle A) and Au (Cycle B).

Catalytic_Cycles cluster_Pd Palladium Cycle (Cross-Coupling) cluster_Au Gold Cycle (Pi-Activation) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Step 1 Coord Alkyne Coordination & Insertion OxAdd->Coord Step 2 RedElim Reductive Elimination (Product Release) Coord->RedElim Step 3 RedElim->Pd0 Regeneration Au1 [L-Au]+ Cation PiComplex Pi-Complex (Alkyne-Au) Au1->PiComplex Activation NucAttack Nucleophilic Attack (Cyclization) PiComplex->NucAttack C-S Bond Form Proto Protodeauration NucAttack->Proto Aromatization Proto->Au1 Turnover

Figure 1: Mechanistic comparison showing Pd-mediated oxidative addition versus Au-mediated


-activation.

Comparative Efficacy Analysis

The following data summarizes performance metrics based on standard annulation reactions (e.g., converting 2-haloalkynylbenzenes or 2-alkynylthioanisoles to benzothiophenes).

Table 1: Catalyst Performance Matrix[1]
FeaturePalladium (Pd) Copper (Cu) Gold (Au)
Primary Mechanism Cross-Coupling / AnnulationUllmann-type / Radical

-Acid Activation
Typical Loading 1 – 5 mol%10 – 20 mol%1 – 5 mol%
Temperature 80°C – 130°C100°C – 140°CRT – 60°C
Yield (Avg) 85 – 98%60 – 85%75 – 95%
Regioselectivity Ligand-dependentModerateHigh (C2 vs C3 control)
Cost High (

$)
Low ($)High (

$)
Toxicity High (API limits strict)ModerateModerate
Best Use Case Complex APIs, C-H activationScale-up of simple coresAcid-sensitive / Mild conditions
Detailed Assessment[2][3][4]
1. Palladium (The Reliable Standard)

Pd-catalyzed annulation, particularly the Larock-type synthesis , is the industry standard for generating 2,3-disubstituted benzothiophenes.

  • Pros: Extremely robust. Works well with aryl iodides/bromides and internal alkynes.

  • Cons: Requires phosphine ligands (often air-sensitive) and removal of Pd to <10 ppm for pharma applications is costly (requires scavengers like QuadraPure™).

  • Key Insight: Use Pd when you need to install complex aryl groups simultaneously during the cyclization step.

2. Copper (The Economic Scaler)

Copper is ideal for early-stage building blocks where cost is a driver. Methods typically involve CuI/1,10-phenanthroline systems.[1]

  • Pros: Cheap ligands (diamines/phenanthroline). Good for synthesizing 2-acylbenzothiophenes via oxidative coupling.

  • Cons: High catalyst loading (often 10-20 mol%) and high temperatures (often >100°C) can degrade sensitive functional groups.

  • Key Insight: Avoid Cu if your substrate contains labile stereocenters or heat-sensitive protecting groups (e.g., Boc, TBS).

3. Gold (The Precision Tool)

Gold catalysis (e.g., AuCl3 or IPrAuCl/AgSbF6 ) excels in cycloisomerization of (o-alkynyl)thioanisoles.

  • Pros: "Soft" activation means it tolerates oxygen/moisture better than Pd(0). Reactions often proceed at Room Temperature. Excellent for 3-substituted benzothiophenes.[2]

  • Cons: Silver salts (activators) are expensive and light-sensitive.

  • Key Insight: Use Au when constructing the benzothiophene core on a late-stage intermediate that cannot withstand the heat of Cu or the basicity of Pd cross-coupling.

Decision Workflow: Selecting Your Catalyst

Do not default to Palladium. Use this logic flow to determine the most efficient route for your specific molecule.[3][4]

Selection_Workflow Start Start: Substrate Analysis Sensitive Is substrate Acid/Heat sensitive? Start->Sensitive Cost Is Cost/Scale the primary driver? Sensitive->Cost No Au_Route Select GOLD (Au) (Mild, RT, High Selectivity) Sensitive->Au_Route Yes (Use Mild Lewis Acid) Complex Need simultaneous Arylation? Cost->Complex No (High Value API) Cu_Route Select COPPER (Cu) (Low Cost, High Temp) Cost->Cu_Route Yes (Bulk Synthesis) Complex->Au_Route No (Cycloisomerization) Pd_Route Select PALLADIUM (Pd) (High Yield, Cross-Coupling) Complex->Pd_Route Yes (Larock Annulation)

Figure 2: Logical decision tree for catalyst selection based on substrate stability and process economics.

Experimental Protocols

Protocol A: Palladium-Catalyzed Annulation (High Performance)

Best for: Synthesizing 2,3-disubstituted benzothiophenes with high complexity.

Reagents:

  • 2-Iodothioanisole (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[5]

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DMF (0.2 M)

Procedure:

  • Setup: Charge a flame-dried Schlenk tube with 2-iodothioanisole, alkyne, Pd(OAc)₂, and Na₂CO₃.

  • Inerting: Evacuate and backfill with Argon (3x). Add anhydrous DMF via syringe.[6]

  • Reaction: Heat the sealed vessel to 100 °C for 12 hours. Monitor by TLC (eluent: Hexane/EtOAc).[7]

  • Workup: Cool to RT. Dilute with Et₂O, wash with water (3x) to remove DMF, then brine. Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

Validation Check: The disappearance of the aryl iodide peak in HPLC/GC is the primary endpoint. Expect yields >85%.

Protocol B: Copper-Catalyzed Cyclization (Cost-Effective)

Best for: Large-scale synthesis of simple benzothiophene cores.

Reagents:

  • 2-Bromophenylacetylene derivative (1.0 equiv)

  • Sodium Sulfide (Na₂S·9H₂O) (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMSO

Procedure:

  • Setup: Combine substrate, Na₂S, CuI, and ligand in a reaction vial.

  • Reaction: Add DMSO and heat to 120 °C for 24 hours. Note: Ensure efficient stirring as Na₂S solubility can be rate-limiting.

  • Safety: Warning: Potential evolution of H₂S gas if acidified. Keep reaction alkaline.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove copper salts.

  • Purification: Recrystallization is often possible due to the high polarity difference between product and starting material.

References

  • Larock, R. C., et al. (1991). "Synthesis of benzothiophenes via palladium-catalyzed annulation of alkynes." Journal of Organic Chemistry.

  • Nakamura, I., et al. (2006).[8] "Gold-Catalyzed Carbothiolation of Alkynes."[9] Angewandte Chemie International Edition.

  • Sangeetha, S., & Sekar, G. (2017).[8] "Copper-Catalyzed Synthesis of Benzothiophenes using Xanthates." Organic Letters.

  • Doucet, H. (2020). "Transition-Metal-Catalyzed Functionalization of Benzothiophenes." Catalysts.

  • BenchChem Technical Reports. (2025). "Protocols for Palladium-Catalyzed Synthesis of Benzothiophene Derivatives." 10

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid is a specialized heterocyclic building block often used in the synthesis of pharmaceutical candidates (e.g., antiviral or anticancer agents).

While often categorized generically as an "organic acid," its specific structural features—two fluorine atoms and a sulfur-containing thiophene ring —dictate a strict disposal protocol. Improper incineration of this compound generates Hydrofluoric Acid (HF) and Sulfur Dioxide (


), posing severe risks to standard municipal waste infrastructure and personnel safety.

Immediate Action Required: Ensure all waste streams containing this compound are flagged as "Halogenated Organic Waste" and never mixed with general non-halogenated solvents.

Hazard Profiling & Technical Specifications

Effective disposal begins with accurate characterization. This compound presents a dual hazard profile: direct contact toxicity and combustion byproducts.

Physical & Chemical Properties Table
PropertySpecificationOperational Implication
State Solid (Powder/Crystal)Dust generation is the primary exposure vector.
Acidity (

)
~3.5 - 4.5 (Estimated)Corrosive to mucous membranes; incompatible with strong bases.
Halogen Content Fluorine (C-6, C-7)CRITICAL: Generates HF upon combustion.
Heteroatoms Sulfur (Thiophene ring)Generates

(acid rain precursor) upon combustion.
Solubility DMSO, Methanol, DMFWaste solutions will likely be organic solvent-based.
The "Why" Behind the Protocol (Causality)

Standard incineration operates at temperatures sufficient to burn carbon skeletons (


). However, the C-F bond  is one of the strongest in organic chemistry (

).
  • Risk: Incomplete combustion releases fluorinated radical species.

  • Requirement: High-temperature incineration (

    
    ) with alkaline scrubbing is required to capture the liberated HF and 
    
    
    
    gases [1, 2].

Segregation & Compatibility Logic

Trustworthy safety systems rely on segregation at the source . Mixing this acid with incompatible streams creates immediate exothermic risks or toxic gas evolution.

Segregation Diagram (DOT Visualization)

The following diagram illustrates the mandatory segregation logic to prevent cross-contamination and reaction hazards.

SegregationLogic Chemical 6,7-Difluoro-benzo[b] thiophene-2-carboxylic acid Oxidizers Strong Oxidizers (Peroxides, Nitrates) Chemical->Oxidizers DO NOT MIX Bases Strong Bases (NaOH, KOH) *Exothermic Risk* Chemical->Bases DO NOT MIX Metals Alkali Metals (Li, Na) Chemical->Metals DO NOT MIX Solvents Compatible Solvents (DMSO, MeOH, DCM) Chemical->Solvents Dissolves In HaloWaste Halogenated Organic Waste Stream Solvents->HaloWaste Disposes To

Figure 1: Chemical segregation logic emphasizing the prohibition of mixing with oxidizers or bases without controlled neutralization.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Excess Reagent)

Most common scenario for expired or excess dry chemicals.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: "6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid"

    • Hazard Checkbox: "Toxic," "Irritant."

    • Critical Note: Write "CONTAINS FLUORINE" clearly on the tag. This alerts the waste vendor to use the correct incinerator feed.

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag to contain any exterior dust residue.

  • Disposal: Move to the Solid Hazardous Waste accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Scenario for HPLC waste or reaction byproducts dissolved in solvents (e.g., DCM, DMSO).

  • Stream Identification: Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.

  • PH Check (Self-Validating Step): Dip a pH strip into the waste solution.

    • If pH < 3: The solution is acidic. Ensure the waste container is rated for corrosives (HDPE carboys are standard).

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy.

    • Why? Even if the solvent is non-halogenated (like Methanol), the presence of the fluorinated solute renders the entire volume "Halogenated" for regulatory purposes [3].

  • Log Entry: Record the approximate concentration of the acid in the waste log.

Emergency Response: Spill Protocol

In the event of a benchtop spill, follow this self-validating cleanup loop.

SpillResponse Start Spill Detected PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95 (if dust) Start->PPE TypeCheck Is it Solid or Liquid? PPE->TypeCheck Solid SOLID TypeCheck->Solid Liquid LIQUID TypeCheck->Liquid WetWipe Cover with Wet Paper Towel (Prevents Dust) Solid->WetWipe Scoop Scoop into Bag WetWipe->Scoop Bag Double Bag Waste Scoop->Bag Absorb Apply Absorbent Pads or Vermiculite Liquid->Absorb Neutralize Optional: Neutralize Surface with dilute NaHCO3 Absorb->Neutralize Neutralize->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Decision-matrix for immediate spill remediation.

Regulatory & Compliance Codes

Ensure your waste manifest reflects the following classifications to maintain compliance with RCRA (USA) or local environmental agencies.

Regulatory BodyClassification CodeDescription
RCRA (USA) Not Listed (Default)Unless mixed with listed solvents, it is a characteristic waste.
RCRA Characteristic D002 (Corrosive)Applicable only if aqueous solution pH < 2.
Waste Stream Halogenated Organic Mandatory classification due to Fluorine content.
Transport (DOT) Dependent on purityTypically UN 3077 (Environmentally Hazardous) or UN 1759 (Corrosive Solid, n.o.s) if acidic properties dominate. Check specific SDS.

References

  • European Commission. (2000). Directive 2000/76/EC on the incineration of waste. (Requires specific temperature and retention times for halogenated waste).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.